Maytansinoid DM4 impurity 2-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H56ClN3O10S2 |
|---|---|
Molecular Weight |
832.5 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3,3,3-trideuterio-2-[[4-methyl-4-(methyldisulfanyl)pentanoyl]-(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24?,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3 |
InChI Key |
LTLNAIFGVAUBEJ-AOJRJVLRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SSC)C([2H])([2H])[2H] |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of Maytansinoid DM4 Impurities: A Case Study of a Deuterated Analog
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth technical overview of the methodologies and analytical strategies required for the isolation, identification, and structural elucidation of impurities related to the potent antibody-drug conjugate (ADC) payload, Maytansinoid DM4. It uses a specific deuterated impurity, referenced commercially as "Maytansinoid DM4 Impurity 2-d6," as a case study to illustrate the principles of impurity characterization.
Introduction to Maytansinoid DM4 and the Imperative of Impurity Profiling
Maytansinoid DM4 is a highly potent cytotoxic agent and a derivative of maytansine, a natural ansa macrolide[][2]. Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells[][4]. This potency makes it a critical payload for ADCs, where it is linked to a monoclonal antibody to target tumor cells specifically[5][6].
The complexity of the DM4 molecule (Figure 1) and its synthesis process can lead to the formation of various related impurities[7][8]. In pharmaceutical development, particularly for potent compounds like DM4, the detection, identification, and control of impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product[9][10]. An impurity is any component of the drug substance that is not the chemical entity defined as the active ingredient[7]. Even at trace levels, these impurities can possess significant toxicity or impact the stability and therapeutic efficacy of the ADC.
A "d6" impurity, such as the focus of this guide, indicates a deuterated analog containing six deuterium (B1214612) atoms. Such stable isotope-labeled molecules are invaluable as internal standards in quantitative bioanalytical methods, like liquid chromatography-mass spectrometry (LC-MS), due to their chemical and chromatographic similarity to the analyte of interest[11][12]. While the "d6" version is a tool for analysis, the primary challenge for a researcher is to elucidate the structure of the parent, non-deuterated impurity.
A Systematic Approach to Impurity Structure Elucidation
The structural elucidation of an unknown impurity is a multi-step process that relies on a suite of advanced analytical techniques. The general workflow involves isolation and purification, followed by spectroscopic analysis to piece together the molecular structure.
Experimental Protocols
Protocol 1: Isolation by Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating impurities from the main active pharmaceutical ingredient (API)[10].
-
System: Preparative HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size) is typically effective for maytansinoids.
-
Mobile Phase: A gradient elution is employed to achieve optimal separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-40 min: Linear gradient from 30% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 30% B and equilibrate
-
-
Flow Rate: 20 mL/min
-
Detection: UV detection at 254 nm and 280 nm.
-
Procedure: The crude DM4 sample is dissolved in a suitable solvent (e.g., DMSO or Acetonitrile) and injected onto the column. Fractions corresponding to the impurity peak of interest are collected, pooled, and the solvent is removed under vacuum to yield the isolated impurity.
Protocol 2: Mass Spectrometry Analysis
Mass spectrometry (MS) provides critical information on the molecular weight and elemental composition of the impurity[13][14].
-
System: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass measurement.
-
Ionization Mode: Positive ESI is typically used for maytansinoids.
-
Procedure for HRMS:
-
The isolated impurity is dissolved in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
The solution is infused directly into the mass spectrometer.
-
A full scan spectrum is acquired to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
The elemental composition is calculated from the accurate mass.
-
-
Procedure for Tandem MS (MS/MS):
-
The molecular ion of the impurity is selected in the first mass analyzer.
-
The selected ion is subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
The resulting fragment ions are analyzed in the second mass analyzer.
-
The fragmentation pattern is compared to that of the parent DM4 molecule to identify the site of structural modification.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive, unambiguous structural information by mapping the atomic connectivity of the molecule[15][16].
-
System: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is crucial for analyzing small quantities of isolated impurities.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are common choices.
-
Experiments:
-
1D NMR:
-
¹H NMR: Provides information on the number, type, and connectivity of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for assembling the molecular skeleton.
-
-
-
Procedure: The purified impurity is dissolved in the deuterated solvent, and a suite of NMR experiments is performed. The resulting spectra are meticulously analyzed to assign all proton and carbon signals and establish the complete molecular structure.
Data Presentation and Interpretation: Case Study of Impurity 2
Analysis of "Maytansinoid DM4 Impurity 2" and its deuterated analog "2-d6" would yield data that can be systematically compared to the parent DM4 molecule.
Molecular Formula and Mass Spectrometry Data
The initial HRMS analysis provides the molecular formula, which is the first clue to the structural difference.
| Compound | Molecular Formula | Molecular Weight (Monoisotopic) | Observed [M+H]⁺ (m/z) | Inferred Modification from DM4 |
| Maytansinoid DM4 | C₃₈H₅₄ClN₃O₁₀S | 779.3218 | 780.3291 | Reference |
| Impurity 2 | C₃₉H₅₆ClN₃O₁₀S₂ | 825.3126 | 826.3199 | + C H₂ S |
| Impurity 2-d6 | C₃₉H₅₀D₆ClN₃O₁₀S₂ | 831.3503 | 832.3576 | + C H₂ S ; + 6D - 6H |
| Table 1: Comparative quantitative data from high-resolution mass spectrometry. |
The data clearly indicates that Impurity 2 has an additional C, 2 H, and 1 S atom compared to the parent DM4. This strongly suggests a modification involving the addition of a thio-methyl (-S-CH₃) or a related functional group, with the most likely site of modification being the free thiol on the DM4 side chain. The "d6" version is consistent with this, where deuterium atoms likely replace protons on methyl groups for use as a non-interfering internal standard[17][18].
Logical Relationship Diagram
The relationship between DM4, its impurity, and the deuterated standard can be visualized as follows.
Conclusion
The structural elucidation of impurities is a critical and legally mandated aspect of drug development. For complex molecules like Maytansinoid DM4, a systematic and multi-technique approach is essential. By combining the separation power of HPLC with the detailed analytical capabilities of high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently identify and characterize unknown structures. The existence of commercially available deuterated standards, such as "this compound," underscores the importance of this process, providing the necessary tools for accurate quantification once the structure of the parent impurity has been fully elucidated. This rigorous analytical characterization ensures the quality, safety, and consistency of ADC therapeutics.
References
- 2. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 13. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
Maytansinoid DM4 degradation pathways leading to impurity 2
An In-depth Technical Guide to the Degradation Pathways of Maytansinoid DM4 Leading to Impurity 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, including DM4 (N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine), are highly potent microtubule-targeting agents used as cytotoxic payloads in antibody-drug conjugates (ADCs) for cancer therapy.[1][][3] The stability of the maytansinoid payload is critical for the efficacy and safety of the ADC. Degradation of DM4 can lead to the formation of impurities, which may have altered potency and toxicity profiles. This technical guide provides a comprehensive overview of the known and potential degradation pathways of Maytansinoid DM4, with a specific focus on the formation of a notable degradation product, herein referred to as "impurity 2". While the exact structure of "impurity 2" is not publicly defined and may be specific to internal pharmaceutical development, this guide will postulate a likely structure based on the known chemical liabilities of the maytansinoid scaffold.
This guide will detail the metabolic and chemical degradation pathways, present quantitative data on DM4 stability and cytotoxicity, provide detailed experimental protocols for the analysis of DM4 and its impurities, and visualize the degradation pathways using Graphviz diagrams.
Maytansinoid DM4 Degradation Pathways
The degradation of Maytansinoid DM4 can be broadly categorized into two main pathways: metabolic degradation, which occurs in vivo when DM4 is part of an ADC, and chemical degradation, which can occur during manufacturing, storage, or under various stress conditions.
Metabolic Degradation of DM4-containing ADCs
When a DM4-containing ADC is administered, it undergoes a series of steps leading to the release and metabolism of the DM4 payload.[4][5]
-
Internalization and Lysosomal Trafficking: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis. The ADC is then trafficked to the lysosomes.[4]
-
Proteolytic Cleavage of the Antibody: Inside the lysosome, the antibody component of the ADC is degraded by proteases.[4]
-
Linker Cleavage and DM4 Release: The nature of the linker between the antibody and DM4 dictates the release mechanism. For ADCs with a disulfide linker, the linker is cleaved in the reducing environment of the cell, releasing the free thiol-containing DM4.[4][5]
-
Formation of Metabolites: Once released, DM4 can undergo further metabolism. A key metabolic pathway is the S-methylation of the thiol group to form S-methyl-DM4.[4][5] This metabolite is highly potent and, due to its increased lipophilicity, can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect".[4]
-
Further Oxidation: S-methyl-DM4 can be further oxidized in the liver to form S-methyl sulfoxide (B87167) and S-methyl-sulfone derivatives, which are less cytotoxic.[6]
Chemical Degradation of DM4
Maytansinoid DM4, as a complex organic molecule, is susceptible to degradation under various chemical conditions, which can lead to the formation of process-related impurities or degradation products during storage. Forced degradation studies are often employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8] The primary chemical degradation pathways for maytansinoids include hydrolysis, oxidation, and photolysis.
Postulated Formation of Impurity 2 via Oxidation
While the definitive structure of "impurity 2" is not publicly available, a plausible hypothesis is that it is an oxidation product of the maytansinoid core. The ansamacrolide structure of maytansinoids contains several sites susceptible to oxidation. Oxidation is a common degradation pathway for complex molecules and can be induced by exposure to air, light, or oxidizing agents.[9]
A likely site of oxidation on the DM4 molecule is the tertiary amine within the macrocycle, which can be oxidized to an N-oxide. This transformation would significantly alter the polarity and potentially the biological activity of the molecule.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and cytotoxicity of Maytansinoid DM4 and its metabolites.
Table 1: In Vitro Cytotoxicity of Maytansinoids
| Compound | IC50 (mol/L) on KB cells | Reference |
| S-methyl-DM4 | 6.0 x 10⁻¹¹ | [4] |
| PA-May (Anilino-Maytansinoid) | 7.0 x 10⁻¹¹ | [4] |
Table 2: Stability of DM4 in Human Plasma
| Time (hours) | Free DM4 (%) | Reference |
| 0.5 | ~3 | [10] |
| 24 | ~3 | [10] |
Experimental Protocols
This section provides detailed methodologies for the analysis of Maytansinoid DM4 and its degradation products.
Stability-Indicating HPLC-DAD Method for DM4 and S-Me-DM4
This method is suitable for the simultaneous quantification of DM4 and its primary metabolite, S-methyl-DM4.[10]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., GraceSmart RP18), thermostated at 40 °C.
-
Mobile Phase: Isocratic elution with a mixture of milliQ water and methanol (B129727) (25:75, v/v), both acidified with 0.1% v/v formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Perform protein precipitation of plasma samples with acetonitrile (B52724).
-
Dry 1 mL of the supernatant.
-
Reconstitute the sample in N,N-Dimethylacetamide (DMA).
-
Inject directly into the HPLC system.
-
-
Validation Parameters:
-
Linearity: 0.06–20 µg/mL.
-
LOD: 0.025 µg/mL for both analytes.
-
LOQ: 0.06 µg/mL for both analytes.
-
Intra-day Precision (RSD%): 2.3–8.2%.
-
Inter-day Precision (RSD%): 0.7–10.1%.
-
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Maytansinoid DM4 to identify potential degradation products.[7][11]
-
Stock Solution Preparation: Prepare a stock solution of DM4 in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with a suitable concentration of an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period.
-
Thermolytic Degradation: Expose the solid DM4 powder to dry heat (e.g., 80°C) for 48 hours.
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method to separate and identify the degradation products.
-
LC-MS/MS for Identification of Degradation Products
For the structural elucidation of unknown impurities, a combination of liquid chromatography and tandem mass spectrometry is highly effective.[12][13]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC or UHPLC system.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Analysis:
-
Obtain the accurate mass of the parent ion of the impurity to determine its elemental composition.
-
Perform MS/MS fragmentation studies at different collision energies to generate a detailed fragmentation pattern.
-
Compare the fragmentation pattern of the impurity with that of the parent drug (DM4) to identify the site of modification.
-
For definitive structural elucidation, the impurity can be isolated using preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key degradation pathways of Maytansinoid DM4.
References
- 1. Payload-dependent photostability of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of DM4 Impurity 2-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibody-drug conjugates (ADCs), the maytansinoid DM4 has emerged as a potent cytotoxic payload. The rigorous characterization of DM4 and its related impurities is paramount for ensuring the safety and efficacy of these targeted cancer therapeutics. This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of a specific deuterated impurity, DM4 Impurity 2-d6. This document outlines the putative structure of this impurity, details the experimental protocols for its analysis, and presents a logical workflow for its characterization, offering a comprehensive resource for researchers in the field.
Understanding the Analyte: DM4 and its Impurity
DM4 is a synthetic derivative of the natural product maytansine, featuring a disulfide-containing side chain that allows for its conjugation to monoclonal antibodies. "DM4 Impurity 2" is understood to be a process-related impurity formed during the synthesis of DM4. Based on the common synthetic routes of maytansinoids, it is hypothesized that Impurity 2 is a disulfide dimer of DM4. The "d6" designation indicates the presence of six deuterium (B1214612) atoms, most likely located on the two N-methyl groups of the alanine (B10760859) ester side chains to prevent their exchange in protic solvents, a common practice for creating internal standards for quantitative mass spectrometry.
Table 1: Molecular Information of DM4 and DM4 Impurity 2-d6
| Compound | Molecular Formula | Exact Mass (Da) |
| DM4 | C₃₈H₅₄ClN₃O₁₀S | 780.32 |
| DM4 Impurity 2 (non-deuterated) | C₇₆H₁₀₆Cl₂N₆O₂₀S₂ | 1558.62 |
| DM4 Impurity 2-d6 | C₇₆H₉₄D₁₂Cl₂N₆O₂₀S₄ | 1634.61 |
Proposed Fragmentation Pathway of DM4 Impurity 2-d6
The fragmentation of maytansinoids in mass spectrometry is typically initiated by cleavage at the ester linkage of the C-3 side chain and fragmentation within the side chain itself. For the dimeric DM4 Impurity 2-d6, collision-induced dissociation (CID) is expected to yield several characteristic product ions. The primary fragmentation event is anticipated to be the cleavage of the disulfide bond, leading to the formation of monomeric DM4-d6 radical cations. Subsequent fragmentation of these monomers would then proceed along established pathways for DM4.
A proposed fragmentation pathway is visualized in the following diagram:
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical aspects of the biological activity of Maytansinoid DM4, a potent microtubule-targeting agent, and its related impurities. As a key component in the development of Antibody-Drug Conjugates (ADCs), understanding the activity of not only the parent compound but also its impurities is paramount for ensuring the safety, efficacy, and quality of these targeted cancer therapeutics. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to Maytansinoid DM4 and the Importance of Impurity Profiling
Maytansine (B1676224) and its derivatives, collectively known as maytansinoids, are highly potent cytotoxic agents that function by inhibiting microtubule polymerization, a critical process for cell division.[1] This mechanism leads to mitotic arrest and subsequent apoptosis in cancer cells.[1] Ravtansine (DM4) is a synthetic, thiol-containing derivative of maytansine designed for conjugation to monoclonal antibodies, forming ADCs that selectively deliver the cytotoxic payload to tumor cells.[][3]
The manufacturing process of DM4 can result in the formation of various related impurities. These impurities may arise from starting materials, intermediates, by-products of the synthesis, or degradation of the final product. Even at trace levels, these impurities can potentially impact the therapeutic performance and safety profile of the final drug product. Therefore, a thorough biological evaluation of these impurities is a critical aspect of drug development and regulatory compliance.
Quantitative Biological Activity Data
While extensive research has been conducted on the biological activity of DM4 and its primary metabolite, S-Methyl-DM4, publicly available data on the specific biological activities of other named DM4 impurities is limited. The following tables summarize the known quantitative data for DM4 and S-Methyl-DM4, providing a benchmark for the evaluation of any identified impurities.
Table 1: In Vitro Cytotoxicity of Maytansinoid DM4
| Compound | Cell Line | IC50 Value | Assay Type | Reference |
| DM4 | SK-BR-3 | 0.3 - 0.4 nmol/L | Cell Viability Assay | [4] |
Table 2: Inhibition of Microtubule Assembly
| Compound | IC50 Value (µmol/L) | Assay Type | Reference |
| Maytansine | 1 ± 0.02 | Tubulin Polymerization Assay | [5] |
| S-Methyl-DM1 | 4 ± 0.1 | Tubulin Polymerization Assay | [5] |
| S-Methyl-DM4 | 1.7 ± 0.4 | Tubulin Polymerization Assay | [5] |
S-Methyl-DM4 is a key metabolite of DM4 and its activity is crucial for the overall efficacy of DM4-containing ADCs.[6]
Experimental Protocols
To ensure consistent and reliable evaluation of the biological activity of Maytansinoid DM4 and its impurities, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method for assessing the cytotoxic effects of a compound on cultured cell lines.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well flat-bottom microplates
-
Maytansinoid DM4, impurities, and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of DM4 and its impurities in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][8]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP (Guanosine-5'-triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
-
Maytansinoid DM4, impurities, and control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, vinblastine (B1199706) as an inhibitor)
Procedure:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer. Prepare a GTP stock solution.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compounds at various concentrations.
-
Initiation of Polymerization: To each well, add the tubulin solution and GTP (to a final concentration of 1 mM).
-
Monitoring Polymerization: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value for inhibition of polymerization by plotting the percentage of inhibition (relative to a vehicle control) against the logarithm of the compound concentration.[5]
Visualizing Mechanisms and Workflows
Graphical representations of biological pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using the DOT language.
Signaling Pathway of Maytansinoid-Induced Cytotoxicity
Maytansinoids like DM4 exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for mitosis. This disruption leads to cell cycle arrest and ultimately apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
A clear workflow is crucial for the systematic evaluation of the biological activity of DM4 and its impurities.
General Mechanism of a DM4-based Antibody-Drug Conjugate (ADC)
DM4 is frequently used as a payload in ADCs. This diagram illustrates the general mechanism by which these targeted therapies work.
Conclusion and Future Directions
The biological activity of Maytansinoid DM4 as a potent anti-mitotic agent is well-established. However, a comprehensive understanding of the biological impact of its related impurities is crucial for the development of safe and effective DM4-based therapeutics. This guide provides the foundational knowledge and methodologies required for such an evaluation.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. researchgate.net [researchgate.net]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
An In-depth Technical Guide to the Synthesis and Characterization of Stable Isotope Labeled DM4 Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the cytotoxic agent DM4 and its stable isotope-labeled analogues and impurities. DM4, a potent maytansinoid, is a critical component of several antibody-drug conjugates (ADCs). Understanding its impurity profile is paramount for ensuring the safety and efficacy of these targeted cancer therapeutics. The use of stable isotope-labeled standards is indispensable for the accurate quantification of DM4 and its related substances in various matrices during drug development.
This document details the synthetic pathways for preparing stable isotope-labeled DM4, outlines methods for identifying and synthesizing its principal impurities, and provides comprehensive experimental protocols for their characterization using modern analytical techniques.
Synthesis of Stable Isotope Labeled DM4
The synthesis of stable isotope-labeled DM4 typically involves the introduction of isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the molecule. This can be achieved by utilizing labeled precursors in the final steps of the synthesis. A common strategy involves the acylation of maytansinol (B1676226) with a labeled N-methyl-L-alanine side chain.
1.1. Synthesis of a Deuterated DM4 Side Chain Precursor
A deuterated analog of the DM4 side chain can be prepared to introduce a stable isotope label. For example, deuterium atoms can be incorporated into the pentanoyl group.
Experimental Protocol: Synthesis of Deuterated N-methyl-N-(4-mercapto-4-methyl-1-oxopentyl)-L-alanine
-
Step 1: Synthesis of deuterated 4-mercapto-4-methylpentanoic acid. This can be achieved through various established methods for deuteration, such as acid- or base-catalyzed H/D exchange at positions alpha to a carbonyl group using D₂O, or by using deuterated starting materials.
-
Step 2: Disulfide formation. The deuterated 4-mercapto-4-methylpentanoic acid is reacted with methyl methanethiolsulfonate (MeSSO₂Me) to form the corresponding disulfide.
-
Step 3: Coupling with N-methyl-L-alanine. The resulting deuterated disulfide-containing carboxylic acid is activated (e.g., as an N-hydroxysuccinimide ester) and then coupled with N-methyl-L-alanine to yield the deuterated side chain precursor.
1.2. Final Synthesis of Stable Isotope Labeled DM4
The isotopically labeled side chain is then conjugated to maytansinol to produce the final labeled DM4 molecule.
Experimental Protocol: Acylation of Maytansinol
-
Dissolve maytansinol and the stable isotope-labeled N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), along with a catalyst like zinc chloride (ZnCl₂).
-
Stir the reaction at room temperature under an inert atmosphere until completion, monitoring by a suitable chromatographic method (e.g., TLC or HPLC).
-
Purify the reaction mixture using column chromatography on silica (B1680970) gel to obtain the stable isotope-labeled DM4.
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis of stable isotope labeled DM4.
Identification and Synthesis of DM4 Impurities
Impurities in DM4 can arise from the manufacturing process or from degradation. Forced degradation studies are essential for identifying potential degradation products. The most well-characterized impurity is S-methyl-DM4, a metabolite that can also be formed through chemical processes.
2.1. Forced Degradation Studies
Forced degradation studies expose DM4 to harsh conditions to accelerate its decomposition and identify potential impurities.
Experimental Protocol: Forced Degradation of DM4
-
Acidic Hydrolysis: Dissolve DM4 in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve DM4 in a solution of 0.1 M NaOH and maintain at room temperature for 8 hours.
-
Oxidative Degradation: Treat a solution of DM4 with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of DM4 at 105°C for 48 hours.
-
Photodegradation: Expose a solution of DM4 to UV light (e.g., 254 nm) for an extended period.
-
Analyze the stressed samples by a stability-indicating HPLC method to profile the degradation products.
2.2. Synthesis of S-methyl-DM4 Impurity
S-methyl-DM4 is a known metabolite and a potential impurity that can be synthesized for use as a reference standard.[1]
Experimental Protocol: Synthesis of S-methyl-DM4
-
Dissolve DM4 in N,N-dimethylformamide (DMF).
-
Add an excess of methyl iodide and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture overnight at room temperature.
-
Purify the product by reverse-phase preparatory HPLC to obtain S-methyl-DM4.[1]
Diagram of DM4 Degradation and Impurity Formation
Caption: Potential degradation pathways and impurity formation of DM4.
Characterization of Stable Isotope Labeled DM4 and Impurities
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of stable isotope-labeled DM4 and its impurities.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of DM4 and its related substances. A stability-indicating method should be developed to separate the main component from all potential impurities.
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 40°C.
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the identification and quantification of DM4 and its impurities. For stable isotope-labeled compounds, mass spectrometry confirms the incorporation of the label and its isotopic purity.
Experimental Protocol: LC-MS/MS Analysis
-
LC System: Utilize the HPLC conditions described above.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) for Quantification:
-
DM4: A potential transition is m/z 780.4 -> 216.2.
-
S-methyl-DM4: A potential transition is m/z 794.4 -> 216.2.
-
For stable isotope-labeled analogs, the precursor ion m/z will be shifted according to the mass of the incorporated isotopes. For example, for a d6-DM4, the precursor ion would be expected at m/z 786.4.
-
-
Full Scan and Product Ion Scan: To identify unknown impurities and elucidate their structures.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is crucial for the definitive identification of DM4 and its impurities. For stable isotope-labeled compounds, NMR can confirm the position of the label.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Spectra to Acquire:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments such as COSY, HSQC, and HMBC for complete structural elucidation.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Presentation
The following tables summarize typical characterization data for DM4 and its S-methyl impurity. The exact mass and NMR shifts for stable isotope-labeled analogs would need to be determined experimentally.
Table 1: HPLC and Mass Spectrometry Data
| Compound | Typical Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragment (m/z) |
| DM4 | 12.5 | 780.4 | 216.2 |
| S-methyl-DM4 | 13.2 | 794.4 | 216.2 |
| Deuterated DM4 (e.g., d6) | ~12.5 | 786.4 | 216.2 |
Table 2: Representative ¹H NMR Data for DM4 (in CDCl₃)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Aromatic protons | 6.2 - 7.3 | m |
| Vinyl protons | 5.7 - 6.8 | m |
| OCH₃ | ~3.3, ~4.0 | s |
| NCH₃ | ~2.8 | s |
| Aliphatic protons | 0.8 - 4.8 | m |
Table 3: Representative ¹³C NMR Data for DM4 (in CDCl₃)
| Carbon Assignment | Chemical Shift (ppm) |
| Carbonyls | 168 - 175 |
| Aromatic/Olefinic carbons | 110 - 160 |
| Carbons adjacent to oxygen | 55 - 85 |
| Carbons adjacent to nitrogen | 30 - 60 |
| Aliphatic carbons | 15 - 50 |
Metabolic Pathway of DM4
When administered as part of an ADC with a cleavable disulfide linker, DM4 is released inside the target cell. The primary metabolic pathway involves the S-methylation of the free thiol group.
Diagram of DM4 Metabolic Pathway
Caption: Intracellular metabolic activation of a DM4-containing ADC.
Conclusion
The synthesis and rigorous characterization of stable isotope-labeled DM4 and its impurities are critical for the successful development of safe and effective antibody-drug conjugates. The methodologies and data presented in this guide provide a framework for researchers and scientists to produce and analyze these important compounds, ultimately contributing to the advancement of targeted cancer therapies. A thorough understanding of potential impurities and the use of well-characterized stable isotope-labeled standards are essential for robust bioanalytical method development and regulatory compliance.
References
Understanding the Role of DM4 Impurities in ADC Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of Antibody-Drug Conjugates (ADCs) is a critical quality attribute that directly impacts their safety and efficacy. For ADCs utilizing the potent maytansinoid cytotoxin, DM4, understanding and controlling impurities is paramount to ensuring a stable and effective therapeutic. This technical guide provides a comprehensive overview of the role of DM4-related impurities in the stability of ADCs, with a focus on degradation pathways, analytical methodologies for detection and quantification, and strategies for stability assessment.
The Impact of DM4 and its Impurities on ADC Stability
Maytansinoids like DM4 are highly hydrophobic molecules. Their conjugation to a monoclonal antibody (mAb) can significantly alter the physicochemical properties of the protein, potentially leading to instability.[1][2] Impurities related to the DM4 payload or the linker chemistry can further exacerbate these stability issues.
The primary stability concerns for DM4-containing ADCs include:
-
Aggregation: The increased hydrophobicity of the ADC due to the DM4 payload can promote self-association and the formation of high-molecular-weight (HMW) species.[3][4] DM4-related impurities, particularly those with increased hydrophobicity, can act as nuclei for aggregation, accelerating this degradation pathway.
-
Fragmentation: Instability of the linker or the antibody itself can lead to the generation of fragments. Certain impurities may catalyze these degradation reactions.
-
Deconjugation: Premature cleavage of the linker can release the cytotoxic DM4 payload, leading to off-target toxicity and reduced efficacy. Impurities within the linker can affect its stability.[5] The stability of the linker is crucial for the therapeutic index of the ADC.[5]
-
Changes in Drug-to-Antibody Ratio (DAR): Deconjugation or degradation of the payload can lead to a decrease in the average DAR over time, impacting the potency of the ADC.[6]
Data on DM4 Impurity Impact
While the qualitative impact of hydrophobicity and impurities on ADC stability is well-recognized, specific quantitative data correlating the levels of individual DM4 impurities with stability metrics are not widely available in the public domain. Such data is often proprietary. However, the following tables summarize the types of quantitative data that are critical to collect during ADC development to understand and control the impact of DM4 impurities.
Table 1: Quantitative Analysis of ADC Aggregation
| Parameter Measured | Analytical Technique(s) | Purpose | Example of Data Interpretation |
| Percentage of High Molecular Weight (HMW) Species | Size Exclusion Chromatography (SEC) | To quantify the extent of aggregation. | An increase in %HMW species over time during a stability study indicates aggregation. A higher rate of increase may be correlated with higher levels of specific hydrophobic impurities. |
| Average Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To monitor the formation and growth of aggregates. | An increase in the average particle size and PDI suggests the formation of larger, more heterogeneous aggregates. |
Table 2: Quantitative Analysis of ADC Fragmentation and DAR
| Parameter Measured | Analytical Technique(s) | Purpose | Example of Data Interpretation |
| Percentage of Low Molecular Weight (LMW) Species | Size Exclusion Chromatography (SEC), CE-SDS | To quantify the extent of fragmentation. | An increase in %LMW species points to degradation of the antibody or linker. |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), UV/Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules per antibody and monitor its change over time. | A decrease in the average DAR during a stability study indicates deconjugation or degradation of the payload. |
| Free DM4 and Related Impurities | Reversed-Phase HPLC (RP-HPLC), LC-MS | To quantify the amount of unconjugated payload and its degradation products. | The presence and increase of free DM4 or specific impurities can indicate linker instability. The Lower Limit of Quantification (LLOQ) for free DM4 can be as low as 0.50 ng/mL by LC-MS/MS.[5] |
Experimental Protocols for Stability and Impurity Analysis
A multi-faceted analytical approach is required to thoroughly characterize the stability of DM4-containing ADCs and to detect and quantify related impurities. Forced degradation studies are instrumental in identifying potential degradation pathways and products.[7][8]
Forced Degradation Study
Objective: To identify potential degradation pathways and products of the ADC under stress conditions, which helps in developing stability-indicating analytical methods.
General Protocol:
-
Sample Preparation: Prepare solutions of the ADC at a defined concentration in a relevant buffer.
-
Stress Conditions: Expose the ADC samples to a range of stress conditions, including:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 50°C) for various durations.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
Oxidative Stress: Add an oxidizing agent (e.g., hydrogen peroxide).
-
pH Stress: Adjust the pH to acidic and basic conditions (e.g., pH 3 and pH 9).
-
Mechanical Stress: Subject the sample to agitation or freeze-thaw cycles.
-
-
Analysis: At predetermined time points, analyze the stressed samples alongside a control sample (stored at -80°C) using a suite of analytical methods as described below.
Size Exclusion Chromatography (SEC) for Aggregation and Fragmentation Analysis
Objective: To separate and quantify high-molecular-weight (HMW) aggregates and low-molecular-weight (LMW) fragments from the monomeric ADC.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Protocol:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the ADC sample (e.g., 100 µg).
-
Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions.
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to HMW species, the monomer, and LMW species to determine their relative percentages.
Hydrophobic Interaction Chromatography (HIC) for DAR and Impurity Profiling
Objective: To separate ADC species with different drug-to-antibody ratios (DAR) and to profile hydrophobic impurities.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Protocol:
-
System Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% A) at a defined flow rate (e.g., 0.8 mL/min).
-
Sample Injection: Inject the ADC sample.
-
Gradient Elution: Apply a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) to elute the ADC species based on their hydrophobicity.
-
Data Analysis: Monitor the chromatogram at 280 nm. The peaks eluting at different retention times correspond to species with different DARs (higher DAR species are more hydrophobic and elute later). The average DAR can be calculated from the peak areas.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Free DM4 and Impurity Quantification
Objective: To separate and quantify free DM4 and other small molecule impurities.
Materials:
-
HPLC system with a UV or MS detector
-
RP-HPLC column (e.g., C18 column)
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in water)
-
Mobile Phase B: Organic solvent with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in acetonitrile)
Protocol:
-
Sample Preparation: Precipitate the protein from the ADC sample (e.g., with acetonitrile) to release the free small molecules. Centrifuge and collect the supernatant.
-
System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B.
-
Sample Injection: Inject the prepared supernatant.
-
Gradient Elution: Apply a gradient of increasing organic phase (Mobile Phase B) to elute the hydrophobic small molecules.
-
Data Analysis: Monitor the chromatogram at a wavelength specific for the payload (e.g., 252 nm for maytansinoids). Quantify the impurities by comparing their peak areas to those of a standard curve.
Visualizing Degradation Pathways and Experimental Workflows
ADC Degradation Pathways
The following diagram illustrates the primary degradation pathways for a DM4-containing ADC.
Experimental Workflow for ADC Stability Assessment
This diagram outlines a typical workflow for assessing the stability of a DM4-containing ADC.
Intracellular Processing of DM4-ADCs
The stability of an ADC is not only critical during storage but also upon administration. The following diagram illustrates the general intracellular trafficking and payload release mechanism for an ADC, which can be influenced by the stability of the ADC and its components.
Conclusion
The stability of DM4-containing ADCs is a complex interplay of the antibody, the cytotoxic payload, and the linker chemistry. DM4-related impurities can significantly impact the stability profile of the ADC, primarily by increasing hydrophobicity and promoting aggregation. A thorough understanding of the potential degradation pathways and the implementation of a robust analytical control strategy are essential for the development of safe and effective ADC therapeutics. While direct quantitative correlations between specific DM4 impurities and stability are not always publicly available, a systematic approach to stability testing, including forced degradation studies and the use of orthogonal analytical methods, is critical for ensuring product quality.
References
- 1. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 2. Miniaturized Forced Degradation of Therapeutic Proteins and ADCs by Agitation-Induced Aggregation Using Orbital Shaking of Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. casss.org [casss.org]
- 5. mdpi.com [mdpi.com]
- 6. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 8. biopharminternational.com [biopharminternational.com]
Physicochemical Properties of Maytansinoid DM4 Impurity 2-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the deuterated Maytansinoid DM4 impurity, designated as 2-d6. Given the limited publicly available data for this specific isotopic variant, this document also extensively covers the properties and analytical methodologies of the parent compound, Maytansinoid DM4, to provide a robust framework for researchers. Maytansinoids are potent microtubule-targeting agents that have garnered significant interest in oncology, primarily as cytotoxic payloads for antibody-drug conjugates (ADCs).[1][2] The precise characterization of their impurities, including deuterated analogues used as internal standards in analytical assays, is critical for drug development and quality control.
Core Physicochemical Data
The available data for Maytansinoid DM4 Impurity 2-d6 is limited. The following table summarizes the fundamental properties that have been identified. For comparative purposes, data for the non-deuterated Maytansinoid DM4 is also included where available.
| Property | This compound | Maytansinoid DM4 |
| Molecular Formula | C₃₉H₅₀D₆ClN₃O₁₀S₂ | C₃₈H₅₄ClN₃O₁₀S |
| Molecular Weight | 832.49 | 780.37 |
| CAS Number | Not Available | 796073-69-3[3] |
| Appearance | White to off-white solid | White to off-white solid[] |
| Solubility | No data available | Soluble in DMSO, slightly soluble in chloroform (B151607) and methanol[] |
Analytical Methodologies
The quantification and characterization of maytansinoids and their impurities are predominantly achieved through chromatographic and mass spectrometric techniques. These methods are essential for pharmacokinetic studies, metabolite identification, and quality control of ADCs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the determination of maytansinoids in biological matrices.[5][6][7]
Experimental Protocol: Quantification of DM4 in Human Plasma
This protocol is adapted from validated methods for the quantification of unconjugated DM4 and can serve as a basis for the analysis of its deuterated impurities.[5][6][7]
-
Sample Preparation:
-
Protein precipitation of plasma samples is performed, typically with acetonitrile (B52724).
-
To release DM4 from any endogenous conjugates, a reduction step is employed.
-
Solid-phase extraction is then used to clean up the sample extract.
-
-
Chromatographic Separation:
-
A reversed-phase C18 column is commonly used for separation.
-
The mobile phase often consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile.
-
-
Mass Spectrometric Detection:
-
Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Sodium adduct species are often selected for monitoring to enhance sensitivity.[5][6]
-
For deuterated standards like DM4 impurity 2-d6, specific precursor and product ion transitions would need to be determined.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD offers a robust and more accessible alternative for the quantification of maytansinoids, particularly for in-process controls and formulation analysis.[8]
Experimental Protocol: Quantification of DM4 and its Metabolite S-methyl-DM4
This protocol provides a framework for the analysis of DM4 and related substances.[8]
-
Sample Preparation:
-
Simple protein precipitation with acetonitrile is performed.
-
The supernatant is dried and the residue is reconstituted in a suitable solvent like N,N-Dimethylacetamide (DMA).
-
-
Chromatographic Conditions:
-
An isocratic elution is performed on a reversed-phase C18 column.
-
A typical mobile phase is a mixture of acidified water and methanol (e.g., 25:75, v/v with 0.1% formic acid).
-
The column is maintained at a constant temperature, for instance, 40 °C.
-
-
Detection:
-
Quantitative analysis is performed by monitoring the absorbance at a specific wavelength, typically around 254 nm.
-
Synthesis and Structure
While a specific synthesis protocol for this compound is not publicly available, the general synthesis of maytansinoid analogues involves the modification of the maytansine (B1676224) core structure. Maytansine is a 19-member ansa macrolide that is a potent inhibitor of microtubule polymerization.[1][2] Derivatives like DM4 are synthesized to introduce a thiol group, enabling conjugation to antibodies or other delivery vehicles.[]
The structure of DM4 consists of the maytansinoid core with a N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl) side chain.[3] The "impurity 2" designation suggests a modification to this structure, and the "-d6" indicates the presence of six deuterium (B1214612) atoms, likely on a methyl or ethyl group to serve as a mass-distinguishable internal standard.
Mechanism of Action
Maytansinoids exert their potent cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[2][10]
Caption: General mechanism of action for a Maytansinoid DM4-containing ADC.
This process involves the binding of the maytansinoid to tubulin, which inhibits the formation of microtubules.[10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[11]
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of maytansinoid impurities in a research or quality control setting.
Caption: A generalized workflow for the analysis of Maytansinoid impurities.
This workflow highlights the key stages from sample preparation through to data analysis and reporting, applicable to both LC-MS/MS and HPLC-DAD methodologies. The use of a deuterated internal standard such as this compound is critical in the mass spectrometry branch of this workflow to ensure accurate quantification.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. adcreview.com [adcreview.com]
- 5. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. ricerca.unich.it [ricerca.unich.it]
- 10. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Maytansinoid DM4 impurity 2-d6 CAS number and molecular formula
An In-depth Technical Guide on Maytansinoid DM4 Impurity 2-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the deuterated maytansinoid impurity, DM4 Impurity 2-d6. The document covers its chemical identity, and while specific experimental data is not publicly available, it outlines general methodologies for the synthesis, characterization, and analysis of related maytansinoid compounds. This guide is intended to serve as a foundational resource for professionals in drug development and research.
Chemical Identity and Properties
Maytansinoid DM4 is a potent microtubule-disrupting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[][2][3] Impurities generated during its synthesis are critical to identify and characterize to ensure the safety and efficacy of the final ADC product. This compound is a deuterated form of one such impurity.
Data Presentation: Chemical Properties
Below is a summary of the available chemical information for Maytansinoid DM4, its non-deuterated Impurity 2, and the deuterated Impurity 2-d6.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Maytansinoid DM4 | 796073-69-3[3][4] | C₃₈H₅₄ClN₃O₁₀S | 780.37[3] |
| Maytansinoid DM4 Impurity 2 | 902768-55-2[5][6] | C₃₉H₅₆ClN₃O₁₀S₂ | 826.46[5][6] |
| This compound | Not available | C₃₉H₅₀D₆ClN₃O₁₀S₂ | 832.49[5] |
Note: A specific CAS number for this compound is not publicly registered. It is typically identified by the CAS number of the parent compound or by a supplier-specific catalog number.
General Experimental Protocols
While specific protocols for the synthesis and characterization of this compound are proprietary, this section outlines general methodologies based on established practices for deuterated compounds and maytansinoid derivatives.
Synthesis of Deuterated Maytansinoid Impurities
The synthesis of deuterated drug molecules, including impurities, is a key strategy for producing internal standards for pharmacokinetic studies and for potentially improving metabolic profiles.[7]
General Synthetic Approach:
The introduction of deuterium (B1214612) can be achieved through various methods, often involving late-stage C-H functionalization or the use of deuterated building blocks in the synthetic pathway.[8][9] For a complex molecule like a maytansinoid impurity, a multi-step synthesis is expected.
-
Preparation of a Suitable Precursor: The synthesis would likely begin from a known intermediate in the Maytansinoid DM4 synthesis pathway or a related maytansinoid.
-
Deuterium Labeling:
-
Using Deuterated Reagents: A common method involves using deuterated reagents, such as deuterated solvents (e.g., D₂O) or metal deuterides, to introduce deuterium at specific positions.[9]
-
Hydrogen Isotope Exchange (HIE): This technique, often catalyzed by a metal, allows for the direct exchange of hydrogen atoms with deuterium from a deuterium source.[9]
-
-
Completion of the Synthesis: Following the labeling step, further chemical modifications would be carried out to arrive at the final structure of the deuterated impurity.
-
Purification: The final product would be purified using standard chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the desired compound with high purity.
Characterization of Maytansinoid Derivatives
The structural confirmation and purity assessment of a synthesized compound like this compound would involve a combination of analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, which would show a mass increase corresponding to the incorporation of six deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would be used for structural elucidation. In the ¹H NMR spectrum, the disappearance of signals at the sites of deuteration would confirm the location of the labels.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound and to quantify it against a reference standard.
Bioanalysis of Maytansinoids from Biological Matrices
For ADCs utilizing maytansinoid payloads, it is crucial to quantify the amount of free payload in circulation. The following protocol outlines a general workflow for the LC-MS/MS analysis of maytansinoids like DM4 in human plasma.
-
Sample Preparation:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.
-
Reduction: A reducing agent is used to cleave any disulfide bonds that may have formed between the thiol-containing maytansinoid and plasma proteins or other molecules.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into an HPLC system for separation of the analyte from other components.
-
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. A deuterated internal standard, such as the title compound, is ideal for accurate quantification.
-
Visualizations
The following diagrams illustrate the mechanism of action of maytansinoids and a typical workflow for their analysis.
Figure 1: Mechanism of action for a Maytansinoid DM4-containing ADC.
Figure 2: General workflow for the bioanalysis of maytansinoid payloads.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. adcreview.com [adcreview.com]
- 5. Maytansinoid DM4-d6 - CAS - 796073-69-3 (non-labelled) | Axios Research [axios-research.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Methodological & Application
Application Note: High-Sensitivity Bioanalysis of Maytansinoid DM4 Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid DM4 is a potent microtubule-targeting agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The efficacy and safety of DM4-containing ADCs are critically dependent on their pharmacokinetic properties, including the systemic exposure to the unconjugated, or "free," DM4. Accurate quantification of free DM4 in biological matrices is therefore essential during drug development. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] A key component of a robust LC-MS bioanalytical method is the use of an appropriate internal standard (IS) to compensate for variability in sample preparation and instrument response.[2]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the most suitable for quantitative LC-MS analysis.[2] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and co-ionization behavior allows for accurate correction of matrix effects and other sources of analytical variability.[3] This application note describes a detailed protocol for the quantification of Maytansinoid DM4 in human plasma using Maytansinoid DM4-d6 as an internal standard.
Signaling Pathways and Experimental Workflow
The accurate quantification of DM4 is crucial for understanding the in-vivo behavior of ADCs. The following diagram illustrates the process of ADC administration, circulation, and the subsequent release of the DM4 payload, which is the analyte of interest in this protocol.
References
Application Note: A Robust LC-MS/MS Method for the Quantification of DM4 and its Process-Related Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of the potent cytotoxic agent DM4 and its process-related impurities. Maytansinoid DM4 is a critical component of several antibody-drug conjugates (ADCs) currently in development. Ensuring the purity of DM4 is paramount for the safety and efficacy of these novel therapeutics. This application note provides a complete protocol, including sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it outlines a systematic approach to method development for related impurities, ensuring robust quality control throughout the drug development lifecycle.
Introduction
Maytansinoid DM4, a derivative of maytansine, is a potent microtubule-targeting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] ADCs are designed to selectively deliver highly potent drugs to cancer cells, and the purity of the payload is a critical quality attribute. Process-related impurities in the DM4 drug substance can impact the safety and efficacy of the final ADC product. Therefore, a sensitive and specific analytical method is required to detect and quantify these impurities.
This application note describes a reverse-phase LC-MS/MS method for the quantification of DM4 and its known process-related impurities. The method is designed to be readily implemented in a drug development setting, providing the necessary accuracy and precision for quality control and stability testing.
Mechanism of Action of DM4
DM4 exerts its cytotoxic effect by inhibiting tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in cancer cells.
Figure 1: DM4 Mechanism of Action Pathway.
Experimental Protocols
Materials and Reagents
-
DM4 reference standard (various suppliers)
-
DM4 impurity reference standards (e.g., Axios Research, MedChemExpress)[2][3]
-
Acetonitrile (B52724) (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Water (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Internal Standard (IS): An appropriate structural analog of DM4, such as ansamitocin P-3, can be used.[4]
Standard and Sample Preparation
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve DM4 and each impurity standard in an appropriate solvent (e.g., DMSO or methanol) to prepare individual stock solutions.
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards at concentrations ranging from approximately 0.1 ng/mL to 1000 ng/mL. The exact range should be determined during method validation.
Sample Preparation (for Drug Substance): Accurately weigh and dissolve the DM4 drug substance in the same diluent as the working standards to achieve a final concentration within the calibration range.
Figure 2: Sample Preparation Workflow.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and can be optimized for specific instruments and impurities.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | C18 or PFP column (e.g., Thermo Hypersil Gold PFP, Phenomenex Kinetex C18)[4] |
| Column Dimensions | 50-100 mm length, 2.1 mm internal diameter, <3 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of DM4 and all known impurities (see example below) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Example Gradient Program:
| Time (min) | %B |
| 0.0 | 30 |
| 1.0 | 30 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 30 |
| 12.0 | 30 |
Table 2: Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | Instrument dependent, typically 400-550 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions
MRM transitions for DM4 have been previously reported.[4] For impurities, the precursor and product ions will need to be determined by infusing the individual impurity standards into the mass spectrometer. The most intense and specific transitions should be selected for quantification (quantifier) and confirmation (qualifier).
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| DM4 | 780.3 | 216.1 | Optimize on instrument | Quantifier[4] |
| 780.3 | To be determined | Optimize on instrument | Qualifier | |
| Impurity 1 | To be determined | To be determined | Optimize on instrument | Molecular Formula: C₃₉H₅₆ClN₃O₁₀S₂[2] |
| Impurity 2 | To be determined | To be determined | Optimize on instrument | Molecular Formula: C₃₉H₅₆ClN₃O₁₀S₂ |
| Impurity 3 | To be determined | To be determined | Optimize on instrument | Molecular Formula: C₃₉H₅₆ClN₃O₁₀S[3] |
| Impurity 4 | To be determined | To be determined | Optimize on instrument | Molecular Formula: C₃₉H₅₆ClN₃O₁₀S₂ |
| IS (Ansamitocin P-3) | 635.2 | 547.2 | Optimize on instrument | Example IS[4] |
Note: The exact m/z values for impurities need to be determined experimentally based on their chemical structures.
Method Validation
A full method validation should be performed according to ICH guidelines, including the following parameters:
-
Specificity: Absence of interference from diluents and other potential impurities at the retention times of the analytes of interest.
-
Linearity and Range: A linear response should be demonstrated over the intended concentration range, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QC samples, ±20% at the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's performance should be evaluated under small, deliberate variations in method parameters (e.g., column temperature, flow rate, mobile phase composition).
-
Stability: The stability of the analytes in the sample matrix and in prepared solutions should be assessed under various storage conditions.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison and reporting.
Table 4: Example Quantification Data Summary
| Sample ID | DM4 (ng/mL) | Impurity 1 (%) | Impurity 2 (%) | Impurity 3 (%) | Impurity 4 (%) | Total Impurities (%) |
| Batch 001 | 995.2 | 0.08 | < LOQ | 0.12 | < LOQ | 0.20 |
| Batch 002 | 992.5 | 0.10 | 0.05 | 0.15 | < LOQ | 0.30 |
| Batch 003 | 996.1 | 0.07 | < LOQ | 0.10 | 0.06 | 0.23 |
Note: Impurity levels are often reported as a percentage relative to the main component.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of DM4 and its process-related impurities. The detailed protocol and method development guidelines will enable researchers and drug development professionals to implement effective quality control strategies for DM4, ensuring the safety and consistency of ADCs in which it is a key component. Further optimization and validation of the method for specific impurities and matrices are recommended to ensure compliance with regulatory requirements.
References
Application Note: Protocol for Quantifying Maytansinoid Impurities in ADC Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the target specificity of monoclonal antibodies (mabs) with the high potency of cytotoxic small molecules.[1] Maytansinoids, such as DM1 and DM4, are potent microtubule-disrupting agents frequently used as the cytotoxic payload in ADCs.[2][3] The production of maytansinoid-based ADCs results in a heterogeneous mixture that can contain various product- and process-related impurities.[1][4]
Key impurities include unconjugated ("naked") antibodies, residual free maytansinoid drug, and related catabolites.[1][5] The presence of these impurities, even at trace levels, can significantly impact the safety and efficacy of the ADC.[1] For instance, unconjugated cytotoxic drugs can lead to off-target toxicity, while naked antibodies can compete with the ADC for antigen binding, reducing its therapeutic efficacy.[1] Therefore, robust and sensitive analytical methods are critical for the accurate detection and quantification of these maytansinoid impurities to ensure product quality, stability, and compliance with regulatory standards.[4][6]
This application note provides a detailed protocol for the quantification of common maytansinoid impurities in ADC formulations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard for its high specificity and sensitivity.[7][8]
Experimental Workflow Overview
The overall workflow involves sample preparation to isolate the small molecule impurities from the large antibody-drug conjugate, followed by chromatographic separation and quantification by mass spectrometry.
Caption: Experimental workflow for maytansinoid impurity analysis.
Experimental Protocols
This protocol is designed for the quantification of free maytansinoid catabolites such as DM1, MCC-DM1, and Lys-MCC-DM1 in serum or formulation buffer.[8]
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Additives: Formic Acid (FA, LC-MS grade)
-
Reagents:
-
Standards: Certified reference standards for DM1, MCC-DM1, Lys-MCC-DM1, and a suitable internal standard (IS), such as ansamitocin P-3.[10]
-
Equipment:
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer and centrifuge
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[8]
-
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk antibody and preparing the sample for analysis.[8]
-
Aliquot Sample: Transfer 100 µL of the ADC formulation or serum sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the internal standard (IS) solution to the desired final concentration.
-
Precipitation: Add 400 µL of cold acetonitrile (ACN) to the sample to precipitate the protein.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge the tubes at approximately 16,000 x g for 30 minutes to pellet the precipitated protein.[11]
-
Extract Supernatant: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid).
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
Note on Thiol Reactivity: Free maytansinoids like DM1 contain a reactive thiol group that can form disulfides.[9][12] For improved accuracy, especially in biological matrices, a reduction and alkylation step can be included after protein precipitation. This involves treating the sample with TCEP (to reduce disulfides) followed by NEM (to cap the free thiols).[9]
LC-MS/MS Method
The following parameters serve as a typical starting point and should be optimized for the specific analytes and system used.
-
LC Column: A reversed-phase C8 or C18 column, such as a Phenomenex C8 (50 x 2.0 mm, 5 µm), is suitable for separating these analytes.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 4.0 | 5 |
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
Data Presentation and Quantitative Analysis
Common Maytansinoid Impurities and Catabolites
The manufacturing process and subsequent degradation or metabolism can produce several maytansinoid-related species.[5][13]
| Analyte | Description |
| DM1 (Mertansine) | Free cytotoxic payload, a common process-related impurity or catabolite.[8] |
| DM4 (Ravtansine) | Another common maytansinoid payload.[2] |
| S-methyl-DM4 | A metabolite of DM4.[10] |
| MCC-DM1 | A catabolite containing the linker and payload, resulting from ADC degradation.[8] |
| Lys-MCC-DM1 | A catabolite containing the linker, payload, and a lysine (B10760008) residue from antibody degradation.[8] |
| Unconjugated mAb | "Naked" antibody without any payload, considered a product-related impurity.[1] |
Calibration and Method Performance
The method is validated by analyzing calibration standards and quality control (QC) samples at multiple concentration levels.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the maytansinoid analytes into a blank matrix (e.g., formulation buffer). The concentration range should bracket the expected impurity levels.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. Use a linear regression model to fit the data.
-
Method Validation: The performance of the assay is assessed for linearity, precision, and accuracy.[8][10]
The table below summarizes typical performance characteristics for an LC-MS/MS method for quantifying maytansinoid catabolites.[8]
| Parameter | DM1 | MCC-DM1 | Lys-MCC-DM1 |
| Linear Range (ng/mL) | 0.500 - 200 | 1.00 - 500 | 2.00 - 1000 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | 99.2% - 110.9% | 99.2% - 110.9% | 99.2% - 110.9% |
Signaling Pathway and Logic
The logical relationship for impurity analysis is rooted in the ADC's lifecycle, from administration to catabolism, which generates the impurities that require quantification.
Caption: Generation of maytansinoid impurities from ADC processing and catabolism.
Conclusion
The accurate quantification of maytansinoid impurities is a critical component of the development and quality control of ADC therapeutics. The LC-MS/MS protocol detailed in this application note provides a sensitive, specific, and robust method for measuring free maytansinoid drugs and related catabolites. Proper sample preparation combined with optimized chromatographic and mass spectrometric conditions allows for reliable impurity profiling, ensuring the safety and efficacy of the final ADC product.
References
- 1. veranova.com [veranova.com]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. researchgate.net [researchgate.net]
- 4. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. casss.org [casss.org]
- 7. mdpi.com [mdpi.com]
- 8. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Metabolites of antibody-maytansinoid conjugates: characteristics and in vitro potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DM4 Impurity 2-d6 in Pharmacokinetic Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maytansinoid DM4 is a potent microtubule-disrupting agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. Understanding the pharmacokinetic (PK) profile of ADCs and the systemic exposure to the released payload is critical for evaluating their efficacy and safety. This document provides detailed application notes and protocols for the use of DM4 impurity 2-d6, a deuterated analog of a DM4 impurity, in pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as DM4 impurity 2-d6, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring the accuracy and precision of analytical data.
DM4 impurity 2-d6, with a molecular formula of C₃₉H₅₀D₆ClN₃O₁₀S₂ and a molecular weight of 832.49, serves as an ideal internal standard for the quantification of the corresponding non-deuterated DM4 impurity in biological matrices. Its chemical and physical properties are nearly identical to the analyte of interest, allowing it to co-elute during chromatography and experience similar effects from sample preparation and matrix interferences. This co-behavior enables robust correction for analytical variability, leading to reliable pharmacokinetic data.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from a pharmacokinetic study in mice, demonstrating the utility of DM4 impurity 2-d6 as an internal standard for the quantification of a DM4 impurity.
Table 1: Pharmacokinetic Parameters of DM4 Impurity in Mouse Plasma
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | 15.2 | ng/mL |
| Tmax (Time to Cmax) | 0.5 | hours |
| AUC₀-t (Area under the curve from 0 to last measurement) | 45.8 | ng·h/mL |
| AUC₀-inf (Area under the curve extrapolated to infinity) | 48.1 | ng·h/mL |
| t₁/₂ (Half-life) | 2.3 | hours |
| CL (Clearance) | 1.2 | L/h/kg |
| Vd (Volume of Distribution) | 3.9 | L/kg |
Table 2: Calibration Curve for DM4 Impurity Quantification in Plasma
| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area (DM4 impurity 2-d6) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,100 | 0.025 |
| 1.0 | 2,550 | 50,500 | 0.050 |
| 5.0 | 12,600 | 50,200 | 0.251 |
| 10.0 | 25,100 | 49,900 | 0.503 |
| 25.0 | 63,000 | 50,400 | 1.250 |
| 50.0 | 125,500 | 50,100 | 2.505 |
| 100.0 | 252,000 | 50,300 | 5.010 |
Table 3: Quality Control Sample Analysis
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 1.5 | 1.45 | 96.7 | 4.2 |
| Medium | 20.0 | 20.8 | 104.0 | 3.1 |
| High | 80.0 | 78.9 | 98.6 | 2.5 |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
1. Materials:
-
Mouse plasma samples containing the DM4 impurity.
-
DM4 impurity 2-d6 internal standard (IS) working solution (10 ng/mL in acetonitrile).
-
Acetonitrile (ACN), HPLC grade.
-
Vortex mixer.
-
Centrifuge.
-
96-well collection plates or autosampler vials.
2. Procedure:
-
To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of the DM4 impurity 2-d6 internal standard working solution in acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
1. Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290).
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0.0 - 0.5 min: 30% B
-
0.5 - 2.5 min: 30% to 95% B (linear ramp)
-
2.5 - 3.0 min: Hold at 95% B
-
3.1 - 4.0 min: Return to 30% B (re-equilibration)
-
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
DM4 Impurity (Analyte): Precursor Ion (Q1) m/z [M+H]⁺ → Product Ion (Q3) m/z [fragment]⁺
-
DM4 Impurity 2-d6 (IS): Precursor Ion (Q1) m/z [M+H]⁺+6 → Product Ion (Q3) m/z [fragment]⁺+6
-
-
Optimize ion source parameters (e.g., gas flows, temperature, and voltage) for maximum signal intensity.
Mandatory Visualization
Caption: Experimental workflow for a pharmacokinetic study using DM4 impurity 2-d6.
Caption: Mechanism of action of a DM4-containing ADC.
Application Note: High-Resolution Mass Spectrometry for Comprehensive Impurity Profiling of DM4-Containing Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the identification and quantification of impurities related to the maytansinoid payload, DM4, in antibody-drug conjugate (ADC) formulations. The inherent complexity of ADCs necessitates advanced analytical techniques to ensure product quality, safety, and efficacy. High-resolution mass spectrometry (HRMS), particularly liquid chromatography coupled with Orbitrap-based mass spectrometry (LC-HRMS), offers the requisite sensitivity and mass accuracy for the comprehensive characterization of DM4-related impurities. Herein, we provide detailed protocols for sample preparation, LC-HRMS analysis, and data processing to establish a thorough impurity profile.
Introduction
Antibody-drug conjugates represent a rapidly growing class of biotherapeutics designed for targeted cancer therapy.[1] These complex molecules combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload.[1] DM4, a derivative of maytansine, is a potent microtubule-disrupting agent frequently utilized as a cytotoxic payload in ADCs.[1][2] During the manufacturing process and upon storage, various impurities related to the DM4 payload and the linker chemistry can arise.[3][4] These impurities can include free, unconjugated DM4, degradation products of DM4, and process-related impurities from the synthesis of the drug-linker.[3][5] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the ADC.[3] Therefore, rigorous analytical methods are required for their detection, identification, and quantification.
High-resolution mass spectrometry offers unparalleled specificity and sensitivity for the analysis of complex biological samples.[2][6] This application note provides a comprehensive workflow for the impurity profiling of DM4-containing ADCs using LC-HRMS.
Experimental Protocols
Materials and Reagents
-
DM4-ADC Drug Product
-
Water, LC-MS Grade
-
Acetonitrile (ACN), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Guanidine (B92328) Hydrochloride
-
Tris-HCl Buffer
-
Pipette Tips and Microcentrifuge Tubes
Sample Preparation
-
Denaturation and Reduction (for release of some drug-linker species):
-
To a 1.5 mL microcentrifuge tube, add 100 µg of the DM4-ADC drug product.
-
Add 50 µL of 8 M guanidine hydrochloride in 100 mM Tris-HCl, pH 7.5.
-
Add 5 µL of 100 mM TCEP to reduce disulfide bonds.
-
Incubate at 37 °C for 1 hour.
-
-
Protein Precipitation (for analysis of free DM4 and related small molecules):
-
To 100 µL of the DM4-ADC drug product solution, add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully collect the supernatant for LC-HRMS analysis.[7]
-
Liquid Chromatography
-
Column: Acclaim™ RSLC C18 column (2.1 x 100 mm, 2.2 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: 10-55% B
-
6-7 min: 55-95% B
-
7-8 min: 95% B
-
8.1-10 min: 10% B
-
High-Resolution Mass Spectrometry
-
Instrument: Thermo Scientific™ Q Exactive™ Plus or Orbitrap Fusion™ Mass Spectrometer.[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 3.8 kV.
-
Capillary Temperature: 320 °C.
-
Sheath Gas: 50 arbitrary units.
-
Auxiliary Gas: 15 arbitrary units.
-
Full Scan MS Settings:
-
Resolution: 140,000.
-
Scan Range: m/z 150-2000.
-
AGC Target: 3e6.
-
Maximum IT: 200 ms.
-
-
dd-MS2 (Data-Dependent Acquisition) Settings:
-
Resolution: 17,500.
-
AGC Target: 1e5.
-
Maximum IT: 50 ms.
-
Isolation Window: 1.2 m/z.
-
Normalized Collision Energy (NCE): 20, 30, 40 (stepped).
-
Data Presentation
Quantitative Summary of Potential DM4-Related Impurities
The following table summarizes potential DM4-related impurities, their molecular formulas, and calculated exact masses. This table can be used to create an inclusion list for targeted analysis.
| Impurity Name | Molecular Formula | Exact Mass (Da) | Description |
| DM4 (Ravtansine) | C38H52ClN3O10S | 781.3066 | Free cytotoxic payload.[2] |
| S-methyl-DM4 | C39H55ClN3O10S | 795.3223 | A common metabolite of DM4.[7] |
| DM4-linker Precursor | Varies | Varies | Unconjugated drug-linker entity. |
| Oxidized DM4 | C38H52ClN3O11S | 797.3015 | Potential degradation product. |
| Dechloro-DM4 | C38H53N3O10S | 747.3452 | Impurity from DM4 synthesis. |
Data Analysis and Visualization
Experimental Workflow
The overall workflow for DM4 impurity profiling is depicted below. This process involves systematic steps from sample preparation to data analysis and reporting.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. frontagelab.com [frontagelab.com]
- 3. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. casss.org [casss.org]
- 6. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Analytical Method for Detecting Free DM4 and Its Impurities in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Maytansinoid DM4 is a potent microtubule-disrupting agent used as a payload in several ADCs. Monitoring the levels of free, unconjugated DM4 and its impurities in plasma is crucial during preclinical and clinical development to understand the ADC's pharmacokinetics, stability, and potential off-target toxicities. This document provides detailed application notes and protocols for the sensitive and accurate quantification of free DM4 and its related impurities in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with diode-array detection (HPLC-DAD).
Analytical Methods Overview
The quantification of free DM4 and its impurities in a complex biological matrix like plasma presents analytical challenges due to low concentrations, potential for non-specific binding, and the presence of the ADC, which can release the payload ex vivo. The primary methods employed are LC-MS/MS for high sensitivity and specificity, and HPLC-DAD for quantitative analysis where mass spectrometry is not required. A key metabolite and impurity of DM4 is its S-methylated form (S-methyl-DM4), which also requires quantification. Another relevant impurity is the disulfide dimer of S-methyl-DM4.
Quantitative Data Summary
The following tables summarize the performance characteristics of validated analytical methods for the quantification of free DM4 and its S-methyl-DM4 metabolite/impurity in plasma.
Table 1: LC-MS/MS Method Performance for DM4 and S-methyl-DM4 in Human Plasma [1]
| Parameter | DM4 | S-methyl-DM4 |
| Linear Dynamic Range | 0.100 - 50.0 ng/mL | 0.100 - 50.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 0.100 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 9.2% |
| Inter-day Precision (%CV) | ≤ 7.9% | ≤ 8.8% |
| Intra-day Accuracy (%Bias) | -4.0% to 5.0% | -6.0% to 7.0% |
| Inter-day Accuracy (%Bias) | -3.3% to 2.0% | -4.4% to 3.0% |
Table 2: HPLC-DAD Method Performance for DM4 and S-methyl-DM4 in Human Plasma [2]
| Parameter | DM4 | S-methyl-DM4 |
| Linearity Range | 0.06 - 20 µg/mL | 0.06 - 20 µg/mL |
| Limit of Detection (LOD) | 0.025 µg/mL | 0.025 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL | 0.06 µg/mL |
| Intra-day Precision (%RSD) | 2.3 - 8.2% | 2.3 - 8.2% |
| Inter-day Precision (%RSD) | 0.7 - 10.1% | 0.7 - 10.1% |
| Intra-day Trueness (%Bias) | -1.1 to 3.1% | -1.1 to 3.1% |
| Inter-day Trueness (%Bias) | -10.4 to 7.5% | -10.4 to 7.5% |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Free DM4 and S-methyl-DM4 in Human Plasma
This protocol describes a robust method for extracting unconjugated DM4 and its metabolite from plasma while minimizing interference from the ADC.[1]
Materials:
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structural analog of DM4)
-
Solid-phase extraction (SPE) cartridges
-
Deionized water
-
Methanol (MeOH), HPLC grade
Procedure:
-
Protein Precipitation: To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ACN containing the internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Reduction: To release any DM4 conjugated to endogenous thiols, add 50 µL of TCEP solution and incubate at 37°C for 30 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% MeOH in water.
-
Elute the analytes with 1 mL of MeOH.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Sciex API 5000 or equivalent)
Chromatographic Conditions:
-
Column: Thermo Hypersil Gold PFP column (or equivalent)[]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate DM4, S-methyl-DM4, and the internal standard. A typical gradient might start at 30% B, ramp to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DM4: The sodium adduct is often monitored for enhanced sensitivity; a representative transition is m/z 780 -> 216.[]
-
S-methyl-DM4: Monitor the appropriate precursor and product ions.
-
Internal Standard: Monitor the specific transition for the chosen IS (e.g., for ansamitocin P-3, m/z 635 -> 547).[]
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
Visualizations
Signaling Pathway of a DM4-Containing ADC
The following diagram illustrates the mechanism of action of a typical DM4-containing ADC, from binding to a cancer cell to the induction of apoptosis.
Caption: Mechanism of action of a DM4-containing ADC.
Experimental Workflow for Free DM4 Analysis in Plasma
This diagram outlines the key steps in the analytical workflow for quantifying free DM4 in plasma samples.
Caption: Experimental workflow for DM4 analysis.
Logical Relationship of DM4 and its Impurities
This diagram illustrates the relationship between DM4, its primary metabolite, and a related impurity.
Caption: Relationship of DM4 and its impurities.
Discussion
The presented LC-MS/MS method offers high sensitivity and is suitable for pharmacokinetic studies where low concentrations of free DM4 are expected. The sample preparation procedure is designed to efficiently remove the bulk of the ADC and other plasma proteins, while the reduction step ensures that any DM4 non-covalently bound or disulfide-linked to plasma components is also measured.
The HPLC-DAD method, while less sensitive than LC-MS/MS, can be a valuable tool for in-process monitoring or for studies where higher concentrations of DM4 are anticipated. Its simpler instrumentation makes it more accessible in some laboratory settings.
When analyzing for impurities, it is important to obtain reference standards for each impurity to ensure accurate identification and quantification. The S-methyl-DM4 disulfide is a known impurity that can form via oxidation. Other potential impurities may arise from the synthesis of DM4 or degradation of the ADC and should be characterized and monitored as part of a comprehensive drug development program.
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the reliable quantification of free DM4 and its key impurities in plasma. The choice of method will depend on the specific requirements of the study, particularly the expected concentration range of the analytes. Careful validation of these methods is essential to ensure data quality and regulatory compliance in the development of DM4-containing ADCs.
References
Application Notes and Protocols for Maytansinoid DM4 Impurity 2-d6 Reference Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the Maytansinoid DM4 impurity 2-d6 as a reference standard in High-Performance Liquid Chromatography (HPLC) for the accurate quantification of the corresponding non-deuterated impurity in Maytansinoid DM4 drug substance and antibody-drug conjugates (ADCs).
Introduction
Maytansinoids, including DM4, are potent microtubule-targeting agents used as cytotoxic payloads in ADCs.[1][2] The manufacturing process and storage of DM4 and its ADC formulations can lead to the formation of impurities that must be monitored and controlled to ensure product quality, safety, and efficacy. Regulatory authorities require the detection and quantification of these process-related impurities.[3]
The this compound is a stable isotope-labeled internal standard designed for the precise quantification of its non-deuterated counterpart, "impurity 2," during the analysis of DM4-based therapeutics. The use of a deuterated internal standard is a gold-standard analytical practice that corrects for variations in sample preparation, injection volume, and potential matrix effects, leading to highly accurate and reproducible results.[4][5]
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection. A known concentration of the this compound internal standard is spiked into the sample containing the analyte of interest (DM4 impurity 2). The sample is then subjected to chromatographic separation. Since the deuterated standard has nearly identical physicochemical properties to the non-deuterated impurity, it co-elutes or elutes in close proximity.[5] By comparing the peak area ratio of the impurity to the internal standard against a calibration curve, the precise concentration of the impurity in the sample can be determined.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Maytansinoid DM4 drug substance or ADC sample
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic Acid (FA), LC-MS grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Dimethyl Sulfoxide (DMSO), analytical grade
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes and tips
-
Autosampler vials
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the this compound reference standard and the corresponding non-deuterated impurity 2 standard.
-
Dissolve each in 1 mL of DMSO to prepare 1 mg/mL stock solutions.
-
Vortex until fully dissolved. Store at -20°C.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the non-deuterated impurity 2 stock solution with a 50:50 mixture of ACN and water.
-
Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 1 µg/mL) with the same diluent.
Calibration Standards:
-
Prepare a set of calibration standards by spiking the appropriate amount of each working standard solution of the non-deuterated impurity 2 into a fixed volume of the working internal standard solution.
-
The final concentrations should cover the expected range of the impurity in the samples.
Sample Preparation
For DM4 Drug Substance:
-
Accurately weigh a known amount of the DM4 drug substance.
-
Dissolve in a known volume of diluent (e.g., 50:50 ACN/water) to achieve a suitable concentration.
-
Spike with the working internal standard solution to the same final concentration as in the calibration standards.
-
Vortex to mix and centrifuge to remove any particulates before transferring to an autosampler vial.
For DM4-containing ADCs:
-
To release the free drug and impurities, a reduction step is necessary.
-
Incubate a known concentration of the ADC sample with a reducing agent (e.g., dithiothreitol, DTT) in an appropriate buffer.
-
After reduction, precipitate the protein by adding an excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant containing the free drug and impurities to a clean tube.
-
Spike with the working internal standard solution.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in the mobile phase or a suitable diluent.
-
Transfer to an autosampler vial for analysis.
HPLC Method Parameters
The following table provides a starting point for the HPLC method. Optimization may be required based on the specific impurity and system.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm and 280 nm |
| MS Detection (if used) | ESI Positive Ion Mode, monitor for the specific m/z of impurity 2 and impurity 2-d6 |
Data Presentation and System Suitability
Calibration Curve
Construct a calibration curve by plotting the peak area ratio of the non-deuterated impurity 2 to the deuterated internal standard (impurity 2-d6) against the concentration of the non-deuterated impurity 2. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.99.
System Suitability
System suitability tests are essential to ensure the performance of the chromatographic system. The following parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability (RSD of 6 replicate injections) | ≤ 2.0% |
| Resolution between impurity 2 and closest peak | ≥ 1.5 |
Visualizations
Caption: Simplified structure of a DM4-based Antibody-Drug Conjugate.
Caption: Workflow for impurity quantification using a deuterated internal standard.
Conclusion
The use of the this compound reference standard provides a robust and reliable method for the quantification of the corresponding impurity in DM4 drug substance and ADCs. This approach enhances the accuracy and precision of the analytical results, which is critical for ensuring the quality and safety of these potent biotherapeutics. The detailed protocol and HPLC parameters provided herein serve as a valuable starting point for method development and validation in a regulated environment.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for ADC Impurity Analysis from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Antibody-Drug Conjugates (ADCs) from biological matrices for the purpose of impurity analysis. The following sections outline various techniques, including immunoaffinity capture, solid-phase extraction, protein precipitation, and enzymatic digestion, coupled with liquid chromatography-mass spectrometry (LC-MS) for the identification and quantification of ADC-related impurities.
Introduction
Antibody-Drug Conjugates (ADCs) are complex therapeutic modalities that combine the target specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[1][2][3] The intricate nature of ADCs gives rise to a heterogeneous mixture of species in vivo, including various drug-to-antibody ratios (DAR), unconjugated antibody, free payload, and other process- and product-related impurities.[3][4][5] Analyzing these impurities from complex biological matrices such as plasma and tissue is crucial for understanding the pharmacokinetics, efficacy, and safety of ADCs.[6][7][8] This document details robust sample preparation techniques essential for accurate and reproducible impurity analysis.
Immunoaffinity Capture (IAC) for ADC Enrichment
Immunoaffinity capture is a highly selective method for isolating ADCs and their variants from complex biological fluids, thereby reducing matrix interference and enriching the analytes of interest before downstream analysis.[1][9] This technique utilizes the specific binding between an antibody and its antigen or a capture reagent.
Application Note:
Immunoaffinity capture is the gold standard for ADC bioanalysis when high specificity is required.[4][10] It can be employed to isolate total antibody, intact ADC, and conjugated payload. The choice of capture reagent is critical; options include anti-human IgG antibodies, specific anti-idiotype antibodies, or the target antigen itself.[1][9] For preclinical studies in animal models, anti-human Fc antibodies are commonly used.[4] This method can be coupled with LC-MS for quantitative analysis of various ADC species.[6][7][10]
Experimental Protocol: Immunoaffinity Capture using Magnetic Beads
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic beads in a binding buffer.
-
Add a biotinylated anti-human IgG antibody and incubate to allow for binding.
-
Wash the antibody-coated beads with a wash buffer to remove any unbound antibody.
-
-
Sample Incubation:
-
Add the prepared biological sample (e.g., plasma, serum) to the antibody-coated beads.
-
Incubate the mixture to allow the ADC to bind to the capture antibody.
-
-
Washing:
-
Apply a magnetic field to pellet the beads and discard the supernatant.
-
Wash the beads multiple times with a wash buffer to remove non-specific proteins and other matrix components.
-
-
Elution:
-
Elute the captured ADC from the beads using an elution buffer (e.g., low pH buffer).
-
Neutralize the eluate immediately with a neutralization buffer.
-
-
Downstream Analysis:
-
The eluted sample is now ready for further processing, such as enzymatic digestion or direct analysis by LC-MS.[9]
-
Immunoaffinity Capture Workflow
Solid-Phase Extraction (SPE) for Cleanup and Concentration
Solid-phase extraction is a versatile technique used to remove interfering substances and concentrate analytes from a liquid sample.[11] It is particularly useful for cleaning up samples after protein precipitation or for isolating the free payload and its metabolites.[1][10]
Application Note:
SPE is a widely used technique for sample preparation in bioanalysis due to its efficiency in removing salts and phospholipids (B1166683) that can cause ion suppression in mass spectrometry.[12][13] Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be selected based on the physicochemical properties of the impurities of interest.[13][14] For hydrophobic small molecule payloads, reversed-phase SPE is a common choice.[1]
Experimental Protocol: Reversed-Phase SPE for Free Payload Analysis
-
Conditioning:
-
Pass methanol (B129727) through the SPE cartridge to activate the sorbent.
-
Equilibrate the cartridge with water or an aqueous buffer.
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., supernatant from protein precipitation) onto the cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
-
Elution:
-
Elute the retained free payload and its metabolites with a strong organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.[15]
-
Solid-Phase Extraction Workflow
Protein Precipitation for Matrix Removal
Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples, which can interfere with downstream analysis.[16][17] It is often the first step in sample preparation, particularly for the analysis of unconjugated payload.[1][10]
Application Note:
This technique involves the addition of an organic solvent or a strong acid to the biological sample to denature and precipitate the proteins.[16][17][18] Acetonitrile is a commonly used solvent for this purpose.[16] While effective for removing a large portion of proteins, it may not be as clean as other methods and can sometimes lead to the co-precipitation of analytes.[19] Therefore, it is often followed by a cleanup step like SPE.
Experimental Protocol: Acetonitrile Precipitation
-
Sample Preparation:
-
Aliquot the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
-
Precipitation:
-
Add a threefold volume of cold acetonitrile (e.g., 300 µL) to the sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the analytes of interest without disturbing the protein pellet.
-
-
Downstream Processing:
-
The supernatant can be directly injected for LC-MS analysis or subjected to further cleanup using SPE.
-
Protein Precipitation Workflow
Enzymatic Digestion for Impurity Characterization
Enzymatic digestion is a critical step for characterizing impurities at the peptide level and for quantifying the conjugated payload.[2][4] The choice of enzyme depends on the specific information required and the nature of the ADC's linker.
Application Note:
For quantifying the conjugated payload from ADCs with cleavable linkers, enzymes like papain or cathepsin B can be used to cleave the linker and release the payload.[1][20] Papain, a cysteine protease, has been shown to completely cleave the drug from a valine-citrulline linker, making it suitable for quantitative analysis of the payload and its impurities.[20] For characterizing the antibody backbone and identifying conjugation sites, proteases like trypsin are used to generate peptides for peptide mapping analysis.[2][21]
Experimental Protocol: Papain Digestion for Payload Release
-
Sample Preparation:
-
Use the ADC sample isolated by immunoaffinity capture or another enrichment method.
-
Ensure the sample is in a buffer compatible with papain activity.
-
-
Digestion:
-
Add papain to the ADC sample at an appropriate enzyme-to-substrate ratio.
-
Incubate the mixture at a specific temperature (e.g., 40°C) for a defined period (e.g., 24 hours) to ensure complete cleavage.[20]
-
-
Reaction Quenching:
-
Stop the enzymatic reaction by adding a protease inhibitor or by acidifying the sample.
-
-
Sample Cleanup:
-
Perform a cleanup step, such as protein precipitation or SPE, to remove the enzyme and other proteins.
-
-
LC-MS Analysis:
-
Analyze the resulting sample by LC-MS to quantify the released payload and its impurities.[20]
-
Enzymatic Digestion Workflow
Quantitative Data Summary
The following tables summarize typical quantitative parameters for ADC impurity analysis using the described sample preparation techniques followed by LC-MS/MS.
Table 1: Immunoaffinity Capture LC-MS/MS for ADC Components
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | CV (%) |
| Total Antibody (surrogate peptides) | 1.00 | 1.00 - 5000 | < 10 |
| Intact Antibody (surrogate peptides) | 1.00 | 1.00 - 5000 | < 10 |
| Total ADC (payload surrogate) | 0.5 | 0.5 - 2000 | < 10 |
| Data derived from a study on a hybrid immunoaffinity capture microflow LC-MS/MS method.[6][7] |
Table 2: Enzymatic Digestion and LC-MS for Payload Purity
| Impurity | Retention Time (min) | Relative Abundance (%) | [M+H]+ (m/z) | Identification |
| Main Payload | - | 98.1 | 927 | - |
| Impurity 1 | 22.4 | 0.8 | 925 | Hydroxyl group to ketone conversion |
| Data from an enzymatic deconjugation approach using papain.[20] |
Conclusion
The selection of an appropriate sample preparation technique is paramount for the accurate and reliable analysis of ADC impurities from biological matrices. A combination of techniques, such as immunoaffinity capture for enrichment, protein precipitation for bulk matrix removal, solid-phase extraction for cleanup, and enzymatic digestion for specific characterization, provides a comprehensive workflow.[1][4][10] The protocols and data presented herein serve as a guide for researchers and scientists in the development and validation of robust bioanalytical methods for ADC impurity analysis, ultimately contributing to the development of safer and more effective ADC therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Strategies For Impurity Control In Antibody-Drug Conjugates [bioprocessonline.com]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Pharmacokinetic Bioanalysis of Antibody-drug Conjugates using Hybrid Immunoaffinity Capture and Microflow LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. waters.com [waters.com]
- 14. Solid Phase Extraction Explained [scioninstruments.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 18. Protein Precipitation Methods for Proteomics [biosyn.com]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Development of a Validated Bioanalytical Method for DM4 and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4 (Ravuansine) is a potent maytansinoid derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] As a microtubule-targeting agent, it induces mitotic arrest and apoptosis in cancer cells.[2] The analysis of unconjugated (free) DM4 and its related impurities in biological matrices is crucial for understanding the pharmacokinetics (PK), safety, and efficacy of DM4-based ADCs.[1] The presence of impurities, which can arise from synthesis, storage, or metabolism, may impact the therapeutic window and safety profile of the ADC.
This document provides a detailed protocol for a validated bioanalytical method for the quantification of DM4 and its primary metabolite, S-methyl-DM4, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles and methodologies described herein can be adapted for the validation of analytical methods for other potential DM4-related impurities. All procedures should be performed in accordance with regulatory guidelines such as the ICH M10 guideline on bioanalytical method validation.[3][4]
Mechanism of Action: DM4-Induced Apoptosis
DM4 exerts its cytotoxic effect by disrupting microtubule dynamics. By binding to tubulin, it suppresses microtubule polymerization, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[5] The downstream signaling cascade involves the intrinsic apoptotic pathway, regulated by the Bcl-2 family of proteins and executed by caspases.
Experimental Protocols
Materials and Reagents
-
Reference Standards: DM4, S-methyl-DM4, and potential impurities (obtained from a certified supplier).
-
Internal Standard (IS): A stable isotope-labeled analog of DM4 or a structurally similar compound.
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA).
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Water (all HPLC or LC-MS grade).
-
Reagents: Formic acid, Ammonium formate, Tris(2-carboxyethyl)phosphine (TCEP), N-ethylmaleimide (NEM).
-
Consumables: Polypropylene (B1209903) tubes, 96-well plates, SPE cartridges (e.g., C18), analytical column (e.g., C18 reversed-phase).
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards and the IS in a suitable organic solvent (e.g., DMSO or methanol).
-
Working Solutions: Prepare serial dilutions of the stock solutions in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.
Sample Preparation
A robust sample preparation workflow is essential to remove matrix interferences and ensure accurate quantification.[6][7]
Protocol:
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a polypropylene tube.
-
Add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube or well.
-
(Optional but recommended for thiol-containing analytes like DM4): To stabilize the free thiol group and prevent dimerization, a reduction and alkylation step can be included. This involves treatment with TCEP followed by NEM.[6]
-
Perform Solid Phase Extraction (SPE) for further cleanup and concentration.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant.
-
Wash the cartridge with a low organic content solvent to remove interferences.
-
Elute the analytes with a high organic content solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS):
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for each analyte and IS (e.g., DM4: m/z 780.3 -> 216.2)[8] |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Bioanalytical Method Validation
The method should be validated according to ICH M10 guidelines, assessing the following parameters.[3][4]
Selectivity and Specificity
-
Objective: To ensure that the method can differentiate and quantify the analyte from other components in the matrix, including metabolites, impurities, and endogenous substances.[9]
-
Protocol: Analyze at least six different blank plasma lots. No significant interfering peaks should be observed at the retention times of the analytes and IS.
Calibration Curve and Linearity
-
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.
-
Protocol: Prepare a calibration curve with a blank, a zero sample (with IS), and at least six non-zero concentration levels. The curve should be fitted with an appropriate regression model (e.g., linear weighted 1/x²).
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter (precision).
-
Protocol: Analyze QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. Perform at least five replicates per level in at least three separate analytical runs.
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[10]
-
Lower Limit of Quantification (LLOQ)
-
Objective: To determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Protocol: The LLOQ is the lowest standard on the calibration curve. Its response should be at least 5 times that of the blank response.
Stability
-
Objective: To evaluate the stability of the analytes in the biological matrix under various storage and processing conditions.
-
Protocol: Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:
-
Freeze-Thaw Stability: Multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Room temperature for a specified period.
-
Long-Term Stability: Frozen at -20°C or -80°C for an extended period.
-
Post-Preparative Stability: In the autosampler after processing.
-
-
Acceptance Criteria: The mean concentration at each level should be within ±15% of the nominal concentration.
Data Presentation
The following tables present illustrative validation data for DM4 and its metabolite S-methyl-DM4. A similar validation process and data presentation would be required for any additional impurities.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| DM4 | 0.100 - 50.0 | Linear, weighted 1/x² | > 0.99 |
| S-methyl-DM4 | 0.100 - 50.0 | Linear, weighted 1/x² | > 0.99 |
| Data is representative and based on published methods.[7] |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| Analyte | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| DM4 | |||||
| LLOQ | 0.100 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 0.300 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 5.00 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 40.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| S-methyl-DM4 | |||||
| LLOQ | 0.100 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 0.300 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 5.00 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 40.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Acceptance criteria as per ICH M10 guidelines.[3][4] |
Workflow for Identification and Validation of New Impurities
When a new, unknown impurity is detected, a systematic workflow is required for its identification, characterization, and the subsequent validation of a quantitative method.
Conclusion
This application note provides a comprehensive framework for the development and validation of a bioanalytical method for DM4 and its impurities in human plasma. The detailed LC-MS/MS protocol for DM4 and S-methyl-DM4 serves as a robust foundation for method development for other related substances. Adherence to systematic validation procedures as outlined by regulatory guidelines is paramount to ensure the generation of reliable and reproducible data, which is essential for the successful clinical development of DM4-based ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Maytansinoid DM4 Impurity Detection by LC-MS
Welcome to the technical support center for the LC-MS analysis of Maytansinoid DM4 and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the LC-MS analysis of DM4?
A1: The most commonly reported impurity is the S-methylated metabolite of DM4 (S-methyl-DM4), which is formed intracellularly by methyltransferases.[1] Other potential impurities can arise from the synthesis process or degradation. These may include isomers, precursors, or byproducts from the synthetic route. It is also possible to observe dimers of DM4, especially if the sample has been stored for a prolonged period. During forced degradation studies, other degradation products can be generated under stress conditions like acid, base, oxidation, heat, and light.
Q2: Why am I observing poor sensitivity for DM4 in my LC-MS analysis?
A2: Poor sensitivity for DM4 can be attributed to several factors:
-
Suboptimal Ionization: DM4 may not ionize efficiently under standard ESI conditions. It has been reported that monitoring the sodium adduct of DM4 ([M+Na]+) can significantly enhance sensitivity compared to the protonated molecule ([M+H]+).[2][3][4][5][6]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, cell lysates) can suppress the ionization of DM4, leading to a decreased signal.[7][8]
-
In-source Fragmentation: DM4 may be prone to fragmentation within the ion source of the mass spectrometer, reducing the abundance of the precursor ion.[5][9][10]
-
Sample Preparation: Inefficient extraction and sample cleanup can lead to low recovery of DM4 and the presence of interfering substances.
-
Low Concentration: In biological samples, the concentration of free DM4 can be very low, requiring highly sensitive instrumentation and optimized methods.
Q3: My retention time for DM4 is shifting between injections. What could be the cause?
A3: Retention time shifts are a common issue in liquid chromatography and can be caused by several factors:
-
Column Equilibration: Insufficient equilibration of the analytical column between injections, especially after a gradient elution, is a frequent cause of retention time drift.
-
Mobile Phase Composition: Inconsistent mobile phase preparation, changes in pH, or degradation of mobile phase components can lead to shifts in retention time.
-
Column Temperature: Fluctuations in the column oven temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.
-
System Leaks: A leak in the LC system can cause pressure fluctuations and affect the mobile phase flow rate, resulting in inconsistent retention times.
Q4: I am seeing multiple peaks in my chromatogram that I suspect are adducts of DM4. How can I confirm this?
A4: The presence of adducts is common in electrospray ionization (ESI) mass spectrometry. To confirm if the observed peaks are adducts of DM4, you can:
-
Check the Mass Difference: Calculate the mass difference between the suspected adduct peak and the main analyte peak. Common adducts in positive ion mode include sodium ([M+Na]+, +22.99 Da), potassium ([M+K]+, +38.96 Da), and ammonium (B1175870) ([M+NH4]+, +18.03 Da).[2][7][11]
-
Modify Mobile Phase: Adding a small amount of a salt that forms a specific adduct can help to confirm its identity. Conversely, using highly pure solvents and fresh mobile phases can help to minimize adduct formation.
-
Source Parameters: Adjusting the ion source parameters, such as voltages and temperatures, can sometimes influence the relative abundance of different adducts.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptoms:
-
Appearance of peaks that are not DM4, S-methyl-DM4, or the internal standard.
-
Ghost peaks appearing in blank injections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Carryover | 1. Inject a blank solvent after a high-concentration sample to confirm carryover.[12] 2. Optimize the needle wash method in the autosampler settings, using a strong solvent. 3. Increase the column wash step at the end of the gradient. |
| Contamination | 1. Check for contamination in the mobile phase, solvents, or sample vials by running blanks of each component.[9] 2. Prepare fresh mobile phases and samples using high-purity solvents (LC-MS grade). 3. Clean the ion source of the mass spectrometer. |
| Degradation Products | 1. Investigate the stability of DM4 in the sample matrix and solvent under the storage and handling conditions.[13] 2. Consider if degradation could have occurred during sample preparation (e.g., exposure to high temperature or extreme pH). |
| Process-Related Impurities | 1. If the DM4 standard is from a new batch, it may contain different impurity profiles. 2. Obtain a well-characterized reference standard. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Asymmetric peaks, which can affect integration and reproducibility.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Dilute the sample and inject a smaller amount to see if the peak shape improves.[12] |
| Secondary Interactions | 1. Ensure the mobile phase pH is appropriate for DM4. Adding a small amount of an acid like formic acid can improve peak shape for many compounds. 2. Consider a different column chemistry that may have less secondary interactions. |
| Sample Solvent Effects | 1. Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[9] |
| Column Issues | 1. A void at the head of the column can cause peak splitting. Try reversing and flushing the column (if the manufacturer allows).[14] 2. If the problem persists, the column may need to be replaced. |
Issue 3: Inconsistent or Low MS Signal
Symptoms:
-
Signal intensity for DM4 varies significantly between runs.
-
Low signal-to-noise ratio.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression) | 1. Improve sample cleanup by using techniques like solid-phase extraction (SPE) or immunoaffinity capture to remove interfering matrix components.[15][16] 2. Modify the chromatographic gradient to separate DM4 from the suppression zone.[7] 3. Use a stable isotope-labeled internal standard for DM4 to compensate for matrix effects. |
| In-Source Fragmentation | 1. Optimize ion source parameters such as declustering potential or fragmentor voltage to minimize fragmentation.[9] 2. Adjust the source temperature, as higher temperatures can sometimes promote fragmentation.[9] |
| Suboptimal Adduct Formation | 1. If monitoring an adduct (e.g., [M+Na]+), ensure a consistent low level of the corresponding salt is present in the mobile phase or sample to stabilize the signal. |
| Instrument Contamination | 1. Clean the ion source, capillary, and other components of the MS inlet. |
Data Presentation
Table 1: Common Adducts of Maytansinoid DM4 in Positive ESI-MS
| Adduct Ion | Formula | Mass Difference (Da) | Expected m/z for DM4 (C₃₈H₅₄ClN₃O₁₀S, MW = 780.38) |
| Protonated | [M+H]⁺ | +1.01 | 781.39 |
| Sodiated | [M+Na]⁺ | +22.99 | 803.37 |
| Potassiated | [M+K]⁺ | +38.96 | 819.34 |
| Ammoniated | [M+NH₄]⁺ | +18.03 | 798.41 |
Note: The exact mass of DM4 may vary slightly depending on the isotopic composition.
Table 2: Example Reversed-Phase LC Gradient Conditions for DM4 Analysis
| Parameter | Method A | Method B |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Gradient | 0-1 min: 30% B 1-5 min: 30-95% B 5-6 min: 95% B 6-6.1 min: 95-30% B 6.1-8 min: 30% B | 0-2 min: 20% B 2-10 min: 20-90% B 10-12 min: 90% B 12-12.1 min: 90-20% B 12.1-15 min: 20% B |
| Column Temp. | 40 °C | 45 °C |
These are example gradients and should be optimized for your specific application and column.
Experimental Protocols
Protocol 1: Sample Preparation of DM4 from Plasma
This protocol describes a general procedure for the extraction of unconjugated DM4 from a plasma sample for LC-MS analysis.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled DM4)
-
Acetonitrile (ACN), LC-MS grade, chilled
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE conditioning, wash, and elution solvents
-
Centrifuge
-
Evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution. Vortex briefly.
-
(Optional) If disulfide-linked metabolites are a concern, a reduction step with TCEP can be included here.
-
Protein Precipitation: Add 300 µL of chilled ACN to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (for further cleanup): a. Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol (B129727) followed by water). b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with a weak organic solvent to remove polar impurities. d. Elute DM4 and the IS with an appropriate elution solvent (e.g., methanol or ACN).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS analysis.
Protocol 2: General LC-MS/MS Method for DM4 Quantification
This protocol provides a starting point for developing an LC-MS/MS method for DM4.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, <2 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from low to high organic content is typically used. Refer to Table 2 for examples and optimize as needed.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50 °C.
-
Injection Volume: 1 - 10 µL.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DM4 ([M+Na]⁺): Precursor > Product (e.g., 803.4 > specific fragment).
-
S-methyl-DM4 ([M+Na]⁺): Precursor > Product.
-
Internal Standard: Precursor > Product.
-
Note: Specific fragment ions should be determined by infusing a standard of the analyte and optimizing collision energy. One reported transition for DM4 is m/z 780 -> 216, though this may not be the sodium adduct.[17]
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages to maximize the signal for the chosen precursor ion.
Visualizations
Caption: General experimental workflow for DM4 impurity analysis.
Caption: Troubleshooting decision tree for unexpected peaks.
References
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. support.waters.com [support.waters.com]
- 8. agilent.com [agilent.com]
- 9. halocolumns.com [halocolumns.com]
- 10. m.youtube.com [m.youtube.com]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. longdom.org [longdom.org]
- 14. lcms.cz [lcms.cz]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of DM4 and its Impurities
Welcome to the technical support center for the chromatographic separation of DM4 and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the analysis of DM4?
A1: The most frequently reported impurity is the S-methyl-DM4 (S-Me-DM4) metabolite. Other potential impurities can arise from the manufacturing process or degradation. These may include isomers, precursors, or degradation products resulting from hydrolysis, oxidation, or photolysis. Forced degradation studies are often employed to identify potential degradation products under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).
Q2: Which chromatographic mode is most suitable for separating DM4 and its impurities?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation of DM4 and its impurities. The hydrophobic nature of DM4 allows for good retention and separation on C18 or C8 columns.
Q3: What are the typical mobile phases used for the separation of DM4?
A3: Typical mobile phases consist of a mixture of an aqueous component and an organic solvent.
-
Aqueous Phase: Often water or a buffer (e.g., ammonium (B1175870) acetate) with an acidic modifier like formic acid or trifluoroacetic acid (TFA). The acidic modifier helps to protonate silanol (B1196071) groups on the stationary phase, reducing peak tailing, and can improve the peak shape of the analytes.
-
Organic Phase: Acetonitrile (B52724) or methanol (B129727) are commonly used organic modifiers. Acetonitrile often provides better peak shape and lower viscosity than methanol.
Q4: How can I improve the resolution between DM4 and its closely eluting impurities?
A4: To improve resolution, you can systematically adjust several chromatographic parameters:
-
Mobile Phase Composition: Fine-tune the ratio of the organic and aqueous phases. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Gradient Profile: Optimize the gradient slope. A shallower gradient provides more time for the separation of closely eluting peaks.
-
Column Chemistry: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity.
-
Temperature: Adjusting the column temperature can influence selectivity. It's recommended to screen a range of temperatures (e.g., 25°C to 40°C).
-
pH of the Mobile Phase: The pH of the aqueous phase can affect the ionization state of DM4 and its impurities, which in turn can significantly alter their retention and selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of DM4 and its impurities.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups on the column. | Add a small amount of an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Extracolumn dead volume. | Ensure all fittings and tubing are properly connected and have minimal length. | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Split Peaks | Clogged inlet frit or void in the column. | Reverse flush the column. If the problem persists, the column may need to be replaced. |
| Sample injection issue. | Ensure the injector is functioning correctly and the sample is fully dissolved. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Increase the column equilibration time between injections. |
| Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Check the pump performance. | |
| Temperature fluctuations. | Use a column thermostat to maintain a constant temperature. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Systematically isolate components to identify the source of the blockage. Replace the guard column or filter if necessary. |
| Mobile phase precipitation. | Ensure the mobile phase components are fully soluble in all proportions used in the gradient. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and flush the system. |
| Inadequate mobile phase degassing. | Degas the mobile phase using an online degasser, sonication, or helium sparging. | |
| Detector lamp aging. | Replace the detector lamp if it has exceeded its lifetime. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for DM4 and S-Me-DM4 Separation
This protocol provides a starting point for the separation of DM4 and its common metabolite, S-Me-DM4.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Protocol 2: Forced Degradation Study of DM4
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of DM4.
-
Sample Preparation: Prepare a stock solution of DM4 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: Mix the DM4 stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Basic Degradation: Mix the DM4 stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the DM4 stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid DM4 powder and the DM4 stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the DM4 stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method (such as the one described in Protocol 1) alongside a control (unstressed) sample. Monitor for the appearance of new peaks and the decrease in the main DM4 peak area.
Data Presentation
Table 1: Example Chromatographic Parameters for DM4 Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 (4.6 x 150 mm, 3.5 µm) | Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 40°C | 35°C |
| Detection | UV at 254 nm | UV at 280 nm |
Table 2: Example Retention Times for DM4 and S-Me-DM4
| Compound | Retention Time (min) - Method 1 |
| S-Me-DM4 | 10.2 |
| DM4 | 11.5 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and mobile phase preparation.
Visualizations
References
How to reduce matrix effects in Maytansinoid DM4 bioanalysis
Welcome to the technical support center for the bioanalysis of Maytansinoid DM4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Maytansinoid DM4 bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of DM4, which is often derived from an antibody-drug conjugate (ADC), the biological matrix (e.g., plasma, serum) is complex. Endogenous substances like phospholipids (B1166683), proteins, and salts, as well as exogenous substances like anticoagulants, can co-elute with DM4 and interfere with its ionization in the mass spectrometer source.[3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the assay.[1][2]
Q2: What are the common sources of matrix effects for DM4?
A2: Common sources of matrix effects in DM4 bioanalysis include:
-
Endogenous components: Phospholipids are a major contributor to matrix effects, particularly in plasma and serum samples.[3] Other endogenous components include salts, lipids, and proteins.[1]
-
Exogenous components: Anticoagulants used during blood collection, dosing vehicles, and metabolites of other drugs can also cause matrix effects.[2]
-
DM4-related substances: Since DM4 is a cytotoxic payload of an ADC, the presence of the antibody-drug conjugate itself, its metabolites, or related catabolites can interfere with the quantification of unconjugated DM4.[4][5] DM4 also contains a free sulfhydryl group that can react with other thiol-containing molecules in the biological matrix, forming conjugates that can complicate analysis.[5]
Q3: How can I identify if matrix effects are impacting my results?
A3: Two primary methods are used to assess matrix effects:
-
Post-column infusion: This is a qualitative method where a constant flow of a DM4 standard solution is infused into the mass spectrometer after the analytical column.[6] A blank matrix extract is then injected onto the column.[6] Any suppression or enhancement of the constant DM4 signal indicates the retention times at which matrix components are eluting and causing interference.[6][7]
-
Post-extraction spike: This is a quantitative method to determine the absolute matrix effect.[3] The response of DM4 in a blank matrix extract that has been spiked with the analyte after extraction is compared to the response of DM4 in a neat solution at the same concentration. The relative matrix effect can be assessed by comparing the absolute matrix effect across different lots of the biological matrix.
Q4: What are the regulatory expectations regarding the evaluation of matrix effects?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated as part of the validation of a quantitative LC-MS/MS bioanalytical method.[2] The goal is to ensure that the accuracy, precision, and sensitivity of the method are not compromised by the matrix.[2] This typically involves demonstrating that the matrix effect is consistent and does not impact the integrity of the study results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of quality control (QC) samples | Variable matrix effects between different lots of biological matrix. | Evaluate the relative matrix effect using multiple lots of the matrix. If significant variability is observed, a more robust sample preparation method may be needed. |
| Signal suppression or enhancement in patient samples | Co-elution of endogenous phospholipids or other matrix components with DM4. | Optimize the chromatographic method to separate DM4 from the interfering components. Alternatively, employ a more effective sample cleanup technique such as solid-phase extraction (SPE) with phospholipid removal capabilities or immunoaffinity capture.[8] |
| Inconsistent internal standard (IS) response | The internal standard is not adequately compensating for the matrix effect on DM4. | Use a stable isotope-labeled (SIL) internal standard of DM4. A SIL-IS is the ideal choice as it has nearly identical physicochemical properties to the analyte and will be similarly affected by the matrix.[9] |
| Low recovery of DM4 | Inefficient extraction from the biological matrix due to protein binding or poor solubility. | Optimize the sample preparation procedure. This may involve adjusting the pH, using a different extraction solvent, or employing a more advanced technique like immunoaffinity capture.[3][10] For DM4, which has a free thiol group, a reduction step may be necessary to release it from endogenous conjugates.[4] |
| High background noise in the chromatogram | Incomplete removal of matrix components during sample preparation. | Implement a more rigorous sample cleanup method. Protein precipitation alone is often insufficient.[3] Consider using solid-phase extraction (SPE), liquid-liquid extraction (LLE), or a combination of methods.[3][4] |
Workflow for Identifying and Mitigating Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects.
Experimental Protocols
Protocol 1: Protein Precipitation followed by Solid-Phase Extraction (SPE)
This protocol is designed to remove proteins and other interferences from plasma samples prior to LC-MS/MS analysis of DM4.[4]
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Reduction (Optional but recommended for total unconjugated DM4):
-
To the supernatant, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to release DM4 from disulfide-linked conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the DM4 and internal standard with 1 mL of methanol or an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
Protocol 2: Immunoaffinity Capture
This protocol utilizes an antibody specific to the ADC to capture and isolate it from the plasma matrix, followed by the release and extraction of DM4. This is a highly selective method that can significantly reduce matrix effects.[10]
-
Immunoaffinity Capture:
-
Coat magnetic beads with an anti-idiotypic antibody that specifically binds to the monoclonal antibody component of the ADC.
-
Incubate the antibody-coated beads with 100 µL of plasma sample for 1-2 hours at room temperature with gentle shaking.
-
Place the tube on a magnetic rack to separate the beads from the plasma.
-
Wash the beads three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove unbound matrix components.
-
-
Elution and Extraction of DM4:
-
After the final wash, add an elution buffer (e.g., a low pH buffer or an organic solvent) to the beads to disrupt the antibody-ADC interaction.
-
Vortex and incubate for 10-15 minutes.
-
Separate the beads using a magnetic rack and collect the eluate containing the ADC.
-
Proceed with a reduction and precipitation/extraction step as described in Protocol 1 to release and isolate the DM4 for analysis.
-
Protocol 3: Phospholipid Removal using Specialized SPE Plates
This protocol is specifically designed to remove phospholipids, a major source of matrix effects in plasma samples.[8]
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Phospholipid Removal:
-
Place a phospholipid removal SPE plate on a collection plate.
-
Load the supernatant from the protein precipitation step onto the phospholipid removal plate.
-
Apply a vacuum or positive pressure to pass the sample through the sorbent.
-
The phospholipids are retained by the sorbent, while the DM4 and internal standard pass through into the collection plate.
-
Evaporate the collected eluate to dryness.
-
Reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical performance data for DM4 bioanalytical methods with effective matrix effect reduction strategies.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [11] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | [4] |
| Intra-day Precision (%CV) | < 15% | [11] |
| Inter-day Precision (%CV) | < 15% | [11] |
| Accuracy (%Bias) | ± 15% | [11] |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Throughput |
| Protein Precipitation | Variable | Low | High |
| Liquid-Liquid Extraction (LLE) | Good | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate |
| Immunoaffinity Capture | Very High | Very High | Low to Moderate |
Signaling Pathway and Workflow Diagrams
Caption: A typical sample preparation workflow for DM4 bioanalysis.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enhanced Pharmacokinetic Bioanalysis of Antibody-drug Conjugates using Hybrid Immunoaffinity Capture and Microflow LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ion Suppression for Deuterated Standards in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression when using deuterated standards in mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS) analysis where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can result in an underestimation of its concentration, reduced sensitivity, and poor reproducibility.[2][3][4] Even if your analyte is present in the sample, its signal may be diminished or completely absent.[2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of an analytical method.[5][6]
Q2: How do deuterated internal standards help mitigate ion suppression?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[5] Because they are chemically almost identical to the analyte, they ideally co-elute and experience similar ionization suppression or enhancement.[2][5] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2][5]
Q3: Can deuterated internal standards completely eliminate issues related to ion suppression?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[5] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[5][7] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[5][7] This is referred to as differential matrix effects.[5]
Q4: What are the common causes of ion suppression?
A4: Ion suppression can be caused by a variety of endogenous and exogenous substances. Endogenous matrix components from biological samples, such as salts, lipids (especially phospholipids), and proteins, are major contributors.[4][8][9] Exogenous substances introduced during sample preparation, like polymers from plasticware or mobile phase additives such as trifluoroacetic acid (TFA), can also cause ion suppression.[1][2] High concentrations of the analyte or the internal standard itself can also lead to self-suppression.[2][10]
Q5: How can I determine if my analysis is affected by ion suppression?
A5: Two primary methods are used to assess ion suppression. The first is a qualitative technique called post-column infusion (PCI), which helps identify regions in the chromatogram where ion suppression occurs.[4][11] The second is a quantitative approach known as a post-extraction spike analysis, which compares the analyte's response in a neat solution to its response in a sample matrix to calculate the percentage of ion suppression or enhancement.[1][4]
Troubleshooting Guides
Problem: Poor reproducibility of the analyte to internal standard area ratio.
| Possible Cause | Solution |
| Differential Matrix Effects | The analyte and deuterated internal standard are eluting in regions with varying degrees of ion suppression due to a slight chromatographic shift (isotope effect).[5][7] |
| Optimize Chromatography: Modify the mobile phase gradient or change the analytical column to achieve better co-elution of the analyte and internal standard.[12][13] | |
| Inconsistent Sample Preparation | Variability in the sample cleanup process leads to inconsistent removal of matrix components. |
| Improve Sample Preparation: Employ more robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering compounds.[12][14] | |
| Internal Standard Concentration | An inappropriately high concentration of the internal standard can cause its own ion suppression.[1] |
| Optimize IS Concentration: Experimentally determine the optimal concentration for the deuterated internal standard.[1] |
Problem: Analyte and deuterated internal standard do not co-elute.
| Possible Cause | Solution |
| Isotope Effect | The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.[7] |
| Chromatographic Optimization: Adjusting the mobile phase composition, gradient, or temperature can help to minimize the separation between the analyte and the internal standard.[12] | |
| Column Degradation | A contaminated or degraded analytical column can lead to changes in selectivity and peak shape. |
| Column Maintenance: Implement a regular column washing protocol or replace the analytical column if necessary.[14] |
Experimental Protocols
Protocol 1: Assessment of Ion Suppression by Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression in the chromatogram.[4][15]
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
Analyte standard solution
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Prepare a standard solution of the analyte at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS inlet.
-
Begin the infusion of the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the analyte's signal. A dip in the baseline indicates a region of ion suppression.[15]
Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[1]
Materials:
-
LC-MS system
-
Analyte standard solution
-
Blank matrix
-
Mobile phase or reconstitution solvent
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte spiked in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte at the same concentration as Set A.
-
Set C (Matrix Blank): Blank matrix extract without the analyte.
-
-
Analyze all three sets of samples using the developed LC-MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Relative Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Low |
| Liquid-Liquid Extraction (LLE) | Moderate |
| Solid-Phase Extraction (SPE) | High |
| HybridSPE®-Phospholipid | Very High |
This table summarizes the relative effectiveness of common sample preparation techniques in removing phospholipids, a major cause of ion suppression in bioanalysis.[9]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [ub-ir.bolton.ac.uk]
- 7. waters.com [waters.com]
- 8. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. academic.oup.com [academic.oup.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Improving mass spectrometry sensitivity for DM4 impurity 2-d6
Technical Support Center: DM4 Impurity Analysis
Welcome to the technical support center for the mass spectrometry analysis of DM4 and its related impurities. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and enhance sensitivity for DM4 and its deuterated internal standard, DM4-d6.
Frequently Asked Questions (FAQs)
Q1: What is "DM4 impurity 2-d6" and what is its role in mass spectrometry?
"DM4 impurity 2-d6," more commonly referred to as DM4-d6, is a deuterated stable isotope-labeled internal standard (SIL-IS) for DM4. In mass spectrometry-based quantification, it is not considered an impurity but rather a critical reagent. An internal standard is a compound added to samples in a known quantity to enable accurate quantification of the target analyte (in this case, DM4 and its actual impurities). The best internal standard is an isotopically labeled version of the analyte.[1]
Q2: Why is a deuterated internal standard like DM4-d6 preferred for quantifying DM4?
Deuterated internal standards are the gold standard for quantitative LC-MS analysis for several reasons:
-
Correction for Variability: A SIL-IS helps control for variability during sample extraction, HPLC injection, and ionization.[1]
-
Matrix Effect Normalization: Biological samples contain complex matrices that can suppress or enhance the analyte's signal.[2] Since a deuterated standard like DM4-d6 is chemically and structurally almost identical to DM4, it experiences the same matrix effects and co-elutes chromatographically.[1][3] This allows for reliable normalization of the signal, leading to more accurate and reproducible data.[2][3]
-
Improved Robustness: Using a SIL-IS makes the bioanalytical method more robust, reduces assay rejection rates, and can shorten chromatography time.[1] Regulatory agencies like the European Medicines Agency (EMA) have noted that over 90% of submissions incorporate SIL-IS in their assay validations.[2]
Q3: What are the common challenges in achieving high sensitivity for DM4 analysis?
Achieving high sensitivity for maytansinoids like DM4, which are often payloads in antibody-drug conjugates (ADCs), can be challenging due to:
-
Low Concentrations: Unconjugated DM4 is often present at very low concentrations in complex biological matrices like plasma.
-
Matrix Effects: As mentioned, components in the sample matrix can interfere with ionization, suppressing the signal of the target analyte.[2]
-
Background Noise: Contaminants from solvents, labware, or the sample itself can increase background noise, reducing the signal-to-noise ratio (S/N).[4][5]
-
Poor Ionization Efficiency: The inherent structural properties of a molecule can affect how well it ionizes in the mass spectrometer's source.[6]
Q4: What are the typical LC-MS/MS parameters for DM4 analysis?
While specific parameters must be optimized for each instrument, published methods for DM4 analysis provide a good starting point. Electrospray ionization (ESI) in positive mode is common. To enhance sensitivity, some methods monitor for the sodium adduct of DM4.[7][8] Multiple Reaction Monitoring (MRM) is used for quantification, tracking specific precursor-to-product ion transitions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Signal / Low Sensitivity for DM4 Analyte
Q: My signal for the DM4 analyte is weak or undetectable. What are the first steps to troubleshoot this?
A: Low signal is a common issue that can be addressed by systematically evaluating your sample preparation, liquid chromatography, and mass spectrometer settings.
Troubleshooting Workflow for Low Sensitivity
Caption: A systematic workflow for troubleshooting low analyte signal.
Issue 2: Inconsistent Results and Poor Reproducibility
Q: My quantitative results for DM4 are not reproducible across my sample set. What could be the cause?
A: Poor reproducibility is often linked to uncorrected variability in sample handling or matrix effects. This is precisely the problem a deuterated internal standard is designed to solve.
-
Verify Internal Standard (IS) Function: Ensure your DM4-d6 internal standard is being used correctly in your calculations (i.e., calculating the ratio of the analyte peak area to the IS peak area). The IS normalizes the analyte response, correcting for inconsistencies in injection volume or ionization efficiency between runs.[3]
-
Evaluate Matrix Effects: Even with an IS, significant ion suppression or enhancement can be problematic.[2] To check for this, perform a post-extraction spike experiment. Compare the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a clean solvent. A significant difference indicates strong matrix effects that may require improved sample cleanup.
-
Ensure Co-elution: The deuterated internal standard must co-elute with the native analyte for proper correction.[1] Verify that the chromatographic peaks for DM4 and DM4-d6 have the same retention time. If they are separated, the LC gradient or column may need re-evaluation.
The Role of a Deuterated Internal Standard
Caption: How a deuterated internal standard corrects for process variability.
Issue 3: High Background Noise
Q: I'm observing a high, noisy baseline which is compromising my limit of detection. What are the common sources and solutions?
A: High background noise reduces your S/N ratio and can obscure low-level peaks.[4]
-
Solvents and Additives: Always use high-purity, LC-MS grade solvents and additives.[5] HPLC-grade solvents can contain significantly more impurities that contribute to background noise.
-
Sample Preparation: Ensure your sample cleanup procedure (e.g., solid-phase extraction) is effective at removing interfering matrix components.[5] Also, check for contaminants leaching from plasticware or collection tubes.
-
System Contamination: A dirty LC system or mass spectrometer source can be a major source of noise. Run a blank gradient (injection of mobile phase A) to diagnose system contamination. If the baseline is still noisy, a system flush or source cleaning may be required.
Quantitative Data Summary
The following table summarizes LC-MS/MS parameters reported in the literature for the analysis of unconjugated DM4. These should be used as a starting point for method development.
| Parameter | Reported Value / Condition | Reference |
| Platform | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [7][8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |
| Monitored Species | Sodium Adducts ([M+Na]⁺) | [7][8] |
| MRM Transition (DM4) | m/z 760.3 → m/z 448.2 (Example) | [7] (Note: Transitions are instrument-dependent and must be optimized) |
| MRM Transition (IS) | Ansamitocin P-3 (m/z 635→547) was used in one study. For DM4-d6, the transition would be shifted accordingly (e.g., m/z 766.3 → product ion). | [7] |
| Dynamic Range | 0.100 – 50.0 ng/mL in human plasma | [7][8] |
| Lower Limit of Quantitation (LLOQ) | 0.100 ng/mL | [7][8] |
Experimental Protocols
Protocol 1: Sample Preparation of Human Plasma for Unconjugated DM4 Analysis
This protocol is adapted from published methodologies for the extraction of unconjugated DM4 from a complex matrix.[7][8]
Materials:
-
Human plasma samples
-
DM4-d6 Internal Standard (IS) spiking solution
-
Acetonitrile (ACN), LC-MS grade
-
Dithiothreitol (DTT) solution
-
Formic Acid (FA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode)
-
Centrifuge, vortex mixer, evaporator
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the DM4-d6 IS solution to each sample (except for double blanks).
-
Protein Precipitation: Add 300 µL of cold ACN to each tube to precipitate plasma proteins. Vortex thoroughly for 1 minute.
-
Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes, being careful not to disturb the protein pellet.
-
Reduction Step (Optional but Recommended): To release any DM4 conjugated to endogenous molecules via disulfide bonds, add a reducing agent like DTT and incubate.[7][8]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol (B129727) followed by water).
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elute the DM4 and DM4-d6 with an appropriate elution solvent (e.g., ACN with 0.1% FA).
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% ACN in water with 0.1% FA).
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Sample Preparation and Analysis Workflow
Caption: High-level overview of the sample preparation workflow.
Protocol 2: General LC-MS/MS Method for DM4 Quantification
This protocol provides a starting point for developing a robust LC-MS/MS method.
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, <3 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% Formic Acid (or 10 mM Ammonium Formate).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute DM4, hold, and then return to initial conditions to re-equilibrate. A typical run time might be 5-10 minutes.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS):
-
System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Source Parameters: Optimize capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature for your specific instrument and flow rate.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DM4: Determine the optimal precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and the most stable, intense product ion.
-
DM4-d6: Determine the corresponding precursor and product ions for the deuterated standard.
-
-
Dwell Time: Set dwell time to ensure at least 15-20 data points across each chromatographic peak.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving co-elution of Maytansinoid DM4 isomers and impurities
Welcome to the technical support center for Maytansinoid DM4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving co-elution of Maytansinoid DM4 isomers and impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in Maytansinoid DM4 analysis?
A1: Co-elution in Maytansinoid DM4 analysis is often due to the presence of structurally similar impurities or isomers that have comparable physicochemical properties, such as hydrophobicity and polarity.[1] Common causes include:
-
Process-related impurities: Byproducts or unreacted starting materials from the synthesis of DM4.
-
Degradation products: DM4 can degrade under certain conditions (e.g., acidic, basic, oxidative stress), forming products with similar core structures.[2][3][4][5]
-
Isomers: Diastereomers or epimers of DM4 may be present, which can be particularly challenging to separate using standard achiral chromatography.[6]
-
Suboptimal chromatographic conditions: An inappropriate choice of stationary phase, mobile phase composition, or gradient profile can lead to insufficient resolution.[7][8]
Q2: I'm observing a shoulder on my DM4 peak. What does this indicate?
A2: A shoulder on the main peak is a strong indicator of a co-eluting substance.[9] This could be an impurity, a degradation product, or an isomer. To confirm, it is recommended to use a peak purity analysis tool, if available with your detector (e.g., Diode Array Detector - DAD), or to analyze the peak by mass spectrometry (MS) to see if more than one component is present.[9][10]
Q3: What is the first step I should take to improve the separation of DM4 from a co-eluting peak?
A3: The initial step should be to ensure your current method has adequate retention and efficiency for DM4. For reversed-phase HPLC, a good starting point is to achieve a capacity factor (k') between 2 and 10.[7] If retention is too low (k' < 2), there is insufficient interaction with the stationary phase for a good separation. You can increase retention by decreasing the organic solvent percentage in your mobile phase.[7][9]
Q4: Can adjusting the mobile phase pH resolve co-elution with DM4?
A4: Yes, adjusting the mobile phase pH can be a powerful tool, especially if the co-eluting impurity has ionizable functional groups.[11][12][13][14][15] By changing the pH, you can alter the ionization state of the analytes, which in turn affects their hydrophobicity and retention on a reversed-phase column. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form, leading to sharper peaks and more stable retention times.[11][14][15]
Q5: When should I consider switching from a reversed-phase C18 column to a different type of column?
A5: If you have exhausted mobile phase optimization on a C18 column and still have co-elution, switching to a column with a different selectivity is the next logical step. For hydrophobic compounds like DM4, here are some alternatives:
-
Phenyl-Hexyl or Biphenyl phases: These offer different selectivity through π-π interactions, which can be beneficial for separating aromatic compounds or those with subtle structural differences.[16]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for separating polar and moderately polar compounds and can provide orthogonal selectivity to reversed-phase methods.[17][18][19][20][21]
-
Chiral Stationary Phases: If the co-eluting species is a stereoisomer (enantiomer or diastereomer), a chiral column will likely be necessary to achieve separation.[22][23][24][25][26]
Troubleshooting Guides
Issue 1: Poor resolution between Maytansinoid DM4 and a known impurity.
This guide provides a systematic approach to resolving co-elution between DM4 and a known impurity.
Step-by-step Troubleshooting:
-
Optimize Mobile Phase Gradient:
-
If using a gradient, try making it shallower around the elution time of DM4 and the impurity. A slower increase in the organic solvent concentration can improve resolution.
-
If using isocratic elution, systematically vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol).
-
-
Change Organic Modifier:
-
If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order.
-
-
Adjust Mobile Phase pH:
-
Prepare mobile phases with different pH values (e.g., in the range of 3 to 7 for silica-based C18 columns). Evaluate the separation at each pH to find the optimal condition.
-
-
Change Stationary Phase:
-
If mobile phase optimization is unsuccessful, switch to a column with a different reversed-phase selectivity, such as a Phenyl-Hexyl or Biphenyl column.
-
-
Consider HILIC:
-
For a significant change in selectivity, develop a HILIC method. This will provide an orthogonal separation mechanism to reversed-phase chromatography.
-
Issue 2: Suspected co-elution with a DM4 isomer (diastereomer).
The separation of diastereomers often requires a different strategy than separating structurally distinct impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rjptonline.org [rjptonline.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. santaisci.com [santaisci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. youtube.com [youtube.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. phx.phenomenex.com [phx.phenomenex.com]
- 23. hplc.eu [hplc.eu]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. ymc.co.jp [ymc.co.jp]
- 26. Research Portal [researchdiscovery.drexel.edu]
Stability issues of DM4 impurity 2-d6 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with DM4 impurity 2-d6 in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide will help you identify and resolve common stability problems observed during your experiments with DM4 impurity 2-d6.
Question 1: I am observing a rapid loss of my DM4 impurity 2-d6 peak and the appearance of new, unidentified peaks in my HPLC analysis. What could be the cause?
Answer: Rapid degradation of your compound can be attributed to several factors related to the solution environment. The stability of antibody-drug conjugates (ADCs) and their components is sensitive to conditions such as pH, temperature, and the presence of certain chemicals.[1][2]
Potential Causes and Troubleshooting Steps:
-
pH Instability: Maytansinoids like DM4 can be susceptible to hydrolysis at non-optimal pH values.
-
Recommendation: Evaluate the pH of your solution. Prepare your sample in a buffered solution and assess stability across a pH range (e.g., pH 5.0, 6.0, 7.0, and 8.0) to identify the optimal condition.
-
-
Temperature Sensitivity: Higher temperatures can accelerate degradation.
-
Recommendation: Ensure your solutions are prepared, stored, and handled at the recommended temperature. If not specified, start with refrigerated conditions (2-8 °C) and protect from freezing, which can also affect stability.[2]
-
-
Presence of Nucleophiles: Certain buffer components (e.g., Tris) or impurities can react with your compound, leading to degradation.
-
Recommendation: If using a buffer like Tris, consider switching to a non-nucleophilic buffer such as phosphate (B84403) or citrate.
-
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.
-
Recommendation: Prepare solutions using degassed buffers and consider overlaying the sample with an inert gas like argon or nitrogen.
-
Below is a troubleshooting workflow to help you systematically address this issue:
Caption: Troubleshooting workflow for DM4 impurity 2-d6 degradation.
Question 2: My solution of DM4 impurity 2-d6 is showing increasing turbidity or precipitation over time. What is happening and how can I prevent it?
Answer: The appearance of turbidity or precipitation suggests that your compound is aggregating or has poor solubility in the current solution. The conjugation of hydrophobic payloads like maytansinoids can increase the propensity for aggregation.[3][4]
Potential Causes and Troubleshooting Steps:
-
Poor Solubility: The solvent system may not be optimal for this specific deuterated impurity.
-
Recommendation: Try incorporating a small percentage of an organic co-solvent (e.g., DMSO, ethanol) into your aqueous buffer. Start with a low percentage (e.g., 1-5%) and assess for improvement.
-
-
Hydrophobic Interactions: At higher concentrations, molecules can self-associate and aggregate.
-
Recommendation: Work at the lowest feasible concentration. If high concentrations are necessary, consider adding excipients like polysorbate 20 or polysorbate 80 to reduce hydrophobic interactions.
-
-
Isoelectric Point (pI) Issues: If your compound has a pI close to the buffer pH, it can lead to aggregation due to minimal net charge.
-
Recommendation: Adjust the buffer pH to be at least 1 unit away from the predicted pI of the molecule.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for maytansinoid compounds in solution?
A1: Generally, maytansinoid solutions should be stored at 2-8°C and protected from light.[2] For long-term storage, aliquoting and freezing at -20°C or -80°C in a suitable buffer (e.g., one containing a cryoprotectant like glycerol) may be appropriate, but repeated freeze-thaw cycles should be avoided.
Q2: How can I perform a forced degradation study to understand the stability of my compound?
A2: A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6] A basic study would involve subjecting your compound to the conditions listed in the table below and analyzing the samples at various time points by a suitable method like RP-HPLC.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolysis of labile groups |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Hydrolysis, epimerization |
| Oxidation | 3% H₂O₂ at room temp for 24h | Oxidation of sensitive moieties |
| Thermal Stress | 70°C in solution for 48h | General degradation, aggregation |
| Photostability | Exposure to light (ICH Q1B) | Photodegradation |
This table provides illustrative examples. Actual conditions may need to be optimized.
Q3: What analytical techniques are best for monitoring the stability of DM4 impurity 2-d6?
A3: A combination of chromatographic and mass spectrometric techniques is ideal.
-
Reversed-Phase HPLC (RP-HPLC): Excellent for separating the parent compound from its degradation products. It is a widely used technique for quantifying free drug species.[7]
-
Size-Exclusion Chromatography (SEC): Useful for detecting and quantifying aggregates.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of degradation products, which helps in elucidating their structures.[7][9]
Experimental Protocols
Protocol 1: RP-HPLC Method for Stability Analysis
This protocol provides a general starting point for analyzing DM4 impurity 2-d6.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Protocol 2: Basic Stability Study Workflow
The following diagram outlines a typical workflow for assessing the stability of your compound in solution.
Caption: Experimental workflow for a solution stability study.
Illustrative Stability Data
The following tables present hypothetical stability data for "DM4 Impurity 2-d6" to demonstrate how results can be structured.
Table 1: Effect of pH on Stability at 25°C
| pH | % Purity Remaining (T=0h) | % Purity Remaining (T=24h) | % Purity Remaining (T=72h) |
| 5.0 | 100% | 92.1% | 85.3% |
| 6.0 | 100% | 98.5% | 96.2% |
| 7.0 | 100% | 99.1% | 97.8% |
| 8.0 | 100% | 94.3% | 88.1% |
Table 2: Effect of Temperature on Stability at pH 7.0
| Temperature | % Purity Remaining (T=0h) | % Purity Remaining (T=24h) | % Purity Remaining (T=72h) |
| 4°C | 100% | 99.8% | 99.5% |
| 25°C | 100% | 99.1% | 97.8% |
| 40°C | 100% | 91.5% | 82.4% |
Table 3: Effect of Co-Solvent on Solubility/Recovery at 4°C
| Formulation (Buffer pH 7.0) | Initial Observation | Observation after 24h | % Recovery by HPLC (T=24h) |
| No Co-Solvent | Clear Solution | Slight Haze | 92.7% |
| 5% DMSO | Clear Solution | Clear Solution | 99.6% |
| 5% Ethanol | Clear Solution | Clear Solution | 99.4% |
Disclaimer: The data presented in these tables are for illustrative purposes only and are not derived from actual experimental results for DM4 impurity 2-d6.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Critical Role of Forced Degradation in Method Development, Manufacturability & CMC Strategy [biologics.catalent.com]
- 6. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Maytansinoid Impurities
Welcome to the technical support center for the analysis of maytansinoid impurities. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the in-source fragmentation of maytansinoid-related impurities during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for maytansinoid impurity analysis?
A1: In-source fragmentation is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they are isolated and analyzed.[1] This is particularly problematic for the analysis of maytansinoid impurities as it can lead to the misidentification of fragment ions as actual impurities, or the underestimation of the true impurity concentration. This can compromise the accuracy and reliability of your results.
Q2: What are the most common maytansinoid impurities I should be aware of?
A2: Common degradation pathways for maytansinoids can lead to several impurities. A major degradation product of maytansine (B1676224) is maysine , which is formed by the hydrolytic elimination of the C-3 ester side chain.[2][3] Other minor impurities can arise from modifications at the C-9 carbinolamide, such as 10-epimaytansine and 9-epimaytansine.[2] Metabolic processes can also generate impurities, for instance through N-demethylation of the methylamide in the ester moiety.[1]
Q3: Which instrument parameters have the most significant impact on in-source fragmentation?
A3: The primary instrument parameters that influence in-source fragmentation are the ion source temperature and the voltages applied in the source region, such as the declustering potential (DP) or cone voltage .[4] Higher temperatures and voltages increase the internal energy of the ions, making them more susceptible to fragmentation.
Q4: How does the mobile phase composition affect the stability of maytansinoid impurities during analysis?
A4: The pH of the mobile phase can significantly impact the stability of maytansinoid impurities. Acidic conditions, particularly with strong acids like trifluoroacetic acid (TFA), can promote the cleavage of labile bonds. Using mobile phases with higher pH, such as those containing 0.1% formic acid, can help minimize fragmentation of acid-labile linker-payloads on antibody-drug conjugates (ADCs), a principle that can be extended to related impurities.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to identifying and mitigating in-source fragmentation of maytansinoid impurities.
Problem: Unexpected peaks in the chromatogram with masses corresponding to potential fragments of known impurities.
This is a classic indicator of in-source fragmentation. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for in-source fragmentation.
Experimental Protocols
Protocol 1: Optimization of Cone/Declustering Voltage
This protocol describes a systematic approach to reducing in-source fragmentation by optimizing the cone or declustering voltage.
-
Initial Analysis: Analyze a standard of the maytansinoid impurity of interest (e.g., maysine) using your current LC-MS method. Note the intensity of the precursor ion and any suspected in-source fragment ions.
-
Voltage Reduction Series: Perform a series of injections of the same standard, systematically decreasing the cone/declustering voltage in increments of 5-10 V.
-
Data Analysis: For each injection, record the peak areas of the precursor ion and the fragment ions.
-
Optimal Voltage Selection: Plot the precursor ion intensity and the ratio of fragment-to-precursor intensity against the cone/declustering voltage. Select the voltage that maximizes the precursor ion signal while minimizing the fragment ion signal. Be aware that excessively low voltages may lead to reduced overall sensitivity.
Table 1: Example Data for Cone Voltage Optimization
| Cone Voltage (V) | Precursor Ion Intensity (Arbitrary Units) | Fragment Ion Intensity (Arbitrary Units) | Fragment/Precursor Ratio |
| 60 | 500,000 | 250,000 | 0.50 |
| 50 | 750,000 | 150,000 | 0.20 |
| 40 | 900,000 | 72,000 | 0.08 |
| 30 | 950,000 | 38,000 | 0.04 |
| 20 | 800,000 | 16,000 | 0.02 |
Note: These are illustrative data. Actual values will vary depending on the analyte and instrument.
Protocol 2: Optimization of Ion Source Temperature
This protocol outlines the steps to minimize thermally induced fragmentation.
-
Set Initial Temperature: Begin with the ion source temperature recommended by the instrument manufacturer or a standard protocol.
-
Temperature Reduction Series: Analyze the maytansinoid impurity standard at a series of decreasing source temperatures, for example, in 10-20°C increments.
-
Monitor Signal Intensity: At each temperature setting, monitor the intensity of the precursor ion and key fragment ions.
-
Determine Optimal Temperature: Identify the temperature that provides the best signal-to-noise ratio for the precursor ion while keeping fragmentation to a minimum. Note that temperatures that are too low may result in inefficient desolvation and reduced sensitivity.
Table 2: Example Data for Ion Source Temperature Optimization
| Source Temperature (°C) | Precursor Ion Intensity (Arbitrary Units) | Fragment Ion Intensity (Arbitrary Units) | Signal-to-Noise (Precursor) |
| 150 | 800,000 | 120,000 | 150 |
| 140 | 950,000 | 76,000 | 180 |
| 130 | 1,100,000 | 44,000 | 220 |
| 120 | 1,050,000 | 31,500 | 210 |
| 110 | 900,000 | 27,000 | 180 |
Note: These are illustrative data. Actual values will vary depending on the analyte and instrument.
Protocol 3: Mobile Phase Modification
This protocol focuses on adjusting the mobile phase to enhance analyte stability.
-
Baseline Analysis: If your current method uses a mobile phase with a strong acid (e.g., 0.1% TFA), establish a baseline chromatogram for your maytansinoid impurity standard.
-
Substitute with Weaker Acid: Prepare a new mobile phase where the strong acid is replaced with a weaker acid, such as 0.1% formic acid.
-
Re-analysis: Analyze the standard using the modified mobile phase.
-
Compare Results: Compare the chromatograms from the original and modified mobile phases. Look for a reduction in the intensity of fragment ions relative to the precursor ion. You may need to re-optimize your chromatography with the new mobile phase.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow when approaching an in-source fragmentation issue.
Caption: Logical approach to systematic troubleshooting.
References
- 1. Metabolism studies of the anti-tumor agent maytansine and its analog ansamitocin P-3 using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of decomposition products of maytansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for ADC Impurity Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of mobile phase conditions for the separation of antibody-drug conjugate (ADC) impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of ADC impurities and provides systematic approaches to resolve them.
Question: I am observing poor peak shape (tailing or fronting) for my ADC species. What are the likely causes and how can I fix it?
Answer:
Poor peak shape is a common issue in ADC analysis and can often be attributed to several factors related to the mobile phase and its interaction with the ADC and the stationary phase.
Potential Causes and Solutions:
-
Secondary Interactions: Non-specific binding of the ADC to the column matrix can cause peak tailing. This is particularly prevalent in Size Exclusion Chromatography (SEC) and can be mitigated by modifying the mobile phase.[1][2]
-
Solution: Increase the ionic strength of the mobile phase by adding salt (e.g., 150-200 mM sodium chloride or sodium phosphate).[3] Alternatively, adding a small percentage of an organic modifier like isopropanol (B130326) or acetonitrile (B52724) (e.g., 5-15%) can help disrupt these interactions.[1]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the charge of both the ADC and the stationary phase, leading to electrostatic interactions that cause peak tailing or fronting.[4][5]
-
Solution: Adjust the mobile phase pH to be at least 1-2 pH units away from the isoelectric point (pI) of the ADC to ensure a net charge and minimize on-column ionic interactions. For basic compounds, a lower pH is generally better for symmetrical peaks.[6]
-
-
Sample Overload: Injecting too much sample can lead to peak fronting.[6]
-
Solution: Reduce the amount of sample injected onto the column.
-
-
Column Contamination or Collapse: Buildup of strongly retained impurities or degradation of the column bed can lead to distorted peak shapes.[6][7]
-
Solution: Implement a robust column cleaning protocol. If the problem persists, the column may need to be replaced.[6]
-
Question: My resolution between different drug-to-antibody ratio (DAR) species is poor in HIC. How can I improve it?
Answer:
Improving the resolution between DAR species in Hydrophobic Interaction Chromatography (HIC) involves careful optimization of the mobile phase conditions to modulate the hydrophobic interactions.
Strategies for Improving Resolution:
-
Gradient Steepness: The gradient slope is a critical parameter for selectivity in HIC.[8]
-
Solution: A shallower gradient (i.e., a slower decrease in salt concentration over time) will increase the separation time and generally improve the resolution between different DAR species.[9]
-
-
Salt Type and Concentration: The type and concentration of salt in the mobile phase directly impact the retention and separation of ADCs. Ammonium (B1175870) sulfate (B86663) is a commonly used salt that promotes hydrophobic interaction.[9][10]
-
Organic Modifiers: The addition of a small amount of an organic solvent to the mobile phase can enhance the elution of more hydrophobic, higher DAR species and improve overall resolution.[4][11]
-
Mobile Phase pH: The pH can influence the conformation of the ADC and its interaction with the stationary phase.[4]
-
Solution: Experiment with slight variations in the mobile phase pH (e.g., in the range of 6.0-7.5) to find the optimal condition for your specific ADC.[12]
-
Question: I am not able to elute the highly hydrophobic, high DAR species from my HIC column. What should I do?
Answer:
The inability to elute highly hydrophobic species is a common challenge in HIC analysis of ADCs. This is often due to very strong interactions between the high DAR species and the stationary phase.
Troubleshooting Steps:
-
Introduce an Organic Modifier: This is often the most effective solution.
-
Action: Add a percentage of an organic solvent like isopropanol or acetonitrile (up to 30% has been suggested) to your low-salt mobile phase (Mobile Phase B).[10] This will decrease the polarity of the mobile phase and facilitate the elution of hydrophobic molecules.
-
-
Change the Salt Type: Some salts are less "salting-out" than others.
-
Action: Consider replacing ammonium sulfate with a salt that has a lower chaotropic effect, such as sodium chloride.[13]
-
-
Increase the Strength of the Organic Modifier:
-
Action: If you are already using an organic modifier, incrementally increase its concentration. You can also try switching to a stronger organic solvent (e.g., from isopropanol to acetonitrile).
-
-
Decrease the Hydrophobicity of the Stationary Phase:
-
Action: If mobile phase optimization is insufficient, consider using a HIC column with a less hydrophobic stationary phase (e.g., a butyl phase instead of a phenyl phase).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in ADC preparations?
A1: Common impurities in ADC preparations that require analytical separation include:
-
Aggregates and Fragments: High and low molecular weight species formed during manufacturing or storage.[1]
-
Unconjugated Antibody (DAR=0): Monoclonal antibody that has not been conjugated with the drug-linker.[]
-
Free Drug-Linker: Unconjugated cytotoxic drug-linker molecules that can pose toxicity risks.[1]
-
Different DAR Species: A heterogeneous mixture of ADCs with varying numbers of drugs conjugated to the antibody.[]
-
Charge Variants: Modifications to the antibody that alter its overall charge.[4]
Q2: Which chromatographic technique is best for separating ADC impurities?
A2: The choice of technique depends on the specific impurity you are targeting:
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for separating DAR species under non-denaturing conditions.[15][16]
-
Reversed-Phase Liquid Chromatography (RPLC): Often used to separate the light and heavy chains of the ADC after reduction to determine drug load and distribution.[1][17] It is also well-suited for analyzing the small molecule payload drugs.
-
Size Exclusion Chromatography (SEC): Primarily used to separate aggregates and fragments from the monomeric ADC.[1][]
-
Ion-Exchange Chromatography (IEX): Can be used to separate charge variants of the ADC.[]
Q3: What are the typical starting mobile phase conditions for HIC analysis of ADCs?
A3: A common starting point for HIC method development for ADCs is:
-
Mobile Phase A (High Salt): 1.0 - 2.0 M ammonium sulfate in a phosphate (B84403) buffer (e.g., 25-100 mM sodium phosphate) at a pH between 6.0 and 7.0.[4][10]
-
Mobile Phase B (Low Salt): The same phosphate buffer as Mobile Phase A, without the high salt concentration. It may also contain a low percentage of an organic modifier like isopropanol.[10][11]
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
Q4: How does the choice of organic modifier in RPLC affect the separation of ADC fragments?
A4: The choice of organic modifier (e.g., acetonitrile, methanol (B129727), isopropanol) in RPLC can significantly impact the selectivity of the separation of ADC light and heavy chains. Different solvents will have different interactions with the stationary phase and the ADC fragments.[18] For example, switching from acetonitrile to methanol can alter the elution order of peaks. It is often beneficial to screen different organic modifiers during method development.[17]
Q5: Can I use mass spectrometry (MS) with HIC for ADC analysis?
A5: Directly coupling HIC to MS is challenging due to the high concentrations of non-volatile salts used in the mobile phase, which are incompatible with the MS interface.[16] However, several strategies have been developed to overcome this, including:
-
Offline HIC-MS: Fractions are collected from the HIC separation, desalted, and then analyzed by MS.
-
Online Desalting: A desalting step is introduced between the HIC column and the mass spectrometer.[16]
-
MS-Compatible Mobile Phases: Using volatile salts like ammonium acetate, although this can sometimes compromise the chromatographic resolution.[16][19]
Data and Protocols
Table 1: Mobile Phase Compositions for Different Chromatographic Techniques in ADC Analysis
| Chromatographic Technique | Target Impurity/Species | Mobile Phase A (Weak Elution) | Mobile Phase B (Strong Elution) | Key Considerations |
| HIC | DAR Species | 1-2 M Ammonium Sulfate, 25-100 mM Sodium Phosphate, pH 6.0-7.0[4][9] | 25-100 mM Sodium Phosphate, pH 6.0-7.0, +/- 5-20% Isopropanol[10][11] | Maintain native conditions. Optimize salt gradient for resolution. |
| RPLC (Reduced ADC) | Light & Heavy Chains | 0.1% TFA or Formic Acid in Water[17][20] | 0.1% TFA or Formic Acid in Acetonitrile or Methanol[17][20] | Denaturing conditions. Elevated temperature (60-80°C) can improve peak shape. |
| SEC | Aggregates, Fragments | 150-200 mM Sodium Phosphate, 150-200 mM NaCl, pH 6.5-7.0[3] | Isocratic Elution | Add organic modifier (e.g., 15% isopropanol) to reduce secondary interactions.[1] |
| RPLC (Free Drug) | Free Drug-Linker | 0.1% Formic Acid in Water[20] | 0.1% Formic Acid in Acetonitrile or Methanol[20] | Screen different pH values and organic modifiers for optimal selectivity. |
Experimental Protocol: Generic HIC Method for DAR Species Separation
-
Column: A HIC column suitable for ADCs (e.g., Butyl or Phenyl phase).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 10% (v/v) Isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-100% B (linear gradient)
-
25-30 min: 100% B (hold)
-
30-35 min: 0% B (re-equilibration)
-
-
Detection: UV at 280 nm.
-
Injection Volume: 5-20 µL (depending on sample concentration).
-
Column Temperature: 25°C.
Visualizations
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epruibiotech.com [epruibiotech.com]
- 7. lcms.cz [lcms.cz]
- 8. Practical method development for the separation of monoclonal antibodies and antibody-drug-conjugate species in hydrophobic interaction chromatography, part 1: optimization of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. sercolab.be [sercolab.be]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 15. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. molnar-institute.com [molnar-institute.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Method Robustness for Maytansinoid Impurity Analysis
Welcome to the technical support center for LC-MS/MS analysis of maytansinoid impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to method robustness.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of maytansinoid impurities by LC-MS/MS, offering systematic approaches to identify and resolve them.
Question 1: Why am I observing poor sensitivity or a complete loss of the maytansinoid signal?
Answer:
Poor sensitivity is a common issue in trace-level impurity analysis. Several factors, from sample preparation to instrument settings, can contribute to this problem. A systematic investigation is key to identifying the root cause.
-
Maytansinoid Instability: Maytansinoids like DM1 contain a free thiol group, making them susceptible to dimerization or reaction with other thiol-containing molecules in the sample matrix.[1] This can lead to a loss of the target analyte.
-
Solution: Implement a sample pre-treatment step involving reduction and alkylation. For instance, use a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to break any disulfide bonds, followed by an alkylating agent such as N-ethylmaleimide (NEM) to block the reactive thiol group.[1] This stabilizes the analyte for more consistent analysis.
-
-
Suboptimal Ionization: The choice of ionization mode and source parameters significantly impacts signal intensity.[2][3]
-
Solution:
-
Verify you are using the optimal ionization mode. Electrospray ionization (ESI) is generally preferred for polar and ionizable compounds like maytansinoids.[2][3]
-
Systematically optimize key MS source parameters, including capillary voltage, gas flows (nebulizing and drying gas), and temperature. Instead of simply maximizing the signal for a single parameter, aim for a plateau region where small variations do not cause a large change in instrument response, ensuring greater robustness.[2]
-
-
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source, leading to suppressed or enhanced signal intensity and poor reproducibility.[4][5]
-
Solution:
-
Improve Sample Preparation: Enhance cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids (B1166683) and other interferences than simpler methods like protein precipitation.[6][7]
-
Optimize Chromatography: Adjust the chromatographic method to separate the maytansinoid impurity from the interfering matrix components. This can involve changing the gradient, mobile phase composition, or even the column chemistry.[5]
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[5]
-
-
Question 2: I'm seeing high variability and poor reproducibility in my results. What are the likely causes and how can I fix them?
Answer:
High variability is a clear indicator of a non-robust method. The issue can often be traced back to inconsistent sample preparation, chromatographic instability, or matrix effects.
-
Inconsistent Sample Preparation: Manual and complex sample preparation steps can introduce significant variability.
-
Solution: Automate sample preparation where possible. If manual, ensure protocols are followed precisely. On-line SPE systems can also improve reproducibility by automating the cleanup and injection process.[1]
-
-
Chromatographic Issues: Fluctuations in retention time can lead to inconsistent integration and quantification.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is controlled and not close to the pKa of the maytansinoid, as small pH shifts can cause large changes in retention time.[8]
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times and peak shapes.
-
Column Equilibration: Ensure the column is adequately equilibrated between injections, especially in gradient elution.
-
-
-
Matrix Effects: As mentioned previously, inconsistent matrix effects between samples are a major source of variability.[4]
-
Solution: In addition to improving sample cleanup and chromatography, a post-column infusion experiment can be performed to diagnose when ion suppression or enhancement is occurring during the chromatographic run. This helps to identify the regions where matrix components are eluting and interfering with the analyte signal.[9]
-
Question 3: My method shows poor peak shape (e.g., tailing, fronting, or splitting). How can I improve it?
Answer:
Poor peak shape can compromise resolution and lead to inaccurate integration. The causes are typically related to the interaction between the analyte, the mobile phase, and the stationary phase.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.
-
Solution:
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Add a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase to block active sites.
-
-
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion or splitting.[8]
-
Solution: The sample should be dissolved in a solvent that is as close as possible in composition and strength to the initial mobile phase.[8]
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common LC-MS/MS issues for maytansinoid analysis.
Caption: A logical workflow for diagnosing and resolving common LC-MS/MS issues.
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it important for impurity analysis?
A1: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.[10] It is a critical aspect of method validation as it provides an indication of the method's reliability during normal usage. For impurity analysis, where analytes are often present at very low concentrations, a robust method ensures that results are consistently accurate and reproducible over the lifetime of the method.[8]
Q2: Which LC-MS/MS parameters should be evaluated during a robustness study according to ICH guidelines?
A2: According to ICH guidelines Q2(R2), a robustness study should investigate the effect of small variations in method parameters.[11][12] For an LC-MS/MS method, these typically include:
-
Liquid Chromatography:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Concentration of additives in the mobile phase (e.g., ± 10%)
-
Organic solvent content in the eluent (e.g., ± 2% absolute)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
-
Mass Spectrometry: While less commonly varied in formal robustness studies if optimized correctly, understanding the sensitivity of the method to slight drifts in MS parameters is beneficial.
Q3: How can I minimize matrix effects in my maytansinoid analysis?
A3: Matrix effects, which cause ion suppression or enhancement, are a major challenge in bioanalysis.[4] Strategies to minimize them include:
-
Selective Sample Preparation: Use advanced sample cleanup techniques like solid-phase extraction (SPE) to selectively remove interfering components from the matrix.[6][7]
-
Chromatographic Separation: Optimize the LC method to chromatographically separate the analyte of interest from co-eluting matrix components.[5]
-
Sample Dilution: If the method has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components.[5]
-
Change Ionization Mode: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than ESI, although ESI is generally more suitable for maytansinoids.[3][7]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated.[5]
Q4: What are the typical validation parameters for an LC-MS/MS method for impurity quantification?
A4: A quantitative impurity method should be validated according to ICH guidelines, typically including the following performance characteristics:[11][13][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day/inter-analyst precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Robustness: The capacity of the method to remain unaffected by small variations in method parameters.[10]
Quantitative Data Summary
The following tables summarize validation data from published LC-MS/MS methods for maytansinoid analysis, providing a benchmark for method performance.
Table 1: Method Validation Parameters for Maytansinoid DM1 in Human Serum [1]
| Performance Characteristic | Result |
| Quantitation Range | 0.200–200 ng/mL |
| Sample Volume | 0.25 mL |
| Within-Run Precision (RSD) | 0.9–4.4% |
| Between-Run Precision (RSD) | 2.5–5.6% |
| Method Bias (Accuracy) | 3.5–14.5% |
Table 2: Method Validation Parameters for Maytansinoid DM4 and S-methyl-DM4 in Human Plasma [6][15][16]
| Performance Characteristic | Result |
| Dynamic Range | 0.100–50.0 ng/mL |
| Matrix Effects | 99.3% - 107.8% (for similar compounds) |
| Stability | Sufficiently stable under all relevant analytical conditions |
| Incurred Sample Reanalysis | Acceptable |
Experimental Protocols
Protocol 1: Sample Preparation for DM1 Analysis in Human Serum
This protocol is based on the methodology for stabilizing and extracting DM1 from human serum prior to LC-MS/MS analysis.[1]
Objective: To stabilize the free thiol group of DM1 and extract it from serum for quantification.
Materials:
-
Human serum samples
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
N-ethylmaleimide (NEM) solution
-
On-line Solid Phase Extraction (SPE) system with a C18 cartridge
Procedure:
-
Sample Pre-treatment: To 250 µL of human serum, add TCEP solution to reduce any existing disulfide bonds involving DM1.
-
Thiol Blocking: Add NEM solution to the sample to form a stable thioether bond with the free thiol of DM1 (DM1-NEM). This prevents dimerization and other reactions.
-
Protein Precipitation: Add acetonitrile to the sample to precipitate serum proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to an autosampler vial for injection into the on-line SPE-LC-MS/MS system.
-
On-line SPE: The sample is loaded onto a C18 SPE cartridge, where the DM1-NEM adduct is retained and washed to remove salts and other interferences. The analyte is then eluted from the SPE cartridge directly onto the analytical LC column.
Protocol 2: General LC-MS/MS Parameter Optimization
This protocol outlines a general approach for optimizing LC-MS/MS parameters for robust maytansinoid analysis.[2][17]
Objective: To determine the optimal LC and MS conditions for sensitive and reproducible detection.
Procedure:
-
Analyte Infusion and MS Tuning:
-
Prepare a standard solution of the maytansinoid impurity (e.g., 1 µg/mL).
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Test both positive and negative ESI modes to determine which provides a better signal. For maytansinoids, positive mode is common.
-
Optimize key source parameters (capillary voltage, source temperature, nebulizer gas, drying gas) to maximize the signal for the precursor ion. Record the optimal values.
-
-
MS/MS Fragmentation (Product Ion Scan):
-
Select the most abundant precursor ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Perform a product ion scan by varying the collision energy to induce fragmentation.
-
Identify 2-3 specific and intense product ions. The most intense transition will be used for quantification ("quantifier") and the second most intense for confirmation ("qualifier").[17]
-
-
Chromatographic Method Development:
-
Select an appropriate column (e.g., C18, 150 x 4.6 mm, 3 µm).[1]
-
Develop a gradient elution method using a mobile phase system compatible with MS (e.g., water and acetonitrile with a volatile additive like ammonium (B1175870) formate (B1220265) or formic acid).
-
Start with a broad gradient (e.g., 5-95% organic) to determine the approximate retention time of the analyte.
-
Optimize the gradient around the analyte's retention time to ensure separation from matrix components and achieve a good peak shape.
-
-
Verification:
-
Inject a series of calibration standards using the optimized LC-MS/MS method to confirm linearity, sensitivity (LOD/LOQ), and peak shape.
-
Sample Preparation Workflow Diagram
The following diagram illustrates the key steps in preparing a biological sample for maytansinoid analysis, incorporating the stabilization process.
Caption: Workflow for stabilizing and extracting maytansinoids from biological matrices.
References
- 1. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. 10.1 Robustness and ruggedness relation to LC-MS method development – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Maytansinoid DM4 and its Deuterated Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Maytansinoid DM4, a potent cytotoxic agent used in antibody-drug conjugates (ADCs), with a focus on the application of a deuterated impurity, Maytansinoid DM4 impurity 2-d6. The following sections detail experimental protocols, present comparative data, and visualize key workflows to assist researchers in selecting and validating appropriate analytical methods for their specific needs.
Introduction to Maytansinoid DM4 and Analytical Challenges
Maytansinoids, including DM4, are highly potent microtubule-targeting compounds that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1] DM4's cytotoxicity is significantly higher than conventional chemotherapeutic agents, making it a critical payload in ADCs.[1] The analytical challenge lies in the sensitive and accurate quantification of DM4 and its impurities in complex biological matrices. This requires robust and validated analytical methods to ensure the quality, safety, and efficacy of DM4-containing therapeutics.
Comparison of Analytical Methods for DM4 Quantification
Two primary analytical techniques are commonly employed for the quantification of Maytansinoid DM4: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Quantitative Data Summary
The following table summarizes the key performance characteristics of HPLC-DAD and LC-MS/MS methods for the quantification of DM4, based on published validation data.
| Performance Characteristic | HPLC-DAD | LC-MS/MS |
| Limit of Detection (LOD) | 0.025 µg/mL | 0.100 ng/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL[2] | 0.100 ng/mL[3][4][5] |
| Linearity Range | 0.06–20 µg/mL[2] | 0.100–50.0 ng/mL[3][4][5] |
| Intra-day Precision (%RSD) | 2.3–8.2%[2] | Not explicitly stated in the provided text |
| Inter-day Precision (%RSD) | 0.7–10.1%[2] | Not explicitly stated in the provided text |
| Intra-day Trueness (%Bias) | -1.1 to 3.1%[2] | Not explicitly stated in the provided text |
| Inter-day Trueness (%Bias) | -10.4 to 7.5%[2] | Not explicitly stated in the provided text |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of any analytical method. The following protocols are based on established methods for DM4 analysis.
Sample Preparation for LC-MS/MS Analysis of DM4
This workflow is designed to remove antibody-maytansinoid conjugates from the plasma matrix and release DM4 for analysis.
Caption: Sample preparation workflow for LC-MS/MS analysis of DM4.
Protocol:
-
Protein Precipitation: Precipitate proteins in the plasma sample using a suitable solvent like acetonitrile.
-
Reduction: Perform a reduction step to release DM4 from any endogenous conjugates.
-
Solid Phase Extraction (SPE): Employ SPE to remove interfering substances and concentrate the analyte, resulting in a clean sample extract.[3][4][5]
HPLC-DAD Method for DM4 and S-methyl-DM4 Analysis
This method allows for the simultaneous determination and quantification of free DM4 and its metabolite, S-methyl-DM4.
Chromatographic Conditions:
-
Column: Reversed-phase GraceSmart RP18 column[2]
-
Mobile Phase: Isocratic elution with milliQ water and methanol (B129727) (25:75, v:v), both acidified with 0.1% v:v formic acid[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 40 °C[2]
-
Injection Volume: 20 μL[2]
-
Detection Wavelength: 254 nm[2]
Role of this compound in Method Validation
A deuterated internal standard, such as this compound, is critical for robust analytical method validation, particularly for LC-MS/MS-based assays. It is used to correct for variability in sample preparation and instrument response.
Logical Workflow for Method Validation using a Deuterated Internal Standard
The following diagram illustrates the logical flow of a validation study incorporating a deuterated internal standard.
Caption: Logical workflow for analytical method validation.
Signaling Pathway of Maytansinoid-Based ADCs
Understanding the mechanism of action of maytansinoid-based ADCs is essential for interpreting bioanalytical data. The following diagram illustrates the key steps involved in the cytotoxic action of a maytansinoid-based ADC.
Caption: Signaling pathway of a maytansinoid-based ADC.
Once the ADC binds to the target antigen on the cancer cell surface, it is internalized.[6] Inside the cell, the linker is cleaved, releasing the maytansinoid payload.[6] The released DM4 then disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis.[6]
Conclusion
The validation of analytical methods for Maytansinoid DM4 and its impurities is a critical step in the development of ADCs. Both HPLC-DAD and LC-MS/MS offer robust platforms for this purpose, with the choice of method being dictated by the specific requirements of the analysis. LC-MS/MS provides superior sensitivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected. The use of a deuterated internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the results. This guide provides a framework for researchers to develop and validate analytical methods that are fit for their intended purpose, ultimately contributing to the development of safe and effective cancer therapies.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Payloads: A Comparative Analysis of DM4 and DM1 Impurities in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of an Antibody-Drug Conjugate (ADC). Maytansinoids, particularly DM1 and DM4, have emerged as potent and widely utilized payloads due to their ability to inhibit tubulin polymerization and induce mitotic arrest in cancer cells. This guide provides an objective comparison of DM4 and DM1, with a focus on their impurity profiles, alongside a comprehensive analysis of their efficacy, toxicity, and the analytical methodologies required for their characterization.
This publication delves into the nuanced differences between DM1 and DM4, offering a data-driven comparison to inform payload selection and ADC development. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing key concepts, this guide aims to be an indispensable resource for the ADC research community.
At a Glance: DM1 vs. DM4
| Feature | DM1 (Mertansine) | DM4 (Ravtansine) |
| Chemical Class | Maytansinoid | Maytansinoid |
| Mechanism of Action | Tubulin polymerization inhibitor, leading to mitotic arrest and apoptosis.[1][2] | Tubulin polymerization inhibitor, leading to mitotic arrest and apoptosis.[1][2] |
| Potency | Highly potent, with sub-nanomolar IC50 values against various cancer cell lines.[3] | Highly potent, with sub-nanomolar IC50 values; S-methyl-DM4 metabolite is more potent than maytansine.[4] |
| Primary Clinical Toxicities | Thrombocytopenia, neutropenia, and hepatic toxicity.[5] | Ocular toxicities.[5][6] |
| Common Linkers | Non-cleavable linkers (e.g., SMCC).[5] | Cleavable disulfide linkers (e.g., SPDB).[5] |
Delving Deeper: A Comparative Overview
DM1 and DM4 are both thiol-containing derivatives of maytansine, a potent antimitotic agent.[3] Their core function within an ADC is to be delivered specifically to cancer cells via a monoclonal antibody, whereupon they are released and exert their cytotoxic effects. The primary mechanism of action for both payloads is the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, DM1 and DM4 disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
While their fundamental mechanism is the same, subtle structural differences between DM1 and DM4 can influence their properties, including their metabolic stability, potency, and importantly, their impurity profiles arising from manufacturing.
Comparative Analysis of Impurities
The manufacturing of maytansinoid payloads for ADCs is a multi-step process that begins with the fermentation of a microorganism to produce maytansinol (B1676226), the precursor for both DM1 and DM4. This is followed by a series of chemical modifications to introduce the thiol-containing side chain necessary for conjugation to a linker. Impurities can be introduced at various stages of this process and can be broadly categorized as:
-
Process-Related Impurities: These include residual solvents, reagents, and byproducts from the chemical synthesis steps.
-
Product-Related Impurities: These are structurally similar to the final payload molecule and can include precursors, isomers, degradation products, and aggregates.
| Impurity Type | Potential Sources and Comparison Considerations |
| Maytansinol Precursors | Incomplete conversion of maytansinol during synthesis can lead to its presence as an impurity in both DM1 and DM4 preparations. The efficiency of the respective synthetic routes will dictate the levels of this impurity. |
| Diastereomers/Epimers | The complex stereochemistry of the maytansinoid core presents opportunities for the formation of stereoisomers during synthesis. The specific reaction conditions for introducing the side chains of DM1 and DM4 could potentially lead to different isomeric impurity profiles. |
| Oxidation Products | The thiol group in both DM1 and DM4 is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species. The stability of the respective thiol side chains may influence the propensity for oxidation. |
| Degradation Products | Hydrolysis or other degradation pathways can lead to the breakdown of the maytansinoid structure. The stability of DM1 versus DM4 under various storage and processing conditions will impact the profile of these impurities. |
| Free Drug in ADC | During the conjugation process and subsequent storage, the linker can cleave, leading to the presence of unconjugated DM1 or DM4. The stability of the chosen linker is a critical factor here. |
Efficacy and Potency: A Head-to-Head Look
Both DM1 and DM4 exhibit potent cytotoxic activity against a wide range of cancer cell lines. Their metabolites, particularly the S-methylated forms, have been shown to be even more potent than the parent maytansine.
Below is a summary of reported in vitro potencies:
| Compound | Target/Assay | IC50 Value |
| Maytansine | Microtubule Assembly Inhibition | 1 ± 0.02 µM[1][7] |
| S-methyl DM1 | Microtubule Assembly Inhibition | 4 ± 0.1 µM[1][7] |
| S-methyl DM4 | Microtubule Assembly Inhibition | 1.7 ± 0.4 µM[1][7] |
| Maytansine | Inhibition of Proliferation (MCF-7 cells) | 710 pM[2] |
| S-methyl DM1 | Inhibition of Proliferation (MCF-7 cells) | 330 pM[2] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Toxicity Profiles: A Key Differentiator
A significant factor in the selection between DM1 and DM4 is their differing clinical toxicity profiles. This is often attributed to the type of linker used in the ADC, which influences the stability and release of the payload.
| Payload | Associated Clinical Toxicities | Common Linker Type |
| DM1 | Thrombocytopenia, Neutropenia, Hepatotoxicity[5] | Non-cleavable (e.g., SMCC)[5] |
| DM4 | Ocular Toxicities[5][6] | Cleavable (e.g., disulfide)[5] |
The use of non-cleavable linkers with DM1, as seen in ado-trastuzumab emtansine (T-DM1), results in the release of the payload primarily after internalization and lysosomal degradation of the antibody. In contrast, cleavable linkers used with DM4 can release the payload in the tumor microenvironment, potentially leading to different off-target effects.
Experimental Protocols for Impurity Analysis
A robust analytical strategy is essential for the characterization and quality control of ADCs. The following is a representative experimental protocol for the analysis of free drug impurities in an ADC formulation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To quantify the amount of free DM1 or DM4 payload in a purified ADC sample.
Materials:
-
ADC sample (DM1 or DM4 conjugate)
-
Reference standards of DM1 and DM4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
RP-HPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
-
HPLC system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Sample Preparation:
-
Prepare a calibration curve by serially diluting the DM1 or DM4 reference standard in a suitable solvent (e.g., 50:50 ACN:Water with 0.1% FA).
-
Dilute the ADC sample to a known concentration within the range of the calibration curve.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-20% B
-
6.1-8 min: 20% B
-
-
-
Detection:
-
UV Detection: Monitor at the absorbance maximum of the maytansinoid (typically around 252 nm and 280 nm).
-
MS Detection (for higher specificity and sensitivity): Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z of the protonated DM1 or DM4 molecule.
-
-
Data Analysis:
-
Integrate the peak area of the free drug in the sample chromatogram.
-
Quantify the concentration of the free drug using the calibration curve.
-
Express the free drug level as a percentage of the total ADC concentration.
-
Other Key Analytical Techniques:
-
Size Exclusion Chromatography (SEC): To analyze high molecular weight species such as aggregates and fragments.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and characterization of impurities and degradation products.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Chemical structures of DM1 (Mertansine) and DM4 (Ravtansine).
Caption: Mechanism of action for DM1 and DM4-based ADCs.
Caption: Experimental workflow for ADC impurity analysis.
Conclusion
The choice between DM1 and DM4 as a payload for ADC development is a multifaceted decision that requires careful consideration of their respective impurity profiles, efficacy, and toxicity. While both are highly potent microtubule inhibitors, their subtle structural differences and the linkers they are typically paired with can lead to distinct clinical outcomes. A thorough understanding of the potential impurities arising from the manufacturing process and the implementation of robust analytical methods are paramount to ensuring the quality, safety, and efficacy of the final ADC product. This guide provides a foundational comparison to aid researchers in making informed decisions in the pursuit of novel and effective cancer therapies.
References
- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Deuterated vs. Non-Deuterated DM4 Impurity Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of impurities in antibody-drug conjugates (ADCs) is a critical aspect of ensuring their safety and efficacy. DM4, a potent maytansinoid payload, and its related impurities must be meticulously monitored throughout the manufacturing process and in stability studies. The use of internal standards in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), is fundamental for achieving accurate and precise quantification. This guide provides an objective comparison of the performance of deuterated and non-deuterated DM4 impurity standards, supported by established analytical principles and representative experimental data.
The Critical Role of Internal Standards in ADC Analysis
Internal standards are essential for correcting variability inherent in the analytical workflow, which can arise from sample preparation, injection volume inconsistencies, and instrument response fluctuations.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] In the context of complex biological matrices and the low concentration levels of ADC payloads and their impurities, the choice of internal standard significantly impacts data reliability.[2] Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are widely regarded as the gold standard in bioanalysis due to their near-identical chemical and physical properties to the analyte.[3]
Comparative Performance Analysis
The primary advantage of a deuterated internal standard over a non-deuterated one lies in its ability to more effectively compensate for matrix effects and variability during sample processing and analysis.[1][3] A non-deuterated standard, often a structural analog, may have different extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, leading to less accurate and precise results.[3]
Data Presentation: Quantitative Performance Comparison
The following table summarizes the expected performance characteristics based on comparative studies of deuterated and non-deuterated internal standards for similar small molecule cytotoxins and other analytes. While direct comparative data for DM4 impurity standards is not extensively published, these values represent the typical improvements observed when employing a deuterated standard.
| Performance Parameter | Deuterated DM4 Standard (Expected) | Non-Deuterated DM4 Standard (Expected) | Rationale |
| Accuracy (% Bias) | < ±5% | < ±15% | Co-elution and similar physicochemical properties of the deuterated standard lead to better correction for matrix effects and extraction losses.[1] |
| Precision (%CV) | < 5% | < 15% | The deuterated standard more closely tracks the analyte's behavior throughout the analytical process, reducing variability.[1] |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤ 5% | > 15% | Near-identical retention times and ionization efficiencies ensure that the deuterated standard experiences the same degree of ion suppression or enhancement as the analyte.[1] |
| Recovery Consistency | High | Variable | Similarities in chemical structure and properties result in more consistent extraction efficiency across different sample lots and conditions for the deuterated standard.[3] |
Experimental Protocols for Cross-Validation
To empirically compare the performance of a deuterated and a non-deuterated DM4 impurity standard, a cross-validation study should be performed. The following protocol outlines the key experiments.
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of the non-deuterated DM4 impurity, the deuterated DM4 impurity standard, and the non-deuterated DM4 impurity standard in an appropriate organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Spiking Solutions: Prepare working solutions of the DM4 impurity for calibration standards and QC samples by diluting the stock solution.
-
Internal Standard Working Solutions: Prepare separate working solutions of the deuterated and non-deuterated internal standards at a constant concentration.
-
Calibration Standards and QC Samples: Prepare calibration curves and QC samples (low, medium, and high concentrations) by spiking the DM4 impurity working solution into the relevant matrix (e.g., human plasma, formulation buffer). Add the deuterated internal standard to one set of samples and the non-deuterated internal standard to another set.
Sample Preparation (Protein Precipitation & Extraction)
This protocol is adapted from established methods for the analysis of DM4 in biological matrices.[4][5]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution (either deuterated or non-deuterated).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4]
-
Ionization: Electrospray ionization (ESI) in positive mode.
Data Analysis and Performance Evaluation
-
Calibration Curve: Generate separate calibration curves for the assays using the deuterated and non-deuterated internal standards by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with 1/x² weighting is typically used.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=6) on three separate days to determine intra- and inter-day accuracy and precision for both methods.
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: DM4 impurity and internal standard in a neat solution.
-
Set B: DM4 impurity spiked into extracted blank matrix.
-
Set C: Blank matrix extract spiked with DM4 impurity and internal standard.
-
-
Calculate the Matrix Factor (MF) = (Peak area in Set C) / (Peak area in Set A).
-
Calculate the IS-Normalized MF = (MF of analyte) / (MF of internal standard).
-
The coefficient of variation (%CV) of the IS-normalized MF across at least six different lots of matrix should be calculated. A lower %CV indicates better compensation for matrix effects.[1]
-
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of deuterated and non-deuterated DM4 standards.
Conclusion
The use of a deuterated internal standard for the quantification of DM4 impurities is strongly recommended to ensure the highest quality of analytical data. While the initial cost of a deuterated standard may be higher, the investment is justified by the significant improvements in assay accuracy, precision, and robustness.[3] This is particularly crucial in a regulatory environment where reliable impurity profiling is paramount for drug safety and compliance. The experimental workflow provided in this guide offers a comprehensive framework for the cross-validation and comparison of deuterated and non-deuterated DM4 impurity standards.
Disclaimer: The quantitative performance data presented in this guide is representative and based on established principles for the use of deuterated internal standards. Researchers should perform their own validation studies to confirm the performance of their specific analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantifying payloads of antibody‒drug conjugates using a postcolumn infused-internal standard strategy with LC‒MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ricerca.unich.it [ricerca.unich.it]
Unveiling the Cytotoxic Landscape: A Comparative Analysis of DM4, Its Impurities, and the Parent Maytansinoid
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of an antibody-drug conjugate's (ADC) payload and its related impurities is paramount for ensuring therapeutic efficacy and safety. This guide provides a comprehensive comparison of the in vitro cytotoxicity of the potent maytansinoid, DM4, its parent compound, maytansine (B1676224), and related substances, supported by experimental data and detailed protocols.
Maytansinoids, a class of potent microtubule-targeting agents, have emerged as a cornerstone in the development of ADCs. DM4, a thiol-containing derivative of maytansine, is a widely utilized cytotoxic payload due to its high potency. However, the manufacturing process of DM4 can lead to the formation of impurities, and understanding their cytotoxic potential relative to the parent compound is a critical aspect of drug development and quality control.
Comparative Cytotoxicity Profile
The cytotoxic activity of maytansinoids is typically evaluated by their half-maximal inhibitory concentration (IC50) in cancer cell lines. This value represents the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher potency. The following table summarizes the available in vitro cytotoxicity data for DM4-related compounds.
| Compound | Description | Assay Type | Cell Line(s) | IC50 Value |
| Maytansine | Parent Maytansinoid | Cell Viability | BT474 (human breast carcinoma) | 0.42 nM[1] |
| Cell Viability | BJAB (human Burkitt's lymphoma) | 0.27 nM[1] | ||
| Cell Viability | MCF-7 (human breast adenocarcinoma) | 710 pM[2][3] | ||
| Microtubule Assembly Inhibition | - | 1.0 µM[4] | ||
| S-methyl DM4 | Metabolite of DM4 | Microtubule Assembly Inhibition | - | 1.7 µM[4] |
| Ansamitocin P-3 | Precursor/Analogue | Cell Viability | MCF-7 (human breast adenocarcinoma) | 20 pM[2][3] |
| Cell Viability | HeLa (human cervical adenocarcinoma) | 50 pM[2] | ||
| Cell Viability | EMT-6/AR1 (murine mammary carcinoma) | 140 pM[2] | ||
| Cell Viability | MDA-MB-231 (human breast adenocarcinoma) | 150 pM[2] | ||
| Maytansinol | Core Structure | Cell Viability | A549 (human lung carcinoma) | 60 nM |
| Cell Viability | A2780 (human ovarian carcinoma) | 23.78 nM | ||
| DM4 Impurities | Process-related impurities | - | - | No publicly available data |
From the available data, it is evident that both maytansine and its precursor, ansamitocin P-3, exhibit exceptionally potent cytotoxicity in the picomolar to nanomolar range. Notably, ansamitocin P-3 appears to be even more potent than maytansine in the MCF-7 cell line.[2][3] The core structure, maytansinol, is significantly less potent, with IC50 values in the nanomolar range, highlighting the importance of the C3 ester side chain for high cytotoxicity. While direct cell viability data for DM4 is lacking in a comparative context, its metabolite, S-methyl DM4, shows potent inhibition of microtubule assembly.[4] The absence of publicly available cytotoxicity data for specific, numbered DM4 impurities underscores a critical knowledge gap in the field.
Mechanism of Action: A Shared Pathway of Microtubule Disruption
The cytotoxic effects of maytansinoids, including DM4 and its parent compound maytansine, stem from their ability to inhibit microtubule polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Figure 1. Signaling pathway of maytansinoid-induced cytotoxicity.
Experimental Protocols
The determination of in vitro cytotoxicity is a cornerstone for evaluating the potency of compounds like DM4 and its related substances. The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
In Vitro Cytotoxicity Assessment via MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, BT474)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (DM4, maytansine, impurities) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. A typical concentration range might be from 1 pM to 1 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of the solvent used to dissolve the compounds (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Figure 2. Workflow for a typical in vitro cytotoxicity (MTT) assay.
References
- 1. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
A Head-to-Head Comparison of DM4 Impurity Reference Standards: A Guide for Researchers
In the development of antibody-drug conjugates (ADCs), the purity and characterization of all components are critical for ensuring product safety and efficacy. DM4 (ravtansine), a potent maytansinoid payload, and its associated impurities must be rigorously monitored and controlled.[1][2][3] This guide provides a framework for the head-to-head comparison of different DM4 impurity reference standards, enabling researchers, scientists, and drug development professionals to make informed decisions for their analytical and quality control needs.
Reference standards for impurities are essential for the accurate identification and quantification of unwanted substances in drug manufacturing.[4][5][6] They are used in method development, validation, and routine quality control to ensure that impurity levels are maintained below established safety thresholds.[7][8] Given the critical nature of these standards, a thorough evaluation of their quality is paramount.
Key Quality Attributes for Comparison
An effective comparison of DM4 impurity reference standards should focus on several key quality attributes. The data for these attributes should be obtained through rigorous analytical testing and can be organized for clear comparison. The primary attributes include purity, identity, and concentration.
Table 1: Comparative Analysis of DM4 Impurity Reference Standards
| Attribute | Parameter | Method | Standard A (Supplier/Lot) | Standard B (Supplier/Lot) | Acceptance Criteria |
| Purity | Chromatographic Purity | HPLC-UV | e.g., 98.5% | e.g., 99.2% | ≥ 98% |
| Peak Purity | PDA/DAD | e.g., Homogeneous | e.g., Homogeneous | No co-eluting peaks | |
| Residual Solvents | GC-HS | e.g., <0.1% | e.g., <0.05% | As per ICH Q3C | |
| Water Content | Karl Fischer | e.g., 0.2% | e.g., 0.15% | Report value | |
| Identity | Mass Confirmation | LC-MS | e.g., [M+H]+ matches | e.g., [M+H]+ matches | Consistent with structure |
| Structural Confirmation | NMR (¹H, ¹³C) | e.g., Conforms | e.g., Conforms | Spectrum matches proposed structure | |
| Concentration | Quantitative Analysis | qNMR or Mass Balance | e.g., 98.2% | e.g., 99.0% | Report value with uncertainty |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for an objective comparison. The following sections outline the methodologies for key experiments.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the chromatographic purity of the DM4 impurity reference standard.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., DMSO or Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is used to confirm the molecular weight of the DM4 impurity, verifying its identity.
-
Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
LC Method: Utilize the HPLC method described above or a faster gradient suitable for mass spectrometry.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of the impurity (e.g., m/z 200-1200).
-
Data Analysis: Extract the ion chromatogram for the expected mass and analyze the mass spectrum of the main peak to confirm the molecular ion.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the identity and integrity of the compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
Experiments:
-
¹H NMR: To observe the proton environment.
-
¹³C NMR: To observe the carbon skeleton.
-
2D NMR (COSY, HSQC): To aid in assigning complex structures.
-
-
Sample Preparation: Dissolve an appropriate amount of the standard (typically 1-5 mg) in approximately 0.6 mL of the deuterated solvent.
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure of the DM4 impurity.
Visualization of Workflows
The following diagrams illustrate the logical flow of the experimental processes for evaluating DM4 impurity reference standards.
Caption: Workflow for Purity Assessment of DM4 Impurity Standards.
Caption: Workflow for Identity Confirmation of DM4 Impurity Standards.
By implementing this structured approach, researchers can objectively evaluate and compare different DM4 impurity reference standards, ensuring the selection of high-quality materials for their critical analytical needs. This contributes to the overall quality and safety of ADC therapeutics.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DM4, 796073-69-3 | BroadPharm [broadpharm.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. labinsights.nl [labinsights.nl]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Discover Impurity Reference Standards from USP [usp.org]
Deuterium Labeling and Its Influence on DM4 Impurity Analysis: A Chromatographic Comparison
For researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs), a thorough understanding of the impurity profile of the cytotoxic payload is critical for ensuring product quality, safety, and efficacy. The maytansinoid DM4 is a potent microtubule-targeting agent frequently used in ADCs. Stable isotope-labeled internal standards, such as d6-DM4, are invaluable for precise bioanalytical quantification. However, the introduction of deuterium (B1214612) atoms can lead to the "chromatographic isotope effect," causing shifts in retention times that may impact impurity profiling. This guide provides an objective comparison of the anticipated chromatographic behavior of d6-labeled DM4 and its impurities versus their non-labeled counterparts, supported by established principles of chromatography and isotopic labeling.
The Chromatographic Deuterium Isotope Effect
The substitution of hydrogen with its heavier isotope, deuterium, can alter a molecule's physicochemical properties, leading to differences in chromatographic retention times.[1][2] This phenomenon, known as the chromatographic deuterium isotope effect (CDE), arises from the slightly shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] In reversed-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on hydrophobicity, deuterated compounds typically elute slightly earlier than their non-labeled analogs.[1][3] This "inverse isotope effect" is attributed to the reduced polarizability and slightly lower hydrophobicity of the C-D bond, resulting in weaker interactions with the non-polar stationary phase.[3][4] The magnitude of this retention time shift is influenced by the number and position of deuterium atoms in the molecule.[3][4]
Comparative Analysis of DM4 and d6-DM4 Impurity Retention
While specific experimental data for d6-DM4 is not publicly available, we can project the expected outcomes based on the principles of CDE. The following table summarizes the anticipated retention time shifts for d6-DM4 and its potential impurities in a typical RP-HPLC system.
| Compound | Expected Retention Time (min) | d6-Labeled Analog | Expected Retention Time (min) | Expected Retention Time Shift (Δt R , sec) |
| DM4 | 15.20 | d6-DM4 | 15.15 | -3.0 |
| Impurity A (e.g., Isomer) | 14.85 | d6-Impurity A | 14.80 | -3.0 |
| Impurity B (e.g., Degradant) | 16.10 | d6-Impurity B | 16.05 | -3.0 |
Note: The retention times and shifts presented are illustrative and will vary depending on the specific chromatographic conditions.
Experimental Protocols
Accurate impurity profiling of DM4 and its deuterated analog requires robust and well-defined chromatographic methods. Below are detailed protocols for RP-HPLC, a common technique for the analysis of small molecule payloads of ADCs.[5][6][7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DM4 Impurity Profiling
Objective: To separate and quantify DM4 and its process-related impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.[8][9]
-
Mass Spectrometer (optional, for peak identification).[8][10]
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
-
DM4 and d6-DM4 reference standards and samples
Procedure:
-
Sample Preparation: Dissolve DM4 or d6-DM4 samples in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 25 70 26 95 30 95 31 30 | 35 | 30 |
-
-
Data Analysis: Integrate the peaks corresponding to the main compound and any impurities. Compare the retention times of impurities in the d6-DM4 sample to those in the unlabeled DM4 sample to determine the chromatographic isotope effect.
Visualizing the Analytical Workflow and ADC Mechanism
To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for comparing DM4 and d6-DM4 and the general mechanism of action for a DM4-containing ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. iajps.com [iajps.com]
- 10. jpharmsci.com [jpharmsci.com]
A Comparative Guide to Antibody-Drug Conjugate (ADC) Impurity Profiles Across Manufacturing Batches
For Researchers, Scientists, and Drug Development Professionals
The manufacturing of Antibody-Drug Conjugates (ADCs) is a complex process involving the precise linkage of a potent cytotoxic agent to a monoclonal antibody.[1] This complexity can lead to the formation of various product- and process-related impurities that can significantly impact the efficacy, safety, and stability of the final therapeutic product.[2][3] Therefore, rigorous monitoring and control of the impurity profile on a batch-to-batch basis are critical quality attributes (CQAs) mandated by regulatory agencies.[2][4] This guide provides an objective comparison of hypothetical ADC manufacturing batches, highlighting key impurities and the analytical methods used for their characterization, supported by detailed experimental protocols.
Data Presentation: Comparative Impurity Profiles
The following table summarizes the impurity profiles of three hypothetical manufacturing batches of a cysteine-linked ADC. Batches A and B meet the predefined acceptance criteria, while Batch C is considered an out-of-specification (OOS) batch, demonstrating the importance of stringent quality control.
| Critical Quality Attribute | Analytical Method | Acceptance Criteria | Batch A | Batch B | Batch C (OOS) |
| Product-Related Impurities | |||||
| Aggregates (%) | Size Exclusion Chromatography (SEC) | ≤ 5.0% | 1.8% | 2.1% | 6.5% |
| Fragments (%) | Size Exclusion Chromatography (SEC) | ≤ 2.0% | 0.9% | 1.1% | 1.5% |
| Unconjugated Antibody (DAR=0) (%) | Hydrophobic Interaction Chromatography (HIC) | ≤ 5.0% | 3.5% | 3.8% | 8.2% |
| Free Cytotoxic Drug (ng/mg ADC) | Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | ≤ 10.0 ng/mg | 4.2 ng/mg | 5.1 ng/mg | 15.7 ng/mg |
| Acidic Charge Variants (%) | Capillary Isoelectric Focusing (cIEF) | Report | 22.5% | 23.1% | 35.4% |
| Main Peak (%) | Capillary Isoelectric Focusing (cIEF) | ≥ 60.0% | 70.3% | 69.5% | 55.1% |
| Basic Charge Variants (%) | Capillary Isoelectric Focusing (cIEF) | Report | 7.2% | 7.4% | 9.5% |
| Process-Related Impurities | |||||
| Host Cell Proteins (ng/mg ADC) | ELISA | ≤ 100 ng/mg | 45 ng/mg | 55 ng/mg | 70 ng/mg |
| Residual Solvents (e.g., DMSO) (ppm) | Gas Chromatography (GC) | ≤ 5000 ppm | 1500 ppm | 1800 ppm | 2100 ppm |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific ADC constructs.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
This method separates molecules based on their hydrodynamic radius to quantify high molecular weight species (aggregates) and low molecular weight species (fragments).[5]
-
Instrumentation: An HPLC or UHPLC system with a UV detector.
-
Column: A silica-based column with a hydrophilic coating suitable for protein separations (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[6]
-
Mobile Phase: A buffered saline solution, typically 100-150 mM sodium phosphate, 150-300 mM NaCl, pH 6.8-7.2.[5] For some ADCs, the addition of a small percentage of organic solvent (e.g., isopropanol) may be necessary to reduce hydrophobic interactions with the column stationary phase.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The ADC sample is diluted to a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis: The percentage of aggregates and fragments is calculated based on the peak areas in the chromatogram.
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) and Unconjugated Antibody Analysis
HIC separates ADC species based on their hydrophobicity. Since the cytotoxic drug is typically hydrophobic, species with different numbers of conjugated drugs (including the unconjugated antibody, DAR=0) can be resolved.[7]
-
Instrumentation: A bio-inert HPLC or UHPLC system with a UV detector.
-
Column: A column with a hydrophobic stationary phase (e.g., Butyl or Phenyl).[8]
-
Mobile Phase:
-
Buffer A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[7]
-
Buffer B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0), often containing an organic modifier like isopropanol.[9]
-
-
Gradient: A linear gradient from high salt (Buffer A) to low salt (Buffer B).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the antibody) and a wavelength specific to the cytotoxic drug.
-
Analysis: Peaks corresponding to different drug-loaded species (DAR=0, 2, 4, etc.) are integrated. The percentage of unconjugated antibody is the area of the DAR=0 peak relative to the total area. The average DAR is calculated from the weighted average of the different species.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) for Free Cytotoxic Drug Analysis
This highly sensitive method is used to quantify the amount of unconjugated cytotoxic drug, a critical impurity due to its potential for off-target toxicity.[10][11]
-
Instrumentation: An LC-MS system, often a UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Sample Preparation: The ADC sample is typically subjected to protein precipitation (e.g., with acetonitrile) to remove the antibody and enrich the small molecule fraction.[10]
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase:
-
Buffer A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Buffer B: Acetonitrile or methanol (B129727) with a small amount of acid.
-
-
Gradient: A gradient from low to high organic content (Buffer B).
-
Detection: Mass spectrometry, often using multiple reaction monitoring (MRM) for high specificity and sensitivity.
-
Quantification: An external calibration curve prepared with a reference standard of the free drug is used for quantification.
Capillary Isoelectric Focusing (cIEF) for Charge Variant Analysis
cIEF separates proteins and their variants based on their isoelectric point (pI). This technique is used to monitor charge heterogeneity arising from modifications like deamidation, lysine (B10760008) C-terminal clipping, or conjugation itself.[12][13]
-
Instrumentation: A cIEF instrument with a UV or whole-column imaging detector.
-
Capillary: A neutral coated capillary.
-
Sample Mixture: The ADC sample is mixed with a solution containing carrier ampholytes (which form the pH gradient), pI markers, and additives like urea (B33335) to maintain solubility.[14]
-
Focusing: A high voltage is applied across the capillary, causing the ADC variants to migrate and focus at the point in the pH gradient that corresponds to their pI.
-
Mobilization/Detection: The focused protein bands are detected as they pass a UV detector or by imaging the entire capillary.
-
Analysis: The percentages of acidic, basic, and main peak variants are determined by integrating the corresponding peaks in the electropherogram.
Visualizations
The following diagrams illustrate key workflows in the comparison of ADC impurity profiles.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. crystalpharmatech.com [crystalpharmatech.com]
- 3. eag.com [eag.com]
- 4. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 14. researchgate.net [researchgate.net]
Navigating Impurity Quantification: A Comparative Guide to Relative Response Factor Determination for Maytansinoid DM4
For researchers, scientists, and drug development professionals, accurate quantification of impurities in antibody-drug conjugates (ADCs) is paramount for ensuring product safety and efficacy. This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of maytansinoid DM4 impurities, offering a framework for robust analytical strategies.
Maytansinoid DM4, a potent cytotoxic agent used in ADCs, can present with various impurities arising from its synthesis or degradation. Accurate measurement of these impurities is a critical quality attribute. The Relative Response Factor (RRF) is a crucial parameter in chromatographic analysis that corrects for the difference in detector response between an impurity and the active pharmaceutical ingredient (API).[1][2][3] This allows for accurate quantification of impurities when a reference standard for each impurity is not available.[2][3]
While specific experimental data for a "2-d6" deuterated DM4 impurity is not publicly available, this guide outlines the established principles and protocols for RRF determination and compares this approach with alternative quantification strategies for maytansinoid impurities.
The Role of Relative Response Factor (RRF) in Impurity Analysis
In high-performance liquid chromatography (HPLC) with UV detection, different molecules can absorb light to varying degrees at a specific wavelength, leading to different analytical signals for the same concentration. The RRF is the ratio of the response factor of an impurity to the response factor of the API.[1][2] By determining the RRF, one can calculate the actual concentration of an impurity using the peak area of the API as a reference, thereby circumventing the need for an expensive and often scarce impurity standard for routine analysis.[3][4]
Experimental Protocol for RRF Determination
The determination of the RRF for a DM4 impurity involves a systematic approach to compare its chromatographic response to that of a DM4 reference standard.
Objective: To determine the Relative Response Factor (RRF) of a DM4 impurity relative to the DM4 API using HPLC-UV.
Materials:
-
DM4 Reference Standard
-
Isolated and purified DM4 impurity
-
High-purity solvents (e.g., acetonitrile (B52724), water)
-
Buffers and additives (e.g., formic acid, trifluoroacetic acid)
-
Calibrated HPLC system with a UV/Vis or Diode Array Detector (DAD)
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the DM4 reference standard and the purified DM4 impurity in a suitable diluent to prepare individual stock solutions of known concentrations.
-
-
Preparation of Calibration Solutions:
-
Prepare a series of at least five calibration solutions for both the DM4 standard and the impurity, covering a relevant concentration range (e.g., from the reporting threshold to above the specification limit).[5]
-
-
Chromatographic Conditions:
-
Develop a stability-indicating HPLC method capable of separating DM4 from all its known and potential impurities. Typical methods for maytansinoids involve reversed-phase chromatography.[6][7][8][9]
-
Column: C18 column (e.g., 150 x 4.6 mm, 3 µm)
-
Mobile Phase: A gradient of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for maytansinoids)[9]
-
Injection Volume: 20 µL
-
-
Data Acquisition and Analysis:
-
Inject each calibration solution in triplicate to ensure reproducibility.
-
Integrate the peak areas for the DM4 and impurity peaks in each chromatogram.
-
Construct a calibration curve for both the DM4 standard and the impurity by plotting peak area versus concentration.
-
Determine the slope of the linear regression line for each calibration curve.[4]
-
-
RRF Calculation:
Caption: Decision-making framework for selecting an appropriate impurity quantification strategy.
Conclusion
The determination of the Relative Response Factor is a fundamental aspect of robust analytical method validation for pharmaceuticals, including complex molecules like DM4-containing ADCs. While the direct determination of RRF using a purified impurity standard remains the gold standard for HPLC-UV analysis, this guide provides a comparative overview of alternative strategies for instances where such standards are unavailable. By understanding the advantages and limitations of each approach, researchers can make informed decisions to ensure the accurate and reliable quantification of impurities, ultimately contributing to the development of safe and effective medicines.
References
- 1. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. veeprho.com [veeprho.com]
- 4. youtube.com [youtube.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ricerca.unich.it [ricerca.unich.it]
In-Vivo Stability of Disulfide-Linked Maytansinoid ADCs: A Comparative Guide
The in-vivo stability of Antibody-Drug Conjugates (ADCs) is a critical determinant of their therapeutic index, influencing both efficacy and toxicity. For maytansinoid ADCs, which utilize a potent microtubule-inhibiting payload, the linker connecting the cytotoxic agent to the antibody plays a pivotal role. Disulfide-linked maytansinoid ADCs are designed to be stable in the systemic circulation and undergo cleavage in the reducing environment of the tumor cell, releasing the maytansinoid payload. This guide provides a comparative analysis of the in-vivo stability of different disulfide-linked maytansinoid ADCs, supported by experimental data and detailed protocols.
Linker Chemistry and its Impact on In-Vivo Stability
The stability of the disulfide bond in the linker is a key factor influencing the premature release of the maytansinoid payload in circulation. Premature release can lead to off-target toxicity and a reduction in the amount of cytotoxic agent delivered to the tumor. The steric hindrance around the disulfide bond has been shown to be a crucial parameter for modulating this stability.
Two commonly studied disulfide linkers for maytansinoid ADCs are SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) and SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) . These are often compared to the non-cleavable thioether linker SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) .
Key Observations:
-
Steric Hindrance: Disulfide linkers with increased steric hindrance around the disulfide bond generally exhibit greater stability in plasma. For instance, the huC242-SPDB-DM4 conjugate, which has two methyl groups on the maytansinoid side of the disulfide bond, shows greater stability than less hindered disulfide linkers.[1][2]
-
Metabolite Cytotoxicity: Upon internalization into target cells, disulfide-linked ADCs release lipophilic metabolites such as DM1 and DM4, which are highly cytotoxic.[3][4] These metabolites can also diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect .[1][2] In contrast, the non-cleavable SMCC linker generates a less permeable and less cytotoxic metabolite, lysine-N(epsilon)-SMCC-DM1.[3][4]
-
In-Vivo Efficacy: Interestingly, intermediate disulfide bond stability has been correlated with optimal in-vivo efficacy. The huC242-SPDB-DM4 conjugate, with intermediate stability, demonstrated superior efficacy in xenograft models compared to both more stable and less stable disulfide-linked conjugates, as well as the non-cleavable huC242-SMCC-DM1.[1] This suggests that a balance between plasma stability and efficient payload release at the tumor site is crucial for maximizing anti-tumor activity.
Quantitative Comparison of In-Vivo Performance
The following tables summarize key quantitative data from comparative studies of disulfide-linked and thioether-linked maytansinoid ADCs.
Table 1: In-Vivo Efficacy in Human Colon Cancer Xenograft Models
| Conjugate | Linker Type | Tumor Growth Inhibition (%) | Reference |
| huC242-SPDB-DM4 | Disulfide (hindered) | High | [1] |
| huC242-SPP-DM1 | Disulfide (less hindered) | Moderate | [3] |
| huC242-SMCC-DM1 | Thioether (non-cleavable) | Marginal | [1] |
Table 2: Plasma Stability in Mice
| Conjugate | Linker Type | Stability Characteristics | Reference |
| huC242-SPDB-DM4 | Disulfide (hindered) | More stable to reductive cleavage | [1] |
| huC242-SPP-DM1 | Disulfide (less hindered) | Less stable to reductive cleavage | [3] |
| T-SPP-DM1 | Disulfide | Faster plasma clearance than T-DM1 | [5] |
| T-DM1 (Kadcyla®) | Thioether (non-cleavable) | Slower plasma clearance | [5] |
Table 3: Major Tumor Metabolites and Their Properties
| ADC | Linker Type | Major Metabolites | Cytotoxicity of Metabolites | Reference |
| huC242-SPDB-DM4 | Disulfide | DM4, S-methyl-DM4, lysine-N(epsilon)-SPDB-DM4 | Highly cytotoxic (lipophilic) | [3] |
| huC242-SPP-DM1 | Disulfide | DM1, lysine-N(epsilon)-SPP-DM1 | Highly cytotoxic (lipophilic) | [3] |
| huC242-SMCC-DM1 | Thioether | lysine-N(epsilon)-SMCC-DM1 | ~1000x less cytotoxic (hydrophilic) | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC stability and efficacy.
Protocol 1: In-Vivo Efficacy Study in Xenograft Mouse Models
Objective: To evaluate the anti-tumor activity of different maytansinoid ADCs in a preclinical model.
Materials:
-
Female SCID mice
-
Human tumor cell line (e.g., COLO 205 or HCT-15 human colon cancer)
-
Maytansinoid ADCs (e.g., huC242-SPDB-DM4, huC242-SMCC-DM1)
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^7 tumor cells into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 100-150 mm³).[6]
-
Randomization: Randomize mice into treatment groups with similar mean tumor volumes.
-
Treatment Administration: Administer a single intravenous (i.v.) dose of the ADC or vehicle control. Dosing is typically based on the maytansinoid component (e.g., 300 µg/kg).[3]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Data Analysis: Plot mean tumor volume ± SEM for each treatment group over time to assess tumor growth inhibition.
Protocol 2: ADC Plasma Stability Assay
Objective: To determine the stability of maytansinoid ADCs in plasma by measuring the loss of the drug-antibody ratio (DAR) over time.
Materials:
-
Maytansinoid ADCs
-
Plasma from relevant species (e.g., mouse, rat, human)
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.[7][8] Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[7]
-
Immunoaffinity Capture: Isolate the ADC from the plasma samples using immunoaffinity capture beads.[7]
-
Elution: Elute the captured ADC from the beads.
-
LC-MS Analysis: Analyze the eluted ADC samples using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.[7][9]
-
Data Analysis: Plot the average DAR over time to assess the stability of the ADC in plasma.
Visualizing ADC Processing and Experimental Workflow
Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental workflows involved in ADC research.
Caption: Intracellular processing of a disulfide-linked maytansinoid ADC.
Caption: Experimental workflow for in-vivo ADC efficacy studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Assessment of Maytansinoid vs. Auristatin ADC Impurities: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide comparing the impurity profiles of Antibody-Drug Conjugates (ADCs) based on two of the most prevalent payload classes: maytansinoids and auristatins. This guide provides a detailed analysis of common impurities, quantitative data for comparison, and in-depth experimental protocols for their assessment, aiming to inform critical decisions in ADC development.
The efficacy and safety of an ADC are intrinsically linked to its purity and homogeneity. Impurities such as aggregates, fragments, unconjugated antibodies, and free cytotoxic payload can significantly impact the therapeutic window and stability of these complex biotherapeutics. This guide offers a head-to-head comparison of the impurity profiles associated with maytansinoid- and auristatin-based ADCs, leveraging published experimental data.
Executive Summary
Maytansinoid (e.g., DM1, DM4) and auristatin (e.g., MMAE, MMAF) ADCs are at the forefront of targeted cancer therapy. While both are potent tubulin inhibitors, their distinct chemical properties can influence the impurity profile of the final ADC product. This guide reveals that while both classes of ADCs can be manufactured to high purity, the nature and analytical challenges of their impurities can differ. A key finding from comparative studies is that both maytansinoid and auristatin ADCs can be produced with similarly low and acceptable levels of aggregation. However, the inherent hydrophobicity of the payload can influence the propensity for aggregation and the chromatographic behavior of the ADC. Maytansinoid-based ADCs have been reported to be less hydrophobic than their auristatin-based counterparts.[1]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on key impurities for maytansinoid and auristatin ADCs based on available literature.
Table 1: Comparison of High Molecular Weight Species (Aggregates)
| ADC Type | Payload Example | Antibody | Average DAR | Aggregation Level (%) | Analytical Method |
| Maytansinoid | DM1 (T-DM1) | Trastuzumab | ~3.5 | 1.4 | SEC-HPLC |
| Maytansinoid | MCC-maytansinoid | Trastuzumab | 4.1 | 0.7 | SEC-HPLC |
| Auristatin | MC-VC-PAB-MMAE | Trastuzumab | 2.0 | 0.5 | SEC-HPLC |
| Auristatin | MC-VC-PAB-MMAE | Trastuzumab | 4.0 | 0.5 | SEC-HPLC |
Data sourced from a comparative study after 30 days of storage at 4°C.[1]
Table 2: Overview of Other Key Impurities and Characteristics
| Impurity/Characteristic | Maytansinoid ADCs | Auristatin ADCs | Key Considerations |
| Free Payload | Levels are critical to control due to high cytotoxicity. RP-HPLC and LC-MS/MS are used for quantification. | Also a critical quality attribute requiring stringent control. Sensitive LC-MS/MS methods are available for quantification.[2][3] | Linker stability plays a crucial role in minimizing premature payload release. |
| Fragments | Can arise from the antibody backbone or linker cleavage. CE-SDS is a key analytical technique. | Similar fragmentation patterns can be observed. CE-SDS is the standard method for analysis.[4] | The manufacturing process and storage conditions can influence fragmentation rates. |
| Drug-to-Antibody Ratio (DAR) Heterogeneity | Lysine-conjugated maytansinoid ADCs (e.g., T-DM1) exhibit significant heterogeneity.[5] Cysteine-conjugated versions offer more homogeneity. | Cysteine-conjugated auristatin ADCs (e.g., Adcetris) have a more defined DAR distribution. | HIC-HPLC is the primary method for characterizing DAR distribution for cysteine-linked ADCs. |
| Hydrophobicity | Generally considered less hydrophobic.[1] | Generally considered more hydrophobic, which can influence aggregation potential and chromatographic behavior.[1] | Hydrophobicity can impact formulation development and in vivo clearance. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC impurities. Below are representative protocols for key analytical techniques.
Quantification of Free Payload by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to separate and quantify the small, hydrophobic free payload from the large ADC molecule.
-
Instrumentation: HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the hydrophobic payload. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
-
Detection: UV absorbance at a wavelength specific to the payload (e.g., 252 nm for maytansinoids) or MS for higher sensitivity and specificity.
-
Quantification: An external calibration curve with known concentrations of the free payload standard is used for accurate quantification.[3]
Analysis of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius, effectively distinguishing monomers from aggregates.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: A silica-based SEC column with a pore size suitable for large proteins (e.g., 300 Å).
-
Mobile Phase: A buffered saline solution, typically phosphate-buffered saline (PBS) at a pH of around 7.0. For more hydrophobic ADCs, the addition of a small percentage of an organic solvent like isopropanol (B130326) may be necessary to reduce secondary interactions with the column matrix.[6][7]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of aggregates is calculated by integrating the peak areas of the high molecular weight species and expressing it as a percentage of the total peak area.
Assessment of Fragmentation by Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is a high-resolution technique for separating proteins and their fragments based on their molecular weight under denaturing conditions.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Sample Preparation:
-
Non-reducing conditions: The ADC sample is denatured with SDS and an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond scrambling. This allows for the detection of fragments resulting from peptide bond cleavage.
-
Reducing conditions: The ADC sample is treated with a reducing agent (e.g., dithiothreitol) and SDS to break all disulfide bonds, separating the heavy and light chains. This helps in identifying fragments of individual chains.[4]
-
-
Separation Gel: A replaceable sieving polymer matrix containing SDS.
-
Voltage: Applied voltage according to instrument specifications.
-
Detection: UV absorbance at 220 nm.
-
Analysis: The electropherogram shows peaks corresponding to the intact antibody, its subunits (under reducing conditions), and any fragments. The percentage of each species is determined by the corrected peak area.
Characterization of DAR Heterogeneity by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linkers. This is particularly useful for cysteine-conjugated ADCs.
-
Instrumentation: Biocompatible HPLC or UHPLC system with a UV detector.
-
Column: A HIC column with a stationary phase such as butyl or phenyl.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. This decreasing salt gradient causes the elution of ADC species in order of increasing hydrophobicity (i.e., increasing DAR).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25-30°C.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The chromatogram will show a series of peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the relative peak areas.
Mandatory Visualizations
To further elucidate the analytical workflows, the following diagrams are provided.
Caption: Workflow for the comprehensive analysis of ADC impurities.
Caption: Generalized mechanism of action for tubulin-inhibiting ADCs.
Conclusion
The development of both maytansinoid and auristatin ADCs requires a robust analytical control strategy to ensure product quality, safety, and efficacy. While direct comparative data on all impurity types is not always publicly available, this guide provides a framework for understanding the key differences and the analytical methodologies required for their assessment. The choice between a maytansinoid or auristatin payload will depend on a multitude of factors, including the target, the linker chemistry, and the desired therapeutic properties. A thorough understanding of the potential impurity profile is paramount for the successful clinical translation of these promising cancer therapies.
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nist.gov [nist.gov]
- 5. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of Maytansinoid DM4 Impurity 2-d6: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of highly potent compounds such as Maytansinoid DM4 impurity 2-d6, a cytotoxic agent, is paramount to ensuring laboratory safety and environmental protection. Due to its high potency and hazardous nature, strict protocols must be followed. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Maytansinoids are 100 to 1000 times more potent than some clinically used anticancer drugs, underscoring the need for meticulous handling and disposal.[1][2] The primary and most recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[3][4][5] This process ensures the complete and irreversible breakdown of these hazardous compounds.[5]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedures, a thorough risk assessment must be conducted.[4] All manipulations involving this compound, including weighing and solution preparation, should occur in a designated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][6][7]
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure.[4] The following table outlines the required PPE for handling this potent compound.
| Task | Required Personal Protective Equipment (PPE) |
| Handling Solid Compound | Double Nitrile Gloves (outer pair with extended cuffs) |
| Disposable Gown or Coveralls | |
| Respiratory Protection (e.g., N95 or higher rated respirator) | |
| Eye and Face Protection (Safety goggles and face shield) | |
| Handling Solutions | Double Nitrile Gloves |
| Disposable Gown or Coveralls | |
| Eye and Face Protection (Safety goggles and face shield) | |
| Waste Segregation & Disposal | Double Nitrile Gloves |
| Disposable Gown or Coveralls | |
| Eye and Face Protection (Safety goggles) |
Source: Adapted from multiple safety data sheets and handling guides.[4][6][7][8]
Step-by-Step Disposal Protocol
Step 1: Decontamination of Surfaces and Equipment
-
Reusable Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[4] This may involve rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[10][11]
Step 2: Segregation and Collection of Waste
-
Waste Streams: All materials that have come into contact with this compound are to be treated as cytotoxic waste.[3] This includes:
-
Unused or expired compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Disposable labware (weigh boats, pipette tips, vials).
-
Cleaning materials from decontamination.
-
Spill cleanup materials.
-
-
Waste Containers: Use dedicated, clearly labeled, and sealed hazardous waste containers.[3][4] These containers should be puncture-proof, especially for sharps.[3] Cytotoxic waste containers are often color-coded, typically purple or red, to distinguish them from other waste streams.[3][5]
Step 3: Final Packaging and Labeling
-
Container Sealing: Ensure all waste containers are securely sealed to prevent leakage.[12] Do not overfill containers; leave at least one inch of headroom to allow for expansion.[12]
-
Labeling: All containers must be clearly labeled as "Cytotoxic Waste" or "Hazardous Waste" and include details about the contents as required by your institution and local regulations.[10]
Step 4: Storage and Final Disposal
-
Temporary Storage: Store sealed waste containers in a designated, secure, and well-ventilated area, segregated from other non-hazardous waste.[13]
-
Professional Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[11][14] High-temperature incineration is the required disposal method.[3][5] Do not pour any waste containing this compound down the drain. [4]
Experimental Protocols Referenced
While no specific experimental protocol for the deactivation of this compound was identified, general principles for handling and decontamination are based on safety data sheets for maytansinoids and guidelines for cytotoxic compounds. For instance, a study on the decontamination of other cytotoxic drugs investigated the efficacy of detergents and vaporized hydrogen peroxide, noting that alkaline detergents could degrade doxorubicin, but had no effect on cyclophosphamide (B585) or 5-fluorouracil (B62378) under the tested conditions.[15] Another study identified that a 95% sodium hypochlorite (B82951) solution could deactivate the drug Trilaciclib after 60 minutes of exposure.[16] These examples highlight the compound-specific nature of chemical deactivation and reinforce the current recommendation for physical removal and containment for incineration in the absence of a validated protocol for this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. danielshealth.ca [danielshealth.ca]
- 4. benchchem.com [benchchem.com]
- 5. cleanaway.com.au [cleanaway.com.au]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ptb.de [ptb.de]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. researchgate.net [researchgate.net]
- 16. wjarr.com [wjarr.com]
Personal protective equipment for handling Maytansinoid DM4 impurity 2-d6
Essential Safety and Handling Guide for Maytansinoid DM4 Impurity 2-d6
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the potent cytotoxic compound, this compound. Given its classification as a hazardous substance, stringent operational and disposal protocols are mandatory to ensure personnel safety and environmental protection.
Maytansinoid DM4 is classified as a highly hazardous substance, fatal if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause genetic defects, may damage fertility or the unborn child, and causes damage to organs.[1][2] Due to the lack of specific data for the deuterated impurity, it must be handled with the same high level of precaution as the parent compound, Maytansinoid DM4.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for various handling scenarios. It is crucial that all PPE is rated for use with cytotoxic compounds.[3]
| Task | Required Personal Protective Equipment |
| Low-Risk Activities (e.g., handling sealed containers, transport within the lab) | - Single pair of chemotherapy-tested gloves- Lab coat |
| High-Risk Activities (e.g., weighing, preparing solutions, transfers, cleaning spills) | - Double gloving: Two pairs of chemotherapy-tested nitrile gloves- Protective Gown: Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs[4]- Eye and Face Protection: Safety glasses with side shields or a full-face shield[1][2]- Respiratory Protection: An N95 respirator or higher should be used when handling the powder form or if there is a risk of aerosol generation[5][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step operational plan is essential to minimize the risk of exposure.
-
Preparation:
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[5]
-
Assemble all necessary equipment and materials before starting work to minimize movement in and out of the designated area.
-
Ensure a cytotoxic spill kit is readily accessible.[7]
-
-
Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
Carefully handle the compound to avoid generating dust or aerosols.
-
When weighing the solid material, use a containment balance enclosure if available.
-
For dissolution, add the solvent slowly and carefully to the solid to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution, such as 10% bleach followed by a rinse with 70% ethanol, is recommended.
-
Carefully doff PPE, removing the outer gloves first, followed by the gown, and then the inner gloves. Dispose of all contaminated PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.[9][10]
-
Waste Segregation: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.[9]
-
Solid Waste: This includes contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and any other disposable materials. Place these items in a yellow chemotherapeutic waste bag within a rigid waste container.[10]
-
Liquid Waste: Collect all liquid waste containing the maytansinoid in a sealed, shatter-proof container clearly labeled as "Cytotoxic Waste" and listing the contents. Do not dispose of liquid cytotoxic waste down the drain.[10]
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[9]
-
Waste Collection: Arrange for collection by a certified hazardous waste disposal service in accordance with institutional and local regulations.
Emergency Procedures: Accidental Exposure and Spills
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE from the cytotoxic spill kit, including double gloves, a gown, eye protection, and a respirator.
-
Contain the Spill:
-
Liquid Spill: Cover the spill with absorbent pads from the spill kit, working from the outside in.
-
Solid Spill: Gently cover the spill with damp absorbent pads to avoid raising dust.
-
-
Clean the Area: Using the materials in the spill kit, carefully clean the spill area. Place all contaminated materials into the designated cytotoxic waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of Waste: Dispose of all materials used for cleanup as cytotoxic waste.
-
Report the Incident: Report the spill to the appropriate safety personnel within your institution.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Cytotoxic Waste Disposal Process.
References
- 1. medkoo.com [medkoo.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pogo.ca [pogo.ca]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. gerpac.eu [gerpac.eu]
- 7. england.nhs.uk [england.nhs.uk]
- 8. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 9. benchchem.com [benchchem.com]
- 10. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
